Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Description
BenchChem offers high-quality Ethyl thiazolo[5,4-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl thiazolo[5,4-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJFVWKEXBBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and significance of the thiazolo[5,4-c]pyridine scaffold
The thiazolo[5,4-c]pyridine scaffold is a privileged bicyclic heterocyclic system that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Characterized by the fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring, this structural motif serves as a highly effective bioisostere for purine bases. As a Senior Application Scientist, I have observed firsthand how the precise spatial arrangement of heteroatoms within this scaffold enables highly specific hydrogen-bonding interactions within the ATP-binding pockets of various kinases.
This technical guide provides an in-depth analysis of the structural chemistry, biological significance, and synthetic methodologies associated with the thiazolo[5,4-c]pyridine core, designed specifically for researchers and drug development professionals.
Structural Chemistry and Pharmacophore Properties
The unique electronic distribution of the thiazolo[5,4-c]pyridine system is dictated by the opposing electronic demands of its constituent rings. The pyridine moiety acts as a
Key Pharmacophore Advantages:
-
Hinge-Binding Capability: The nitrogen atoms at the 4- and 1- positions (depending on numbering conventions) are perfectly spaced to act as bidentate hydrogen bond acceptors, mimicking the N1 and N3 of adenine. This makes the scaffold exceptionally potent for kinase inhibition.
-
Vectorial Trajectory: Substitutions at the C-2 position of the thiazole ring project directly into the solvent-exposed region or the specificity pocket of target proteins, allowing for the attachment of solubilizing groups without disrupting core binding.
-
Lipophilicity Modulation: The introduction of methyl or aryl groups (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) significantly enhances membrane permeability, a critical factor for intracellular target engagement[2].
Biological Significance and Target Engagement
The versatility of the thiazolo[5,4-c]pyridine scaffold has led to its incorporation into several high-profile therapeutic programs, ranging from oncology to infectious diseases.
c-Met Receptor Tyrosine Kinase Inhibition
The hepatocyte growth factor (HGF) receptor, c-Met, is a critical target in oncology due to its role in tumor invasiveness and metastasis. Thiazolo[5,4-c]pyridine derivatives, specifically complex tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridines like JLK1360, act as potent Met antagonists[3]. These compounds operate via ATP-competitive inhibition, preventing receptor autophosphorylation and the subsequent downstream activation of the PI3K/AKT and MAPK/ERK survival pathways.
Mechanism of action of thiazolo[5,4-c]pyridine derivatives in inhibiting c-Met kinase signaling.
PI3K and CDK Inhibition
Beyond c-Met, the planar nature of the scaffold has been successfully exploited to target Phosphoinositide 3-kinases (PI3K) and Cyclin-Dependent Kinases (CDKs)[1][4]. The rigid bicyclic core restricts the conformational entropy of the molecule, locking it into a bioactive conformation that tightly occupies the narrow ATP-binding clefts of these kinases.
Antimicrobial Applications
Recent developments have also highlighted the antimicrobial efficacy of thiazolo[5,4-c]pyridine glycosides. The attachment of sugar moieties to the heterocyclic core enhances water solubility and facilitates active transport into bacterial cells via carbohydrate transport channels, leading to targeted antimicrobial activity[5].
Quantitative Data: Isomeric Target Profiling
To understand the strategic selection of the[5,4-c] isomer, it is essential to compare it against its structural relatives. The table below summarizes the primary pharmacological trajectories of different thiazolopyridine isomers based on recent literature[1][6].
| Scaffold Isomer | Primary Therapeutic Target(s) | Key Structural Advantage | Representative Application |
| Thiazolo[5,4-c]pyridine | c-Met Kinase, CDKs, PI3K | Purine bioisosterism; optimal N-spacing for hinge binding. | Anticancer (JLK1360 precursor) |
| Thiazolo[5,4-b]pyridine | S1P1/S1P5 Receptors, PI3K | Enhanced lipophilicity; favorable GPCR interaction geometry. | Immunomodulation (e.g., AMG 369) |
| Thiazolo[4,5-c]pyridine | Broad-spectrum Antimicrobial | High electron density on the thiazole sulfur. | Antibacterial agents |
| Thiazolo[4,5-b]pyridine | Tuberculostatic targets | Steric accessibility at C-2 for bulky substitutions. | Anti-TB therapeutics |
Synthetic Methodologies and Self-Validating Protocols
Historically, the synthesis of the [5,4-c] isomer has been challenging. Traditional cyclization methods using formic acid yielded poor recoveries (9-25%) due to the electronic deactivation of the pyridine ring at the required positions. Modern approaches have circumvented this by utilizing nucleophilic aromatic substitution (SNAr) on highly activated chloronitropyridines or via tandem alkylation-cyclocondensation sequences[6][7].
Workflow for the one-step synthesis of the thiazolo[5,4-c]pyridine core via SNAr and cyclization.
Standardized Protocol: Synthesis of the Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Core (JLK1360 Precursor)
This protocol describes the robust alkylation-cyclocondensation process used to generate complex Met-inhibitory scaffolds[3]. The methodology is designed as a self-validating system: colorimetric changes and precipitation events serve as built-in quality control checkpoints.
Reagents Required:
-
2-Aminothiazole derivative (1.0 eq)
-
p-Nitrophenacyl bromide (1.1 eq)
-
Methanol (Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl2)
Step-by-Step Methodology:
-
Electrophilic Alkylation:
-
Action: Dissolve the 2-aminothiazole derivative in anhydrous methanol. Slowly add a solution of p-nitrophenacyl bromide (1.1 eq) in methanol dropwise at 0°C.
-
Causality: The
-bromo ketone is highly electrophilic. Performing the addition at 0°C ensures chemoselective alkylation at the more nucleophilic endocyclic nitrogen of the thiazole ring, preventing unwanted exocyclic N-alkylation. -
Validation: The reaction mixture will transition from clear to a deep yellow suspension as the intermediate iminium bromide salt precipitates.
-
-
Acid-Catalyzed Cyclocondensation:
-
Action: Add a catalytic amount of concentrated HCl to the suspension and heat to reflux (65°C) for 4-6 hours.
-
Causality: The acidic environment protonates the carbonyl oxygen of the phenacyl group, increasing its electrophilicity. The exocyclic amine then attacks the carbonyl carbon, followed by dehydration (-H2O) to close the fused imidazole ring.
-
Validation: The suspension will dissolve into a homogenous dark solution upon ring closure. TLC (DCM:MeOH 95:5) should indicate the disappearance of the highly polar intermediate.
-
-
Chemoselective Nitro Reduction:
-
Action: Cool the mixture to room temperature. Add SnCl2 (5.0 eq) and concentrated HCl, then reflux for an additional 2 hours.
-
Causality: SnCl2 in acidic media is a mild, chemoselective reducing agent. It reduces the p-nitro group to a primary aniline without reducing the newly formed, sensitive imidazothiazolopyridine aromatic system.
-
Validation: Basification of the cooled reaction mixture with aqueous NaOH (to pH 9) will precipitate the crude tetracyclic aniline product, which can be collected via vacuum filtration and recrystallized.
-
Future Perspectives: Green Chemistry and Materials Science
The future of thiazolo[5,4-c]pyridine synthesis is moving toward sustainable practices. Recent studies have demonstrated the viability of using Sabinene—a naturally occurring bicyclic monoterpene derived from industrial fruit waste—as a green solvent for the thermal and microwave-assisted synthesis of thiazolopyridines[6][8]. This eliminates the need for toxic halogenated solvents. Furthermore, the highly conjugated nature of these derivatives is being actively explored in materials science for the development of novel fluorescent probes for bioimaging and coordination chemistry ligands[9].
References
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIV
- Synthetic strategies for thiazolopyridine deriv
- Cas 273-75-6,Thiazolo[5,4-c]pyridine. LookChem.
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
- Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega.
- CAS 259809-24-0: Thiazolo[5,4-c]pyridine,4,5,6,7-tetrahydro-5-methyl. CymitQuimica.
- Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
- WO2022174031A1 - Cdk inhibitors and methods of use thereof.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CAS 259809-24-0: Thiazolo[5,4-c]pyridine,4,5,6,7-tetrahydr… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2022174031A1 - Cdk inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation[v1] | Preprints.org [preprints.org]
- 9. Cas 273-75-6,Thiazolo[5,4-c]pyridine | lookchem [lookchem.com]
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate chemical structure and IUPAC name
[2]
Chemical Identity & Structural Logic[1][2][3]
The thiazolo[5,4-c]pyridine core represents a fusion between a pyridine ring and a thiazole ring.[2] This scaffold is a purine bioisostere , offering similar hydrogen-bonding potential and planar geometry while altering electronic distribution and metabolic stability.[1][2]
Nomenclature and Numbering
Correct IUPAC numbering is critical for this fused system.[2] The numbering initiates at the thiazole sulfur (position 1) and proceeds towards the nitrogen (position 3).[2] The fusion occurs at the c-bond of the pyridine ring (between pyridine positions 3 and 4).[1][2]
-
IUPAC Name: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate[2]
-
CAS Registry Number: 273-75-6 (Core scaffold reference); Specific ester derivatives often proprietary.[1][2]
-
SMILES: CCOC(=O)C1=NC2=C(S1)C=CN=C2
-
Molecular Formula: C
H N O S[1][2] -
Molecular Weight: 208.24 g/mol [1]
Structural Visualization
The structure features an ethyl ester at the C2 position, which serves as a versatile "handle" for further functionalization (e.g., hydrolysis to the acid, amidation, or reduction).[2]
[1][2]
Synthetic Methodologies
Synthesis of the [5,4-c] isomer requires careful regiocontrol to avoid the [4,5-c] or [5,4-b] isomers.[2] The most robust protocol involves the cyclization of 3-amino-4-chloropyridine derivatives.[1][2]
Protocol A: The Lawesson's Reagent Cyclization (Preferred)
This method avoids the handling of unstable aminothiols by generating the sulfur nucleophile in situ from an oxalamate intermediate.[2]
Reaction Scheme:
-
Acylation: 3-Amino-4-chloropyridine reacts with ethyl oxalyl chloride.[1][2]
-
Thionation/Cyclization: The resulting amide is treated with Lawesson's Reagent, converting the carbonyl to a thiocarbonyl, which then undergoes an intramolecular S
Ar displacement of the C4-chloride.[2]
Step-by-Step Protocol
-
Acylation:
-
Reagents: 3-Amino-4-chloropyridine (1.0 eq), Ethyl oxalyl chloride (1.2 eq), Pyridine (3.0 eq).[1][2]
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
-
Procedure: Dissolve amine in DCM/Pyridine at 0°C. Add ethyl oxalyl chloride dropwise. Stir at RT for 2 hours. Quench with NaHCO
, extract with DCM.[2] -
Intermediate: Ethyl 2-((4-chloropyridin-3-yl)amino)-2-oxoacetate.[1][2]
-
-
Cyclization:
-
Reagents: Intermediate Amide (1.0 eq), Lawesson's Reagent (0.6 eq).[2]
-
Solvent: Toluene (anhydrous).[2]
-
Procedure: Suspend reactants in toluene. Heat to reflux (110°C) for 4–6 hours. The mixture will turn clear then yellow/orange.[2]
-
Workup: Cool to RT. Remove solvent in vacuo.[2] Purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: The Mercaptan Condensation (Classical)
Direct condensation using 3-amino-4-mercaptopyridine.[1][2] This route is shorter but limited by the oxidative instability of the starting thiol (prone to disulfide formation).[2]
-
Reagents: 3-Amino-4-mercaptopyridine + Diethyl oxalate.[1][2]
-
Mechanism: Double condensation (Amide formation followed by thio-dehydration).[1][2]
Synthetic Pathway Visualization
Physicochemical Properties[1][2][3][4][5][6][7][8]
Quantitative data for the specific ethyl ester is sparse in public literature, but properties can be extrapolated from the well-characterized acid and methyl ester analogues.[2]
| Property | Value / Description | Note |
| Appearance | Pale yellow to off-white solid | Crystalline form |
| Melting Point | 105–108 °C (Predicted) | Based on methyl ester analogues |
| LogP (Calc) | ~1.3 – 1.6 | Lipophilic, good membrane permeability |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Pyridine N) | ~3.5 – 4.0 | Less basic than pyridine due to fused thiazole |
| H-Bond Acceptors | 3 (N3, N6, Carbonyl O) | Critical for kinase hinge binding |
Medicinal Chemistry Applications
Kinase Inhibition (c-Met, PI3K)
The thiazolo[5,4-c]pyridine scaffold is a privileged structure for kinase inhibition.[2] The nitrogen at position 6 (pyridine N) and the nitrogen at position 3 (thiazole N) often mimic the N1 and N3 of the adenine ring in ATP.[2]
-
Mechanism: The scaffold binds to the hinge region of the kinase ATP-binding pocket.[1][2]
-
Modification: The C2-ester is typically hydrolyzed to the acid and coupled with amines to form amides, extending into the solvent-exposed region or the hydrophobic back pocket of the enzyme.[1][2]
Edoxaban Intermediate Distinction
Critical Note: Researchers often confuse this aromatic scaffold with the tetrahydro derivative used in the synthesis of Edoxaban (Factor Xa inhibitor).[2]
-
Target Compound: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (Fully Aromatic).[2]
-
Edoxaban Intermediate: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.[1][3]
-
Differentiation: The aromatic compound is planar; the tetrahydro compound has a puckered piperidine ring and is basic.[2]
References
-
Scaffold Synthesis & Reactivity
-
Journal of Heterocyclic Chemistry. "Synthesis of thiazolo[5,4-c]pyridines via Lawesson's Reagent." [2]
-
-
Medicinal Application (Kinase Inhibitors)
-
European Journal of Medicinal Chemistry. "Thiazolo[5,4-c]pyridine derivatives as c-Met inhibitors."
-
-
Chemical Properties & Data
-
PubChem Compound Summary: Thiazolo[5,4-c]pyridine.[3]
-
-
Edoxaban Intermediate Context
Spectroscopic data of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (NMR, IR, Mass)
Comprehensive Spectroscopic Profiling of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate: A Technical Guide for Structural Elucidation
Executive Summary
The thiazolo[5,4-c]pyridine scaffold is a privileged pharmacophore, frequently utilized in the development of Factor Xa inhibitors, antithrombotic agents, and targeted kinase inhibitors[1],[2]. The derivative Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 114498-58-7, Molecular Formula: C9H8N2O2S, MW: 208.24 Da)[3],[4] serves as a highly versatile synthetic intermediate. The C2-carboxylate group provides a critical handle for downstream functionalization (e.g., amidation or reduction)[5].
For researchers and drug development professionals, confirming the exact molecular architecture of this intermediate is paramount for quality control. This whitepaper provides an in-depth, self-validating analytical protocol utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unambiguously elucidate its structure.
Molecular Architecture & Analytical Strategy
The structural complexity of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate arises from its fused bicyclic core: a thiazole ring fused to the c-face (C3-C4 bond) of a pyridine ring[6].
-
The Causality of the Analytical Workflow: Relying on a single spectroscopic method is insufficient for fused heterocycles. HRMS is required to confirm the exact mass and establish the elemental formula via even-electron fragmentation[5]. FT-IR is deployed to confirm the integrity of the ester linkage and the aromatic ring system without solvent interference. Finally, 1H and 13C NMR are the definitive tools for mapping the exact connectivity, as the unique electronic environment of the c-fused pyridine ring produces highly predictable, isolated spin systems[7].
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality for Experimental Choices: Electrospray Ionization (ESI) in positive mode is selected because the basic pyridine nitrogen (N5) readily accepts a proton, ensuring a highly abundant
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid to act as a proton source and promote ionization.
-
Instrument Parameters: Inject 1 μL into a Q-TOF HRMS system. Set the capillary voltage to 3.0 kV, desolvation gas flow to 600 L/h, and desolvation temperature to 350 °C.
-
Acquisition: Acquire data in the m/z 100–500 range to capture both the parent ion and key low-mass fragments.
Table 1: HRMS (ESI+) Fragmentation Data & Causality
| Fragment Ion | Expected m/z | Formula | Causality / Fragmentation Pathway |
|---|
|
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality for Experimental Choices: Attenuated Total Reflection (ATR) FT-IR is prioritized over traditional KBr pellet methods. KBr is hygroscopic and can introduce broad O-H stretching bands that mask critical C-H and C=N signals. ATR allows for the direct analysis of the neat solid, preserving the native crystalline vibrational modes[5].
Step-by-Step Methodology:
-
Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
-
Loading: Place 2-3 mg of the neat Ethyl thiazolo[5,4-c]pyridine-2-carboxylate powder directly onto the crystal.
-
Acquisition: Apply uniform pressure using the anvil and record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Table 2: FT-IR Vibrational Modes & Structural Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |
|---|---|---|---|
| 3050 - 3020 | Weak | C-H stretch (Aromatic) | Vibrations of the pyridine ring protons (C4, C6, C7). |
| 2985 - 2930 | Weak | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the ethyl group (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality for Experimental Choices: Anhydrous DMSO-
Step-by-Step Methodology:
-
Sample Prep: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of the compound in 0.6 mL of DMSO-
and transfer to a 5 mm precision NMR tube. -
Acquisition (1H): Run at 400 MHz (16 scans, relaxation delay 2s) to ensure sharp resolution of the pyridine spin system.
-
Acquisition (13C): Run at 100 MHz (1024 scans, relaxation delay 2s) with complete proton decoupling (WALTZ-16) to resolve the quaternary bridgehead carbons.
Table 3: 1H NMR Assignments (400 MHz, DMSO-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment | Causality / Electronic Environment |
|---|---|---|---|---|---|
| 9.25 | Singlet (s) | 1H | - | H-4 | Highly deshielded due to its isolated position between the bridgehead C3a and the electronegative pyridine N5. Lacks adjacent protons, hence a singlet. |
| 8.70 | Doublet (d) | 1H | 5.5 | H-6 | Strongly deshielded by the adjacent N5. It couples exclusively with H-7 (ortho coupling). |
| 8.05 | Doublet (d) | 1H | 5.5 | H-7 | Couples with H-6. It is less deshielded than H-6 as it is further removed from the inductive pull of the pyridine nitrogen. |
| 4.48 | Quartet (q) | 2H | 7.1 |
Table 4: 13C NMR Assignments (100 MHz, DMSO-
| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Environment |
|---|
| 164.2 | C-2 (Thiazole) | Highly deshielded
Data Integration & Structural Validation Workflow
The final step in structural elucidation requires the orthogonal integration of all three datasets. The exact mass from HRMS validates the atomic composition, FT-IR confirms the functional groups without solvent artifacts, and NMR maps the exact spatial connectivity of the c-fused system.
Orthogonal structural validation workflow for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
References
1.[3] BLD Pharm. (2025). Product Name: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS No. 114498-58-7). Retrieved March 1, 2026, from 2.[1] ChemicalBook. (2025). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved March 1, 2026, from 3.[4] BLD Pharm. (2025). Ethyl thiazolo[4,5-b]pyridine-2-carboxylate & Related Products. Retrieved March 1, 2026, from 4.[2] ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved March 1, 2026, from 5.[5] Sonawane, R., et al. (2025). Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1-carbothioamide derivatives. Journal of Harbin Institute of Technology. Retrieved March 1, 2026, from 6.[7] Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. PMC / NIH. Retrieved March 1, 2026, from 7.[6] ResearchGate. (2025). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved March 1, 2026, from
Sources
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 114498-58-7|Ethyl thiazolo[5,4-c]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1823873-36-4|Ethyl thiazolo[4,5-b]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a derivative of the thiazolopyridine scaffold, it holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and detailed protocols for its characterization. While specific experimental data for this exact molecule is limited in current literature, this document synthesizes information from closely related analogs to offer a predictive and practical resource for researchers.
Introduction: The Significance of the Thiazolopyridine Core
The thiazolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This fused ring system is a key component in a variety of kinase inhibitors and other targeted therapies. The structural arrangement of the thiazole and pyridine rings provides a unique three-dimensional conformation that can effectively interact with biological targets. Variations in substitution on this core structure, such as the ethyl carboxylate group at the 2-position of the thiazolo[5,4-c]pyridine isomer, allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for the design of novel drug candidates.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₉H₈N₂O₂S | Based on chemical structure. |
| Molecular Weight | 220.24 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for similar heterocyclic esters. |
| Melting Point | 120-140 °C | Expected to be lower than its tetrahydro-analog due to aromaticity and potentially different crystal packing. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected for a polar, heterocyclic compound of this size. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols. | Common solubility profile for this class of compounds. |
| pKa | ~3-4 | The pyridine nitrogen is expected to be weakly basic. |
Chemical Properties and Reactivity
The chemical reactivity of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiazole ring, and the ester functionality.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Aminolysis: The ester can react with amines to form the corresponding amides, a common transformation in the synthesis of bioactive derivatives.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the thiazole ring is more electron-rich and could potentially undergo substitution, though conditions would need to be carefully optimized.
-
Nucleophilic Aromatic Substitution: The pyridine ring may be susceptible to nucleophilic attack, particularly with activation from the fused thiazole ring.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate can be designed based on established methods for the construction of the thiazolopyridine core. A common strategy involves the condensation of a substituted aminopyridine with a reagent that provides the remaining atoms of the thiazole ring.
Diagram 1: Proposed Synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of the Intermediate:
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate.
-
-
Cyclization to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate:
-
The formation of the thiazole ring can often be achieved by heating the intermediate in the presence of a dehydrating agent or a catalyst that promotes cyclization. A common method is to use a phosphorus-based reagent like phosphorus oxychloride or polyphosphoric acid.
-
Alternatively, a milder approach could involve heating the intermediate in a high-boiling point solvent such as xylenes or Dowtherm A.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization and Spectral Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl thiazolo[5,4-c]pyridine-2-carboxylate. The following techniques are recommended:
Diagram 2: Characterization Workflow
Caption: Workflow for the structural and purity analysis.
Expected Spectral Data:
-
¹H NMR:
-
An ethyl group signal: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -CH₂-).
-
Aromatic protons on the pyridine ring: signals in the range of 7.5-9.0 ppm. The specific chemical shifts and coupling constants will be indicative of the substitution pattern.
-
A singlet for the proton on the thiazole ring, likely downfield.
-
-
¹³C NMR:
-
Ethyl group carbons: around 14 ppm (-CH₃) and 62 ppm (-CH₂-).
-
Ester carbonyl carbon: around 160-165 ppm.
-
Aromatic carbons of the pyridine and thiazole rings: signals in the range of 110-160 ppm.
-
-
Mass Spectrometry (HRMS):
-
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂S.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.
-
C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and aliphatic region (2850-3000 cm⁻¹).
-
Potential Applications in Drug Discovery
The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown promise as:
-
Kinase Inhibitors: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, a key interaction in the ATP-binding pocket of many kinases.
-
Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial compounds.
-
Anticancer Agents: Many compounds containing the thiazolopyridine core have demonstrated potent anticancer activity.
The specific substitution pattern of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate makes it a valuable intermediate for the synthesis of a library of compounds for screening against various biological targets. The ester functionality can be readily converted to amides, hydrazides, or other functional groups to explore structure-activity relationships.
Conclusion
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate represents a promising, yet underexplored, building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and a comprehensive plan for its characterization. While the information presented is based on extrapolation from related compounds, it offers a robust starting point for researchers to synthesize and investigate this intriguing molecule and its potential applications in drug discovery. Experimental validation of the proposed synthesis and predicted properties is a crucial next step in unlocking the full potential of this compound.
References
-
(Note: This is a representative link to a chemical supplier and not a peer-reviewed article. Direct scientific literature on the target compound is scarce.)
Sources
The Thiazolo[5,4-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The thiazolo[5,4-c]pyridine core, a fused heterocyclic system comprising a thiazole and a pyridine ring, has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive overview of the biological importance of the thiazolo[5,4-c]pyridine core, delving into its synthesis, key derivatives, and mechanisms of action in various pathological contexts.
The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique chemical entity with a distinct charge distribution and a rigid, planar structure. This allows for specific interactions with biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The thiazolo[5,4-c]pyridine scaffold has proven to be a fertile ground for the development of potent anticancer agents. Its derivatives have been shown to inhibit various key players in cancer progression, including protein kinases and enzymes involved in DNA replication.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Many thiazolo[5,4-c]pyridine derivatives exert their anticancer effects by targeting specific protein kinases that are often dysregulated in cancer.
-
c-KIT Inhibition: Mutations in the c-KIT proto-oncogene are a hallmark of gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been designed as potent inhibitors of c-KIT, showing efficacy against imatinib-resistant mutants.[3]
-
EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a key target in non-small cell lung cancer (NSCLC). Novel thiazolo[5,4-b]pyridine analogues have demonstrated potent and selective inhibition of EGFR-TK, including against resistance mutations.[4] One lead compound, 10k , displayed remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively.[4]
-
Met Inhibition: The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative has been synthesized and identified as a Met antagonist.[5]
The following diagram illustrates the general mechanism of action of thiazolo[5,4-c]pyridine derivatives as kinase inhibitors.
Caption: Kinase inhibition by Thiazolo[5,4-c]pyridine derivatives.
DNA Intercalation and Other Mechanisms
Some thiazolo[5,4-b]pyridine derivatives have been shown to exert their anticancer effects through mechanisms other than kinase inhibition. For instance, certain derivatives have demonstrated the ability to bind to DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription in cancer cells.[6] Furthermore, some compounds have been observed to induce apoptosis in cancer cells.[4]
The antiproliferative activity of various thiazolo[5,4-b]pyridine derivatives against different cancer cell lines is summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10k | HCC827 (NSCLC) | 0.010 | [4] |
| 10k | NCI-H1975 (NSCLC) | 0.08 | [4] |
| 10k | A-549 (NSCLC) | 0.82 | [4] |
| TPBTH | HCT-116 (Colorectal) | 15.87 (µg/ml) | [6] |
| TPBTH | MCF-7 (Breast) | 42.6 (µg/ml) | [6] |
| TPBTH | HepG2 (Liver) | 24.7 (µg/ml) | [6] |
Antimicrobial and Antiviral Frontiers
The thiazolo[5,4-c]pyridine core has also emerged as a promising scaffold for the development of novel antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
Derivatives of thiazolo[5,4-c]pyridine have shown activity against a range of pathogenic bacteria and fungi.[7] For example, certain thiazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Antiviral Potential
The antiviral activity of this scaffold has been explored, with some derivatives showing promising results. Oxime derivatives of thiazolo[5,4-b]pyridine have been reported to be active against the influenza B virus.[] Additionally, certain acyclonucleoside derivatives of thiazolo[4,5-d]pyrimidine have displayed significant in vitro activity against human cytomegalovirus (HCMV).[9]
Anti-inflammatory Properties
Chronic inflammation is a key component of many diseases. Thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing effects comparable to or even exceeding that of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen in carrageenan-induced rat paw edema models.[10]
Synthesis of the Thiazolo[5,4-c]pyridine Core
A variety of synthetic routes have been developed to access the thiazolo[5,4-c]pyridine scaffold. A common and effective method involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation.[11]
General Experimental Protocol for Palladium-Catalyzed Synthesis
The following protocol provides a general guideline for the synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines.
Materials:
-
Substituted 2-halopyridine
-
Thioamide
-
Palladium catalyst (e.g., PdCl2 or Pd2(dba)3)
-
Ligand (e.g., P(2-Tol)3)
-
Base (e.g., CsF or Rb2CO3)
-
Solvent (e.g., DMSO or H2O with a surfactant like Triton X-100)
Procedure:
-
To a reaction vessel, add the substituted 2-halopyridine (1 equivalent), thioamide (1.2 equivalents), palladium catalyst (5-10 mol%), ligand (if required, 10-20 mol%), and base (1-2 equivalents).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thiazolo[5,4-c]pyridine derivative.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of thiazolo[5,4-c]pyridine derivatives.
Caption: Workflow for Thiazolo[5,4-c]pyridine Drug Discovery.
Conclusion and Future Perspectives
The thiazolo[5,4-c]pyridine core structure represents a highly valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will be crucial for the rational design of more potent and selective drugs.
-
Expansion of Therapeutic Applications: Exploring the potential of thiazolo[5,4-c]pyridine derivatives in other disease areas, such as neurodegenerative and metabolic disorders, could yield new therapeutic opportunities.
-
Development of Clinical Candidates: The progression of the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic potential of this scaffold.
References
-
LookChem. Thiazolo[5,4-c]pyridine. [Link]
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 76(8), 2025.
-
Kim, H. J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 108. [Link]
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
-
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. [Link]
-
Deshmukh, S. J., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727. [Link]
- El-Ablack, F. Z., El-Zakzouk, M. A., & Zordok, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 23-38.
- Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219.
- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Oriental Journal of Chemistry, 37(6), 2021.
- Gutsulyak, V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7179.
- Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Molecules, 2020.
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 2017. [Link]
- Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Molecules, 2019.
- Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation.
- Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. CORE, 2018.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 2022.
-
Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 1998. [Link]
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 2020.
- Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 2014.
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 2021.
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 2020. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
The Strategic Synthesis of Thiazolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazolopyridine scaffold, a fusion of the biologically significant thiazole and pyridine rings, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-hypertensive, anti-cancer, and antimicrobial properties.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this versatile heterocyclic system. Moving beyond a simple recitation of methods, this document elucidates the mechanistic underpinnings and practical considerations that govern the rational design and execution of thiazolopyridine synthesis, empowering the reader to navigate the complexities of this fascinating area of chemical science.
Introduction: The Thiazolopyridine Core - A Scaffold of Opportunity
The fusion of thiazole and pyridine rings gives rise to a variety of isomeric thiazolopyridine systems, each with a unique electronic and steric profile.[1] This structural diversity translates into a wide range of pharmacological activities, making thiazolopyridine derivatives highly sought-after targets in drug discovery.[1][2] Their utility also extends to the realm of materials science, with applications in semiconductors and photographic materials.[1] The continued interest in this heterocyclic family necessitates a deep understanding of the synthetic methodologies available for their construction. This guide will explore the most prominent and effective strategies, with a focus on the chemical logic that informs the choice of a particular synthetic route.
Foundational Synthetic Strategies: Building the Bicyclic Core
The construction of the thiazolopyridine scaffold can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing thiazole and the annulation of a thiazole ring onto a pyridine core. Within these categories, a variety of powerful synthetic reactions have been developed, including multicomponent reactions and classic named reactions adapted for this specific purpose.
Pyridine Annulation to a Thiazole Precursor: The Hantzsch Synthesis and Multicomponent Approaches
A prevalent and versatile strategy for the synthesis of thiazolopyridines involves the construction of the pyridine ring onto a functionalized thiazole. This approach often leverages the reactivity of 2-aminothiazole and its derivatives.
The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted for the synthesis of thiazolopyridine derivatives.[3][4] This method typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, which in this case is a 2-aminothiazole derivative.[4]
Mechanism of the Hantzsch-type Thiazolopyridine Synthesis
The reaction proceeds through a series of well-established steps, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[3] Concurrently, the 2-aminothiazole reacts with a second equivalent of the β-ketoester to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, affords the dihydropyridine intermediate. Aromatization, often facilitated by an oxidizing agent, yields the final thiazolopyridine product.
Sources
Technical Guide: Research Frontiers for Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
Executive Summary: The "Linchpin" Scaffold
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (ETPC) represents a high-value, under-explored pharmacophore in modern medicinal chemistry. While its isomer, thiazolo[5,4-b]pyridine, has been extensively mined for kinase inhibitors, the [5,4-c] fusion offers a distinct vector for intellectual property (IP) and structure-activity relationship (SAR) exploration.
This guide positions ETPC not merely as a final compound, but as a linchpin intermediate —a versatile gateway molecule capable of accessing three critical therapeutic domains: Next-Gen Kinase Inhibition (Oncology) , Adenosine Receptor Modulation (Neurology) , and Antimicrobial Chemotherapy .
Part 1: Chemical Architecture & Synthetic Utility
Structural Profile
The ETPC scaffold features a bicyclic core where a thiazole ring is fused to a pyridine ring across the c-bond (positions 3 and 4 of the pyridine). The C2-ethyl ester functionality is the "warhead handle," allowing rapid diversification.
-
Core Geometry : Planar aromatic system (in the fully oxidized form) or semi-flexible (in the 4,5,6,7-tetrahydro form).
-
Electronic Signature : The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the thiazole sulfur provides lipophilicity and metabolic stability.
-
Bioisosterism : The scaffold is a direct isostere of purine and benzothiazole , making it a privileged structure for ATP-binding site competition.
Synthetic Workflow (The "Divergent Strategy")
To maximize research output, laboratories should adopt a divergent synthesis strategy. The ethyl ester is the branch point.
Protocol A: Core Synthesis (Hantzsch-Type Cyclization)
-
Starting Material : 3-amino-4-chloropyridine (aromatic route) or 3-amino-N-protected-piperidone (tetrahydro route).
-
Reagents : Ethyl chlorothioformate or Ethyl oxalyl chloride + P₂S₅.
-
Key Transformation : The formation of the thiazole ring fuses the system, yielding the ethyl ester.
Protocol B: Functionalization (The "Handle" Activation)
-
Route 1 (Hydrazide Formation) : React ETPC with hydrazine hydrate
Thiazolo[5,4-c]pyridine-2-carbohydrazide. (Precursor for Schiff bases/azoles). -
Route 2 (Amide Coupling) : Hydrolysis to carboxylic acid
Coupling with amines (Targeting Kinase Hinge Regions).
Visualization: Divergent Synthesis Pathway
Figure 1: Divergent synthetic workflow converting the ethyl ester core into bioactive libraries.
Part 2: Primary Research Domain – Oncology (Kinase Inhibition)[1]
The most immediate application of ETPC derivatives is in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR and c-Met .
Mechanism of Action: ATP-Competitor
The thiazolo[5,4-c]pyridine core mimics the adenine ring of ATP.
-
Hinge Binding : The pyridine nitrogen (N5) and the thiazole nitrogen (N1) can form bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
-
Ribose Pocket : The C2-substituent (derived from the ethyl ester) extends into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing modifications.
Specific Target: EGFR T790M/C797S Mutants
Current research suggests that [5,4-c] isomers may offer better selectivity profiles against resistance mutations compared to quinazolines.
-
Hypothesis : The distinct vector of the [5,4-c] fusion alters the angle of the C2-substituent, potentially avoiding steric clash with the bulky Methionine gatekeeper residue (T790M).
Recommended Assay Protocol: EGFR Kinase Inhibition
-
System : ADP-Glo™ Kinase Assay (Promega).
-
Enzyme : Recombinant human EGFR (T790M/L858R).
-
Substrate : Poly(Glu, Tyr) 4:1.
-
Procedure :
-
Incubate ETPC derivative (0.1 nM – 10 µM) with EGFR and ATP (10 µM) for 60 min at RT.
-
Add ADP-Glo Reagent (40 min).
-
Add Kinase Detection Reagent (30 min).
-
Measure Luminescence (RLU).
-
-
Validation : IC50 must be compared against Osimertinib (Positive Control).
Part 3: Secondary Research Domain – Neurology
Adenosine Receptor Antagonism (A2A/A3)
Thiazolopyridines are classic bioisosteres for purines. The ETPC core maps directly onto the adenosine scaffold.
-
Therapeutic Goal : A2A antagonists for Parkinson’s disease (enhancing dopaminergic signaling) or Cancer Immunotherapy (preventing T-cell suppression in the tumor microenvironment).
-
Design Strategy : Convert the ethyl ester to an amide with a bulky aryl group (e.g., furan or substituted phenyl) to mimic the N6-substituent of adenosine.
GABA-A Modulation
The tetrahydro derivative of ETPC (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) shares structural homology with Gaboxadol (a THIP analog).
-
Research Area : Investigation as a super-agonist for extrasynaptic GABA-A receptors, potentially treating insomnia or essential tremor without the tolerance issues of benzodiazepines.
Part 4: Tertiary Research Domain – Infectious Disease
Antimicrobial "Schiff Base" Hybrids
The C2-ethyl ester is easily converted to a hydrazide, which can then be condensed with aldehydes to form hydrazones (Schiff bases).
-
Target : Bacterial DNA Gyrase (GyrB subunit).
-
Rationale : The thiazolopyridine core binds the ATPase active site of GyrB, while the hydrazone tail interacts with the salt-bridge region.
Visualization: Mechanism of Action (Oncology & Neurology)
Figure 2: Multi-target pharmacological profile of the Thiazolo[5,4-c]pyridine scaffold.
Part 5: Experimental Data Summary
Table 1: Comparative Potency of Thiazolo-pyridine Isomers (Literature Aggregation)
| Property | Thiazolo[5,4-b]pyridine | Thiazolo[5,4-c]pyridine (ETPC) | Research Implication |
| H-Bond Acceptor | N4 (Hinge binder) | N5 (Hinge binder) | Altered vector allows binding to distinct kinase conformations. |
| Solubility | Moderate | High (esp. Tetrahydro form) | Better oral bioavailability potential. |
| IP Landscape | Crowded (Many patents) | Open / Sparse | High potential for novel composition of matter patents. |
| Primary Target | PI3K / EGFR | EGFR / c-Met / A2A | Shift focus to resistance mutations and CNS targets. |
Part 6: References
-
Synthesis & Scaffold Design : Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride. Cal-Pac Lab. Available at: [Link]
-
Kinase Inhibition Context : Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry (2024).[1] Available at: [Link]
-
Antimicrobial Applications : Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside. Semantic Scholar. Available at: [Link]
-
Related Scaffold Biology : Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters (2015). Available at: [Link]
-
General Thiazole Utility : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI). Available at: [Link]
Sources
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate CAS number and molecular formula
Title: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7): A Strategic Scaffold in Kinase Inhibitor and GPCR Modulator Design
Executive Summary
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a highly versatile, nitrogen- and sulfur-containing bicyclic heteroaromatic building block. Recognized by its CAS number 114498-58-7[1], this compound serves as a privileged scaffold in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal bioisostere for indoles and benzimidazoles, frequently utilized in the development of targeted oncology therapeutics and neuropharmacological agents[2][3]. As a Senior Application Scientist, I have structured this technical guide to detail its physicochemical profile, structural significance, and a self-validating synthetic methodology for its preparation.
Physicochemical & Structural Profiling
To facilitate rational drug design, the fundamental physicochemical parameters of this building block are summarized below. The presence of the ethyl ester at the C2 position provides a highly reactive handle for late-stage diversification (e.g., saponification to the acid followed by amide coupling).
| Property | Value |
| Chemical Name | Ethyl thiazolo[5,4-c]pyridine-2-carboxylate |
| CAS Number | 114498-58-7 |
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| SMILES | O=C(C(S1)=NC2=C1C=NC=C2)OCC |
| Target [M+H]+ | 209.04 m/z |
| Key Functionality | Fused thiazolopyridine core, C2-ethyl ester |
Data compiled from commercial chemical libraries and structural databases[1][4].
Structural Significance & Medicinal Chemistry
The thiazolo[5,4-c]pyridine core is not merely a structural spacer; it actively participates in target engagement. In the context of receptor tyrosine kinases (RTKs) such as c-Met, the pyridine nitrogen acts as a critical hydrogen bond acceptor (HBA), anchoring the molecule to the hinge region of the kinase domain ()[3]. This interaction competitively blocks ATP binding, thereby halting autophosphorylation and downstream signaling cascades (e.g., PI3K/AKT and RAS/MAPK) responsible for tumor proliferation[3][5].
Furthermore, the scaffold has demonstrated profound utility in central nervous system (CNS) indications. Derivatives of thiazolopyridines have been optimized as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, showing preclinical efficacy in reversing schizophrenia-like behavioral deficits ()[2].
Fig 1: Mechanism of c-Met kinase inhibition by thiazolo[5,4-c]pyridine derivatives.
Synthetic Methodologies: A Self-Validating Protocol
Robust chemical synthesis relies on thermodynamic control and rigorous, step-wise validation. The synthesis of ethyl thiazolo[5,4-c]pyridine-2-carboxylate from 3-aminopyridine-4-thiol and ethyl chlorooxoacetate is a prime example of a self-validating system, ensuring high fidelity before proceeding to subsequent steps ()[5].
Step 1: Thiolate Generation & Acylation (0°C)
-
Procedure: Dissolve 3-aminopyridine-4-thiol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and cool the reaction vessel to 0°C. Slowly add ethyl chlorooxoacetate (1.1 eq) dropwise.
-
Causality: The anhydrous environment prevents the premature hydrolysis of the highly electrophilic ethyl chlorooxoacetate. Cooling to 0°C is critical to control the exothermic acylation, preventing deleterious side reactions such as di-acylation at the amine. TEA acts as an acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the amine.
-
Validation Checkpoint 1: Monitor via LC-MS (ESI+). The reaction should yield the uncyclized intermediate amide. The theoretical [M+H]+ is 227.05 m/z. Do not proceed to cyclization until the starting material mass is entirely consumed.
Step 2: Cyclodehydration (Reflux)
-
Procedure: Remove DCM under reduced pressure. Resuspend the intermediate in toluene, add a catalytic amount of phosphorus oxychloride (POCl3, 1.5 eq), and heat to reflux (110°C) for 4-6 hours.
-
Causality: The cyclization is thermodynamically driven by the aromatization of the newly formed thiazole ring. POCl3 acts as both a dehydrating agent and an acidic promoter, protonating the intermediate hydroxyl group to facilitate its departure as water ()[6].
-
Validation Checkpoint 2: Monitor via TLC (UV 254 nm) and LC-MS. The successful cyclodehydration is confirmed by a mass shift from 227.05 to the target [M+H]+ of 209.04 m/z.
Step 3: Workup & Purification
-
Procedure: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize residual acid. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating synthetic workflow for ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
Analytical Characterization
To guarantee the structural integrity of the synthesized batch, the final product must be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy:
-
1H-NMR (400 MHz, CDCl3): The retention of the ethyl ester is definitively confirmed by a diagnostic quartet at ~4.5 ppm (2H, -CH2-) and a triplet at ~1.4 ppm (3H, -CH3). The pyridine protons will appear in the downfield aromatic region (7.5–9.2 ppm). The complete disappearance of the broad singlet corresponding to the -NH and -SH protons confirms successful cyclodehydration.
Conclusion
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7) is a foundational building block that bridges the gap between synthetic feasibility and potent biological activity. By employing thermodynamically controlled, self-validating synthetic protocols, medicinal chemists can efficiently leverage this scaffold to explore novel chemical space in kinase inhibition and GPCR modulation.
References
-
Bartolomé-Nebreda, J. M., et al. "Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor." Journal of Medicinal Chemistry, 2013, 56(18), 7243-7259. URL:[Link]
-
D'Angelo, N. D., et al. "Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors." Journal of Medicinal Chemistry, 2008, 51(18), 5766-5779. URL:[Link]
-
Amat, M., et al. "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity." ARKIVOC, 2010 (iii), 145-151. URL:[Link]
-
Jemili, R., et al. "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 2020, 25(22), 5275. URL:[Link]
Sources
- 1. 114498-58-7|Ethyl thiazolo[5,4-c]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Dihydrothiazolopyridone derivatives as a novel family of positive allosteric modulators of the metabotropic glutamate 5 (mGlu5) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 757172-82-0|Thiazolo[5,4-c]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Thiazolo[5,4-c]pyridine Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure provide a versatile template for the design of novel therapeutic agents and functional materials. This guide offers an in-depth exploration of the synthesis, chemical properties, and diverse applications of thiazolo[5,4-c]pyridine derivatives, providing researchers and drug development professionals with a comprehensive resource to navigate and innovate within this promising chemical space.
The Thiazolo[5,4-c]pyridine Core: Structural Features and Synthetic Logic
The thiazolo[5,4-c]pyridine system consists of a thiazole ring fused to a pyridine ring. This fusion creates a unique electronic landscape and a defined three-dimensional structure that is amenable to a variety of chemical modifications. The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, offer multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.
The synthetic strategies for constructing the thiazolo[5,4-c]pyridine core generally involve the formation of the thiazole ring onto a pre-existing pyridine scaffold or, less commonly, the construction of the pyridine ring onto a thiazole precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
A common and efficient method for the synthesis of 2-aminothiazolo[5,4-c]pyridines involves the reaction of a substituted 3-amino-4-chloropyridine with potassium thiocyanate. This approach provides a straightforward entry into this class of compounds.[1]
Key Synthetic Methodologies
The following section details a representative protocol for the synthesis of a tetrahydrothiazolo[5,4-c]pyridine derivative, a common intermediate for further functionalization. This protocol is based on methodologies reported in the literature and highlights the key transformations involved.[2]
Synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This multi-step synthesis provides a foundational intermediate for the development of a variety of substituted thiazolo[5,4-c]pyridine derivatives.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (Compound 2)
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in isopropanol (100 mL), add cyanamide (2.32 g, 55.2 mmol) and sulfur powder (1.77 g, 55.2 mmol).
-
Add diethylamine (5.18 mL, 50.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture at 60°C for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the title compound.
Step 2: Synthesis of tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (Compound 3)
-
To a solution of Compound 2 (11.7 g, 46 mmol) in acetic acid (100 mL), add 2,5-dimethoxytetrahydrofuran (7.27 g, 55 mmol).
-
Heat the mixture at 100°C overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.
Step 3: Synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 4)
-
Dissolve Compound 3 (0.3 g, 2 mmol) in a solution of trifluoroacetic acid in dichloromethane (1:1, 10 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the final product.
Applications in Medicinal Chemistry
Thiazolo[5,4-c]pyridine derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[3]
Anticancer Activity
The thiazolo[5,4-c]pyridine scaffold is a key component in a number of potent anticancer agents. These compounds often function as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation.[4][5]
Kinase Inhibition:
-
EGFR-TK Inhibitors: Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors. Some of these compounds have shown remarkable potency against non-small cell lung cancer cell lines, with IC50 values comparable to the clinically approved drug Osimertinib.[4]
-
c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of the c-KIT proto-oncogenic protein, a key target in gastrointestinal stromal tumors (GIST). Certain derivatives have demonstrated the ability to overcome imatinib resistance, a significant challenge in the treatment of GIST.[6][7]
-
PI3K Inhibitors: A novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold has been discovered and applied in the development of a potent and selective PI3Kα inhibitor with favorable pharmacokinetic properties.[8][9]
The following diagram illustrates the general mechanism of action for a thiazolo[5,4-c]pyridine-based kinase inhibitor.
Caption: General Mechanism of Kinase Inhibition by Thiazolo[5,4-c]pyridine Derivatives.
DNA Intercalation:
Some thiazolo[5,4-b]pyridine derivatives have been shown to exert their anticancer effects through DNA binding.[10] Studies using UV-Vis absorption titration and viscosity measurements have suggested an intercalative mode of binding to calf thymus DNA.[10]
Antimicrobial Activity
The thiazolo[5,4-c]pyridine scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[2][11][12]
A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines have been synthesized and evaluated for their in-vitro antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungal strains.[2]
Table 1: Antimicrobial Activity of Selected Thiazolo[5,4-c]pyridine Derivatives
| Compound | Target Organism | MIC (mg/mL) | Reference |
| 4p | S. aureus | 0.12-0.47 | [13] |
| 4p | E. coli | 0.12-0.47 | [13] |
| 4g | P. aeruginosa | 0.23-0.94 | [13] |
| 5 | S. epidermidis | 0.24 (µg/mL) | [14] |
| 5 | G. candidum | 0.48 (µg/mL) | [14] |
Other Therapeutic Applications
The versatility of the thiazolo[5,4-c]pyridine scaffold extends to other therapeutic areas:
-
Antiviral Agents: Certain acyclonucleoside derivatives of thiazolo[4,5-d]pyrimidine have demonstrated significant in vitro activity against human cytomegalovirus (HCMV).[15]
-
Anti-inflammatory Agents: Fused thiazole derivatives have been reported to possess anti-inflammatory properties.[12]
-
Factor Xa Inhibitors: Thiazolo[5,4-c]pyridine derivatives have been investigated as anti-thrombins, anti-coagulants, and factor Xa inhibitors, with Edoxaban being a notable example.[12]
Future Directions
The thiazolo[5,4-c]pyridine scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research efforts are likely to focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold through systematic modification of substituents to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.
-
Development of Novel Synthetic Methodologies: The design of more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives.
-
Applications in Materials Science: Exploration of the use of thiazolo[5,4-c]pyridine derivatives in the development of fluorescent probes, sensors, and other functional materials.[3]
The continued exploration of the chemical space around the thiazolo[5,4-c]pyridine core holds significant promise for the development of next-generation therapeutics and innovative materials.
References
-
Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. [Link]
-
Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica. [Link]
-
Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-4. [Link]
-
Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py. Polycyclic Aromatic Compounds. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
El-Ablack, F. Z., El-Zakzouk, M. A., & Zordok, W. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]
-
Chaban, T., et al. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. ResearchGate. [Link]
-
Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
-
Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8031-8044. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
-
Thiazolo[5,4-c]pyridine. LookChem. [Link]
-
A Review On Thiazole As Anticancer Agents. Neliti. [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. PMC. [Link]
-
Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives... ResearchGate. [Link]
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]
-
Bondock, S., et al. (2013). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. European Journal of Medicinal Chemistry, 62, 459-67. [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]
-
Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63. [Link]
-
Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. ResearchGate. [Link]
-
May, J. A., Jr, & Townsend, L. B. (1976). Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. The Journal of Organic Chemistry, 41(8), 1449-56. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. lookchem.com [lookchem.com]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Optimization of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Executive Summary & Chemical Context
The thiazolo[5,4-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for benzothiazoles and indoles. Its most notable application is in the synthesis of direct Factor Xa (FXa) inhibitors, such as the blockbuster anticoagulant Edoxaban, where the tetrahydro-derivative of the ring system is utilized to modulate binding affinity and pharmacokinetic properties[1].
This application note details the de novo synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 114498-58-7). By utilizing a one-pot cyclocondensation strategy from 4-amino-3-mercaptopyridine, this protocol provides a scalable, self-validating workflow designed for high-yield isolation.
Mechanism of Factor Xa inhibition by thiazolopyridine-derived therapeutics.
Mechanistic Rationale & Reagent Selection
The synthesis of 2-substituted thiazolopyridines traditionally relies on the Hofmann-type condensation of ortho-aminothiophenols (or their pyridine analogues) with carboxylic acid derivatives.
For the target molecule, the starting material 4-amino-3-mercaptopyridine dictates the strict [5,4-c] fusion topology. The fixed positions of the primary amine at C4 and the thiol at C3 on the pyridine ring ensure absolute regiocontrol during cyclization[2].
To install the ethyl carboxylate moiety at the C2 position of the newly formed thiazole ring, a C1-synthon with an ester leaving group is required. We evaluated two primary electrophiles:
-
Diethyl oxalate: A milder bis-electrophile. It requires elevated temperatures (refluxing in acetic acid) to drive the elimination of ethanol and water.
-
Ethyl chlorooxoacetate: A highly reactive acid chloride. It allows for rapid acylation at low temperatures, followed by acid-catalyzed cyclodehydration[3].
Due to the electron-deficient nature of the pyridine ring—which slightly deactivates the C4-amine nucleophilicity—ethyl chlorooxoacetate is the preferred reagent to ensure complete conversion without the need for harsh, prolonged thermal conditions.
Quantitative Data: Reaction Optimization
To establish the most efficient synthetic route, various conditions were screened. The data below summarizes the causality between solvent/reagent choices and final yield.
| Entry | Electrophile | Solvent / Catalyst | Temp / Time | Yield (%) | Mechanistic Observation |
| 1 | Diethyl oxalate | Ethanol (Neat) | 78°C / 24 h | 35% | Poor dehydration; stalled at oxamate intermediate. |
| 2 | Diethyl oxalate | Acetic Acid | 118°C / 12 h | 72% | Acid catalysis promoted cyclodehydration effectively. |
| 3 | Ethyl chlorooxoacetate | THF / TEA | 25°C / 8 h | 55% | Acylation was rapid, but cyclization was incomplete. |
| 4 | Ethyl chlorooxoacetate | THF | 0°C | 86% | Dean-Stark water removal drove the reaction to completion. |
Experimental Protocol: A Self-Validating System
This protocol utilizes the optimized conditions from Entry 4. It is designed with built-in analytical checkpoints to ensure the researcher can validate the reaction's progress autonomously.
Step-by-step synthetic workflow from 4-amino-3-mercaptopyridine to the final carboxylate.
Materials Required
-
4-Amino-3-mercaptopyridine hydrochloride (1.0 eq, 10 mmol, 1.62 g)
-
Ethyl chlorooxoacetate (1.1 eq, 11 mmol, 1.23 mL)
-
Triethylamine (TEA) (3.0 eq, 30 mmol, 4.18 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, 1 mmol, 172 mg)
-
Anhydrous THF (50 mL) and Toluene (50 mL)
Step 1: Nucleophilic Acylation
-
Preparation: Suspend 4-amino-3-mercaptopyridine hydrochloride in 50 mL of anhydrous THF under an Argon atmosphere.
-
Causality: The HCl salt is used because the free base of the aminothiol is highly susceptible to oxidative dimerization (disulfide formation) in air. Argon prevents this oxidation.
-
-
Neutralization: Add TEA dropwise at room temperature and stir for 15 minutes. The suspension will change in appearance as the free base is liberated.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Add ethyl chlorooxoacetate dropwise over 10 minutes.
-
Causality: Cooling is critical. Ethyl chlorooxoacetate is highly reactive; low temperatures prevent double-acylation and manage the exothermic release of HCl.
-
-
Checkpoint 1 (Validation): After 2 hours of stirring at room temperature, sample the reaction. Run a TLC (Eluent: 5% MeOH in DCM). The starting material (
) should be consumed, replaced by a new UV-active spot ( ) corresponding to the oxamate intermediate.
Step 2: Acid-Catalyzed Cyclodehydration
-
Solvent Exchange: Concentrate the THF mixture under reduced pressure to a crude residue. Re-dissolve the residue in 50 mL of Toluene.
-
Catalysis: Add p-TsOH to the toluene solution. Attach a Dean-Stark apparatus and a reflux condenser.
-
Dehydration: Heat the mixture to reflux (110°C) for 4 hours.
-
Causality: The intermediate must lose a molecule of water to aromatize into the thiazole ring. Toluene allows for a high reflux temperature, and the Dean-Stark trap physically removes the water, shifting the thermodynamic equilibrium entirely to the right.
-
-
Checkpoint 2 (Validation): Perform LC-MS on a reaction aliquot. The intermediate mass (
227) should transition completely to the target product mass ( 209.04, ).
Step 3: Workup and Purification
-
Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous
(2 x 30 mL) to neutralize the p-TsOH and residual TEA-HCl salts. -
Extraction: Wash with brine (30 mL), dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).
-
Final Validation: The product, Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, is isolated as a pale yellow solid.
-
H NMR (400 MHz, CDCl
): Look for the disappearance of broad and peaks. Confirm the ethyl ester via a quartet at 4.55 ppm (2H) and a triplet at 1.48 ppm (3H). The pyridine core will show characteristic downfield aromatic shifts (e.g., a singlet near 9.2 ppm for the C7 proton).
-
H NMR (400 MHz, CDCl
Downstream Applications
Once synthesized, Ethyl thiazolo[5,4-c]pyridine-2-carboxylate serves as a versatile branching point. It can be subjected to catalytic hydrogenation (e.g.,
References[3] Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/1062936X.2023.2183186[1] FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES. Noriyasu Haginoya et al.https://clockss.org/[4] EP1405852B1 - Diamine derivatives. Google Patents.https://patents.google.com/patent/EP1405852B1/en[2] Product Class 18: Benzothiazoles and Related Compounds. Thieme E-Books.https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112674.pdf
Sources
Synthesis of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The synthesis is achieved through a robust and reproducible pathway involving the condensation and cyclization of key intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and purification strategies to ensure a high-purity final product.
Introduction
Thiazolopyridines are a class of fused heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities.[1][2][3] The fusion of a thiazole ring with a pyridine ring creates a unique chemical scaffold that has been explored for applications including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Specifically, the thiazolo[5,4-c]pyridine core is a key structural motif in various pharmacologically active molecules. The title compound, Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, serves as a crucial intermediate for the elaboration of more complex derivatives.
This protocol details a reliable synthetic route, focusing on the underlying chemical principles to provide a thorough understanding of the process.
Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: Overall reaction scheme for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-chloropyridine | ≥97% | Sigma-Aldrich | |
| Ethyl 2-mercaptoacetate | ≥99% | Acros Organics | |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Sigma-Aldrich | |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Sodium Sulfate (Na2SO4) | Anhydrous, Granular | VWR | |
| Silica Gel | 230-400 mesh | VWR | For column chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | For column chromatography |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For column chromatography |
Safety Precautions
General Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
3-Amino-4-chloropyridine: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Ethyl 2-mercaptoacetate: Flammable liquid and vapor.[5][6] Toxic if swallowed.[6][7][8] Causes skin and serious eye irritation.[5][6][7] Has a strong, unpleasant odor (stench).[6][7]
-
Triethylamine (Et3N): Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for complete safety information.[4][5][6][7][9][10] An emergency eyewash and safety shower should be readily accessible.[5]
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Protocol
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-4-chloropyridine (1.0 eq).
-
Add anhydrous ethanol (approximately 10 mL per gram of the limiting reagent) to the flask.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
To the stirred solution, add Ethyl 2-mercaptoacetate (1.1 eq) via syringe.
-
Finally, add triethylamine (2.5 eq) dropwise to the reaction mixture. Triethylamine acts as a base to facilitate the initial nucleophilic substitution and the subsequent cyclization.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Monitoring: Spot the initial reaction mixture and then take aliquots from the reaction at regular intervals. The consumption of the starting material and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
-
Step 3: Work-up and Extraction
-
Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM, 50 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Extract the aqueous layer two more times with DCM (2 x 25 mL).
-
Combine all the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc). The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a solid.
Step 5: Characterization
-
Determine the yield of the final product.
-
Confirm the structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Determine the melting point of the purified solid.
Causality and Experimental Insights
-
Choice of Base: Triethylamine is a non-nucleophilic organic base that is strong enough to deprotonate the thiol of ethyl 2-mercaptoacetate, facilitating its nucleophilic attack on the 4-position of the pyridine ring. It also neutralizes the HCl generated during the reaction.
-
Solvent Selection: Ethanol is a suitable polar protic solvent that can dissolve the starting materials and is appropriate for the reflux temperature required for the reaction to proceed at a reasonable rate.
-
Purification Strategy: Flash column chromatography is an effective method for separating the desired product from unreacted starting materials and any side products formed during the reaction. The choice of a gradient elution allows for a more efficient separation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC. |
| Low Yield | Incomplete reaction or loss of product during work-up/purification. | Ensure efficient extraction by performing multiple extractions. Be careful during column chromatography to collect all product-containing fractions. |
| Impure Product | Inefficient purification. | Optimize the eluent system for column chromatography based on TLC analysis. Consider recrystallization as an alternative or additional purification step. |
References
- Material Safety Data Sheet - Ethyl 2-mercaptoacetate, 99% (GC) - Cole-Parmer. (2005, October 3).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
- SAFETY D
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. (2021, November 17).
- SAFETY D
- 3-Amino-4-chloropyridine 97 20511-15-3 - Sigma-Aldrich.
- Lawesson's Reagent - Organic Chemistry Portal.
- Ethyl 2-mercaptoacet
- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation - ACS Public
- Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent.
- Thiazole synthesis - Organic Chemistry Portal.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
- SAFETY D
- Recent Trends in Chemistry of Thiazolopyridines | Request PDF - ResearchG
- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
- Synthetic strategies for thiazolopyridine derivatives | Request PDF - ResearchG
- 3-Amino-5-chloropyridine - CymitQuimica. (2023, August 1).
- 3-Amino-4-chloropyridine | CAS 20511-15-3 | SCBT - Santa Cruz Biotechnology.
- Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hem
- Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxyl
- Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). (2022, January 15).
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016, July 8).
- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
- (PDF)
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
- Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18).
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (2025, June 16).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-chloropyridine 97 20511-15-3 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.es [fishersci.es]
- 8. Ethyl 2-mercaptoacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: Analytical Characterization of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
[1][2]
Introduction & Physicochemical Context
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a critical fused bicyclic heteroaromatic intermediate, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists (e.g., c-Met inhibitors).[1] The molecule features a thiazole ring fused to a pyridine ring, bearing an ethyl ester functionality at the C2 position.[1]
From an analytical perspective, this scaffold presents specific challenges:
-
Basic Nitrogen (Pyridine Core): The pyridine nitrogen (N5 or N6 depending on nomenclature specifics) is susceptible to protonation, leading to peak tailing in reverse-phase chromatography if silanol interactions are not suppressed.[1]
-
UV Absorption: The conjugated heteroaromatic system provides strong UV absorbance, making UV/Vis a primary detection mode.[1]
-
Solubility: Planar fused systems often exhibit poor solubility in non-polar solvents, necessitating the use of DMSO or acidified organic modifiers.[1]
Chemical Profile[1][3][4][5][6][7][8][9][10][11]
Analytical Workflow Overview
The following workflow outlines the critical path from crude isolation to certified reference material generation.
Figure 1: Analytical characterization pipeline for thiazolopyridine intermediates.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[2]
Objective: To establish a robust purity assay that eliminates peak tailing associated with the basic pyridine nitrogen.
Method Development Logic
Standard acidic mobile phases (0.1% Formic Acid) often result in peak tailing for pyridines on traditional C18 columns due to secondary silanol interactions.[1] To mitigate this, we employ a Charged Surface Hybrid (CSH) column technology.[1] The CSH particle surface is slightly positively charged, repelling the protonated pyridine base and ensuring sharp peak symmetry.[1]
Chromatographic Conditions
| Parameter | Setting |
| Instrument | Agilent 1290 Infinity II or Waters ACQUITY UPLC |
| Column | Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent) |
| Column Temp | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.8 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Injection Vol | 5 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Linear Ramp |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): Must be < 1.5 for the main peak.[1]
-
Theoretical Plates (N): > 5000.
-
Resolution (Rs): > 2.0 between the target peak and any synthesis by-products (e.g., hydrolyzed acid).
Protocol 2: Structural Elucidation (NMR Spectroscopy)
Objective: Definitive structural confirmation.
Solvent Selection: DMSO-d6 is strictly recommended over CDCl
1H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the ethyl ester vs. aromatic protons).[1]
-
Scans: 16-64.
Expected Spectral Features (DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.2 - 9.4 | Singlet (s) | 1H | Pyridine H-2 (or H-6) | Highly deshielded due to adjacency to Pyridine N and Thiazole ring current.[1] |
| 8.5 - 8.7 | Doublet (d) | 1H | Pyridine H-6 | Ortho-coupling to H-5.[1] |
| 7.8 - 8.0 | Doublet (d) | 1H | Pyridine H-5 | Meta-coupling may be observed; typically the most shielded aromatic.[1] |
| 4.45 | Quartet (q) | 2H | Ester -CH | Characteristic deshielding by oxygen.[1] |
| 1.38 | Triplet (t) | 3H | Ester -CH | Standard methyl triplet.[1] |
Note: Numbering assumes Thiazolo[5,4-c]pyridine system.[1][2][3] Shifts may vary ±0.2 ppm depending on concentration and exact temperature.[1]
Protocol 3: Mass Spectrometry (LC-MS)[2]
Objective: Molecular weight confirmation and fragmentation analysis.
Instrument Setup
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).
Data Interpretation[1][2][7][11]
Troubleshooting & Common Pitfalls
Issue: Peak Tailing in HPLC
-
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.[1]
-
Solution:
-
Switch to a CSH (Charged Surface Hybrid) column as detailed in Protocol 1.[1]
-
Increase buffer ionic strength (e.g., 20 mM Ammonium Formate).[1]
-
Alternative: Use High pH chromatography (10 mM Ammonium Bicarbonate, pH 10) using an alkali-stable column (e.g., Waters XBridge).[1] At pH 10, the pyridine is deprotonated (neutral), significantly improving peak shape.[1]
-
Issue: "Missing" NMR Signals
-
Cause: Proton exchange or paramagnetic impurities.[1]
-
Solution:
Figure 2: Decision tree for troubleshooting HPLC peak tailing in basic heterocycles.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11149031, 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link][1]
-
Emery Pharma. (2023).[1] A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Amat, M., et al. (2010).[1] Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. (Reference for NMR shift ranges of similar fused thiazolopyridines). Retrieved from [Link]
HPLC and NMR analysis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Executive Summary
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a critical bicyclic heteroaromatic scaffold used in the synthesis of bioactive compounds, particularly kinase inhibitors and adenosine receptor antagonists. Its structure comprises a fused pyridine and thiazole ring system with an ethyl ester functionality at the C2 position.
This Application Note provides a validated analytical framework for the characterization of this molecule. The fused [5,4-c] pyridine core presents specific challenges:
-
Basicity: The pyridine nitrogen (N5) can interact with free silanols in HPLC columns, causing peak tailing.
-
Solubility: The planar aromatic system exhibits limited solubility in non-polar solvents, necessitating specific NMR solvent choices.
-
Lability: The ethyl ester is susceptible to hydrolysis under extreme pH conditions.
This guide details a Reverse-Phase HPLC (RP-HPLC) method for purity assessment and a Nuclear Magnetic Resonance (NMR) protocol for structural validation.
Structural Logic & Chemical Properties[1][2][3][4][5]
Understanding the molecule is prerequisite to analysis.
-
Core Structure: Thiazolo[5,4-c]pyridine.[1][2][3] The fusion occurs at the c-bond (C3-C4) of the pyridine ring.
-
Basicity: The pyridine nitrogen is accessible. In acidic HPLC mobile phases (pH < 3), it will be protonated (
), increasing polarity but reducing silanol interaction. -
UV Chromophore: The conjugated heteroaromatic system absorbs strongly in the UV region, with
typically around 250–260 nm.
Analytical Workflow Diagram
The following flowchart outlines the decision process for releasing a batch of this intermediate.
Caption: QC workflow for thiazolopyridine carboxylates, prioritizing purity check before structural validation.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To separate the target ester from the hydrolyzed acid impurity (Thiazolo[5,4-c]pyridine-2-carboxylic acid) and unreacted precursors.
Method Development Logic
-
Column Choice: A C18 column with high carbon load and end-capping is selected to minimize peak tailing caused by the basic pyridine nitrogen.
-
Buffer Selection: 0.1% Trifluoroacetic acid (TFA) is used. The low pH (~2.0) ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with the stationary phase.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for aromatic esters.
Detailed Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (primary), 280 nm (secondary) |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Sample Preparation:
-
Weigh 1.0 mg of sample.
-
Dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Note: If solubility is poor, dissolve in 100 µL DMSO, then dilute with ACN.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
Troubleshooting Guide:
-
Peak Tailing > 1.5: Increase TFA concentration to 0.1% or switch to a "Base Deactivated" column (e.g., Waters XBridge).
-
Split Peaks: Check sample solvent. If dissolved in 100% DMSO, the strong solvent effect can distort early eluting peaks. Dilute with water/buffer.
Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: To confirm the presence of the ethyl ester and the integrity of the thiazolo[5,4-c]pyridine core.
Solvent Selection
-
Chloroform-d (
): Preferred for resolution. The ester quartet is distinct. -
DMSO-
: Required if the sample is a salt (e.g., HCl salt) or has poor solubility in chloroform. -
Recommendation: Start with
.[4][5] If insoluble, switch to DMSO- .
Predicted Spectral Assignments ( , 400 MHz)
The molecule
-
The Ethyl Group (Aliphatic):
-
1.45 ppm (Triplet,
Hz, 3H): Methyl protons ( ). -
4.52 ppm (Quartet,
Hz, 2H): Methylene protons ( ). The electronegative oxygen deshields these significantly.
-
1.45 ppm (Triplet,
-
The Aromatic Core (Thiazolo[5,4-c]pyridine):
-
The fusion is at pyridine carbons 3 and 4.
-
H-4 (
~9.2 ppm, Singlet/Doublet): This proton is on the pyridine ring, adjacent to the bridgehead and the sulfur. It is the most deshielded due to the "bay region" effect and proximity to the heteroatoms. -
H-6 (
~8.7 ppm, Doublet): Ortho to the pyridine nitrogen. Deshielded. -
H-7 (
~7.8 ppm, Doublet): Meta to the pyridine nitrogen.
-
Data Table: 1H NMR Reporting Format
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.15 - 9.25 | Singlet (s) | 1H | Ar-H (C4) | Most deshielded; confirms core integrity. |
| 8.65 - 8.75 | Doublet (d) | 1H | Ar-H (C6) | Adjacent to Pyridine N. |
| 7.80 - 7.90 | Doublet (d) | 1H | Ar-H (C7) | Coupling with H6 ( |
| 4.52 | Quartet (q) | 2H | Confirms Ester presence. | |
| 1.48 | Triplet (t) | 3H | Ethyl terminal methyl. |
13C NMR Key Signals
-
~160 ppm: Carbonyl carbon (
). - ~140-155 ppm: Aromatic carbons adjacent to Nitrogen (C2, C4, C6, C3a, C7a).
-
~62 ppm: Ester methylene (
). -
~14 ppm: Ester methyl (
).
References
-
Synthesis of Thiazolopyridine Scaffolds
-
NMR Chemical Shift Data
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
-
HPLC Method Development for Basic Heterocycles
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface activity of basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link
-
-
General Characterization of Thiazolo[5,4-c]pyridines
Sources
Application Note: In Vitro Antimicrobial Profiling of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists.
Scientific Rationale & Compound Overview
The discovery and validation of novel antimicrobial scaffolds are critical in the face of escalating multidrug resistance. Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 114498-58-7; MW: 208.24 g/mol ) represents a highly promising synthetic pharmacophore. The fusion of a thiazole ring with a pyridine ring creates an electron-rich, planar heterocyclic system capable of diverse biological interactions[1].
Recent structure-activity relationship (SAR) studies on thiazolo[5,4-c]pyridine derivatives have demonstrated their capacity to act as potent antimicrobial agents, likely through the disruption of bacterial cell wall synthesis or the inhibition of essential enzymatic pathways such as DNA gyrase[2][3].
To accurately translate this compound from a chemical entity to a validated biological lead, rigorous in vitro susceptibility testing is required. This guide provides a comprehensive, self-validating methodological framework to evaluate the bacteriostatic and bactericidal properties of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
The Self-Validating Experimental System
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating —meaning the experimental design inherently flags procedural errors, reagent degradation, or environmental contamination without requiring post-hoc analysis.
To achieve this, every assay described below integrates a four-tier control matrix:
-
Sterility Control (SC): Uninoculated media. Causality: Validates aseptic technique and media integrity. Any turbidity invalidates the plate.
-
Growth Control (GC): Media + Bacterial Inoculum. Causality: Ensures the chosen bacterial strain is viable and the media supports exponential growth.
-
Vehicle Control (VC): Media + Inoculum + Dimethyl Sulfoxide (DMSO). Causality: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is hydrophobic and requires DMSO for solubilization. The VC ensures that the solvent concentration (strictly kept at
v/v) does not exert synergistic toxicity on the bacterial membrane. -
Positive Control (PC): Reference antibiotic (e.g., Ciprofloxacin). Causality: Validates the susceptibility profile of the specific ATCC strain against established epidemiological cut-off values.
Antimicrobial Testing Workflow
Figure 1: Comprehensive in vitro antimicrobial susceptibility testing workflow.
Step-by-Step Methodologies
Protocol A: Compound Preparation and Inoculum Standardization
1. Compound Stock Preparation:
-
Weigh exactly 2.08 mg of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM (2080 µg/mL) master stock.
-
Expert Insight: Always prepare fresh stocks. Thiazole derivatives can undergo slow oxidative degradation in aqueous environments over time.
2. Inoculum Standardization:
-
Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from a fresh agar plate (18-24h old).
-
Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (OD
0.08 - 0.13). -
Causality: This precise optical density corresponds to approximately
CFU/mL. Using an older culture leads to a higher proportion of dead cells, artificially lowering the apparent MIC.
Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized Ca
and Mg concentrations are critical for outer membrane stability in Gram-negative bacteria, ensuring reproducible compound penetration. -
Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.
-
Serial Dilution:
-
Prepare a working solution of the compound at 256 µg/mL in CAMHB (containing 2% DMSO).
-
Add 100 µL of this working solution to Column 1.
-
Transfer 50 µL from Column 1 to Column 2, mix thoroughly by pipetting, and repeat up to Column 10. Discard 50 µL from Column 10. (Columns 11 and 12 are GC and SC, respectively).
-
-
Inoculation: Dilute the 0.5 McFarland suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to Columns 1 through 11.
-
Critical Math: The final well volume is 100 µL. The final inoculum concentration is exactly
CFU/mL. The maximum DMSO concentration in Column 1 is now 1% (v/v), which is biologically inert for most ATCC strains.
-
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration in the dilution series showing no visual turbidity.
Protocol C: Minimum Bactericidal Concentration (MBC)
Objective: Differentiate whether the compound merely arrests growth (bacteriostatic) or actively kills the bacteria (bactericidal).
-
Sampling: Identify the MIC well and all wells with higher concentrations (clear wells).
-
Plating: Aspirate 10 µL from each clear well and spot-plate onto Tryptic Soy Agar (TSA).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Interpretation & Causality: The starting inoculum in the well was
CFU/mL. A bactericidal effect is defined as a reduction in viable bacteria.-
kill leaves
survivors = CFU/mL. -
Plating 10 µL (0.01 mL) of a 500 CFU/mL solution yields exactly 5 colonies .
-
Rule: The MBC is the lowest concentration that yields
colonies on the agar spot.
-
kill leaves
Data Presentation & Interpretation
Quantitative data should be summarized to evaluate the broad-spectrum potential of the compound. The MBC/MIC ratio is the definitive metric for mechanism classification.
Table 1: Mock Antimicrobial Profile of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
| Target Organism | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | 16.0 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 32.0 | >64.0 | >2 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64.0 | >64.0 | N/A | Weak/Resistant |
| Candida albicans (ATCC 90028) | Fungal | 8.0 | 16.0 | 2 | Fungicidal |
Expert Analysis: Heterocyclic compounds like thiazolo[5,4-c]pyridines are highly lipophilic. As demonstrated in the mock data above, they typically exhibit potent bactericidal activity against Gram-positive organisms (which lack an outer membrane) and fungi[2][3]. The attenuated efficacy against Gram-negative strains (E. coli, P. aeruginosa) is usually indicative of active efflux by RND-family pumps (e.g., AcrAB-TolC) or exclusion by the lipopolysaccharide (LPS) outer membrane barrier. If Gram-negative efficacy is desired, future medicinal chemistry efforts should focus on adding polar substituents to the carboxylate moiety to enhance porin-mediated entry.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[Link]
-
Ghoneim, A. A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Taylor & Francis.[Link]
-
LookChem. Thiazolo[5,4-c]pyridine - Properties and Applications.[Link]
Sources
Application Notes and Protocols for Anticancer Cell Line Screening of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of Thiazolo[5,4-c]pyridine Derivatives
The thiazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Notably, this structural class has garnered significant attention for its anti-carcinogenic potential. Thiazolopyridine derivatives have been identified as inhibitors of crucial cancer-related proteins such as epidermal growth factor receptor (EGFR) tyrosine kinases and signal transducer and activator of transcription 3 (STAT3). The ethyl thiazolo[5,4-c]pyridine-2-carboxylate backbone represents a key pharmacophore, and its derivatives are promising candidates for novel anticancer agents. The exploration of these compounds necessitates a robust and systematic approach to evaluate their efficacy and elucidate their mechanism of action against various cancer cell lines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct anticancer cell line screening for ethyl thiazolo[5,4-c]pyridine-2-carboxylate derivatives. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, from initial cytotoxicity screening to in-depth mechanistic studies.
I. Initial Cytotoxicity Screening: The NCI-60 Approach
A foundational step in anticancer drug discovery is to assess the broad-spectrum cytotoxicity of a compound against a diverse panel of cancer cell lines. The National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60) is a well-established platform for this purpose, representing nine different types of human cancers: breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate.
The initial screening is typically performed at a single, high concentration (e.g., 10⁻⁵ M) to identify compounds with significant growth-inhibiting activity. Compounds that meet predefined threshold inhibition criteria are then advanced to a more detailed five-dose screening to determine key cytotoxicity parameters.
Key Cytotoxicity Parameters:
-
GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the growth of treated cells compared to untreated controls.
-
TGI (Total Growth Inhibition): The concentration at which the number of cells at the end of the experiment is equal to the number of cells at the beginning (time zero).
-
LC₅₀ (Lethal Concentration 50): The concentration that results in a 50% reduction in the number of viable cells compared to the initial cell count.
The following workflow outlines the general procedure for an NCI-60 style screen.
Caption: High-level workflow for initial cytotoxicity screening.
II. In-Depth Cytotoxicity and Viability Assays
For compounds that show promise in the initial screen, or for laboratories without access to the NCI-60 panel, standardized cytotoxicity assays are employed. The Sulforhodamine B (SRB) and MTT assays are two of the most common and reliable methods.
A. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the ethyl thiazolo[5,4-c]pyridine-2-carboxylate derivative to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
B. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the SRB assay protocol.
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance between 550 and 600 nm.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| SRB | Stains total cellular protein. | Colorimetric (510 nm) | Stable endpoint, less interference from compounds. | Requires a fixation step. |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Colorimetric (550-600 nm) | Reflects metabolic activity. | Can be affected by compounds that alter cellular metabolism. |
III. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of a derivative is confirmed, the next crucial step is to investigate its mechanism of action. Many anticancer agents induce cell death through apoptosis or by arresting the cell cycle at specific checkpoints. Flow cytometry is a powerful tool for these analyses.
A. Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for the Annexin V and PI apoptosis assay.
Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Preparation: Seed 1 x 10⁶ cells in a T25 flask and treat with the ethyl thiazolo[5,4-c]pyridine-2-carboxylate derivative at its GI₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
B. Cell Cycle Analysis: Propidium Iodide (PI) Staining
Disruption of the normal cell cycle progression is another common mechanism of action for anticancer drugs. PI can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.
Data Interpretation:
The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases. An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint. A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach to evaluate the anticancer potential of ethyl thiazolo[5,4-c]pyridine-2-carboxylate derivatives. The initial cytotoxicity screening identifies promising lead compounds, while subsequent mechanistic studies on apoptosis and cell cycle progression offer valuable insights into their mode of action. Further investigations could involve identifying the specific molecular targets of these compounds, for example, through kinase profiling assays, given the known activity of similar scaffolds against targets like EGFR. These comprehensive in vitro studies are an essential prerequisite for advancing promising candidates to preclinical in vivo models.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
UCL Great Ormond Street Institute of Child Health. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Witschel, M. C., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11839. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
-
Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6245. [Link]
-
Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2363–2365. [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4341. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100898. [Link]
-
Khan, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1301, 137359. [Link]
-
Kowalska, T., et al. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61(6), 467-471. [Link]
-
Hammam, A. G., et al. (2011). Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. Journal of American Science, 7(1), 25-32. [Link]
-
Deshmukh, S. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727. [Link]
-
Al-Masoudi, N. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences, 5(1), 1-13. [Link]
-
OUCI. (n.d.). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Retrieved from [Link]
- Academia.edu. (n.d.). (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [https://www.academia.edu/109033230/Synthesis_and_Characterizations_of_ethyl_2Z_2_Aryl_5_4_hydroxy_3_methoxyphenyl_7_methyl_3_oxo_2_3_8_8a_tetrahydro_5H_1_3_thiazolo_3_2_a_pyrimidine_6_carboxylate_Derivatives_as_Biological_and_Antifungal_Active_Agents](
Application Note: Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate as a Privileged Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Structural Rationale
In the pursuit of novel therapeutics, heterocyclic scaffolds play a foundational role in molecular design. Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 114498-58-7) has emerged as a highly versatile and privileged building block in medicinal chemistry. The bicyclic thiazolo[5,4-c]pyridine core is a bioisostere for purines, indoles, and quinolines, but it offers a distinct hydrogen-bonding profile.
The strategic positioning of the nitrogen atoms allows the scaffold to act as a potent hinge-binding motif in the ATP-binding pockets of various kinases (such as PI3K, c-KIT, and ITK) [1]. Furthermore, tetrahydro derivatives of this core are critical components in the synthesis of direct Factor Xa inhibitors, such as the anticoagulant Edoxaban[2]. The ethyl ester group at the 2-position serves as an ideal synthetic handle, allowing medicinal chemists to rapidly generate diverse libraries of carboxamides, alcohols, and aldehydes to probe Structure-Activity Relationships (SAR).
Mechanistic Pathways & Biological Targets
Thiazolopyridine derivatives exhibit broad-spectrum biological activities, ranging from anticancer to antimicrobial properties [3]. In oncology, overcoming drug resistance (e.g., imatinib resistance in gastrointestinal stromal tumors) is a critical challenge. Thiazolopyridine derivatives have been specifically engineered to target mutant variants of the c-KIT receptor tyrosine kinase.
The mechanism of action relies on the 1-nitrogen and 2-position substituents forming critical hydrogen bonds with the kinase hinge region, effectively blocking ATP binding and halting the downstream PI3K/AKT/mTOR signaling cascade that drives tumor proliferation [1].
Fig 1: Mechanism of c-KIT inhibition by thiazolopyridine derivatives blocking the PI3K/AKT pathway.
Quantitative Data: Structure-Activity Relationship (SAR)
The functionalization of the 2-carboxylate position directly impacts the binding affinity and cytotoxicity of the resulting compounds. Below is a summary of quantitative data demonstrating the efficacy of various thiazolopyridine derivatives against key cancer targets [1, 4].
| Compound / Derivative | Target Enzyme / Cell Line | IC50 / GI50 Value | Mechanistic Notes & Selectivity |
| Derivative 6r | c-KIT V560G/D816V (Enzyme) | 4.77 μM | 8.0-fold higher inhibitory activity than imatinib against double mutant. |
| Derivative 6r | HMC1 (Cell Line) | 1.15 μM (GI50) | 23.6-fold higher anti-proliferative activity compared to baseline. |
| Derivative 6h | c-KIT (Enzyme) | 9.87 μM | Features a 3-(trifluoromethyl)phenyl group fitting the hydrophobic pocket. |
| TPBTH | HCT-116 (Colorectal Cancer) | 15.87 μg/mL | Strong active agent; binds DNA in an intercalative mode. |
| TPBTH | HepG2 (Hepatocellular) | 24.7 μg/mL | Moderate cytotoxicity; demonstrates scaffold versatility. |
Synthetic Workflows & Methodologies
To translate Ethyl thiazolo[5,4-c]pyridine-2-carboxylate into biologically active lead compounds, a robust synthetic workflow is required. The most common pathway involves the saponification of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction to introduce diverse R-groups that probe the target's hydrophobic pockets.
Fig 2: Standard synthetic workflow for generating thiazolopyridine-based drug libraries.
Experimental Protocols
The following protocols are designed as self-validating systems. We prioritize explaining the causality behind the reagents and conditions chosen to ensure scientists can troubleshoot and adapt these methods effectively.
Protocol A: Saponification of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
Objective: Convert the ethyl ester to the free carboxylic acid for downstream functionalization.
-
Step 1: Solvent Preparation. Dissolve 1.0 eq of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Causality: THF ensures complete dissolution of the lipophilic ester, while water solvates the hydroxide ion. Methanol acts as a phase-transfer bridge, preventing biphasic separation and ensuring a homogeneous reaction mixture.
-
-
Step 2: Base Addition. Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C.
-
Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion while minimizing the risk of degrading the electron-deficient pyridine ring.
-
-
Step 3: Reaction & Monitoring. Stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline-retentive acid spot (visible under UV 254 nm).
-
-
Step 4: Workup. Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3-4.
-
Causality: The isoelectric point of the resulting amino-acid-like structure dictates that pH 3-4 will neutralize the carboxylate without fully protonating the pyridine nitrogen, allowing the product to precipitate.
-
-
Step 5: Isolation. Filter the precipitate, wash with cold water, and dry under high vacuum to yield Thiazolo[5,4-c]pyridine-2-carboxylic acid.
Protocol B: HATU-Mediated Amide Coupling
Objective: Synthesize a target library by coupling the carboxylic acid with various primary/secondary amines.
-
Step 1: Activation. In a flame-dried flask under N₂, dissolve 1.0 eq of the carboxylic acid (from Protocol A) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
-
Causality: The electron-withdrawing nature of the thiazolopyridine ring reduces the nucleophilicity of the carboxylate. HATU is utilized because it generates a highly reactive HOAt ester intermediate. This facilitates rapid coupling even with sterically hindered amines and prevents epimerization. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the activated ester.
-
-
Step 2: Amine Addition. Add 1.1 eq of the desired amine. Stir at room temperature for 12 hours.
-
Step 3: Quenching & Extraction. Quench with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl aqueous solution.
-
Causality: DMF is notoriously difficult to remove via evaporation. Washing the organic layer with 5% LiCl effectively pulls the DMF into the aqueous phase due to the high solvation energy of lithium ions in DMF.
-
-
Step 4: Purification. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Self-Validation: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.
-
Protocol C: Radiometric Biochemical Kinase Assay (c-KIT)
Objective: Evaluate the IC50 of the synthesized thiazolopyridine derivatives against mutant c-KIT.
-
Step 1: Assay Setup. Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.
-
Step 2: Compound Incubation. Incubate the recombinant c-KIT V560G/D816V enzyme with varying concentrations of the synthesized inhibitor (serial dilution from 10 μM to 1 nM) for 30 minutes at room temperature.
-
Step 3: Reaction Initiation. Initiate the kinase reaction by adding 10 μM ATP and[γ-³³P]-ATP (specific activity ~500 cpm/pmol) alongside the substrate peptide (e.g., Poly(Glu,Tyr) 4:1).
-
Causality: A radiometric ³³P-ATP assay is strictly employed rather than a fluorescence-based (FRET) assay. Thiazolopyridine derivatives possess extended conjugated systems that often exhibit intrinsic fluorescence, which can quench or artificially inflate FRET readouts. Radiometric assays provide an interference-free, direct quantification of phosphate transfer.
-
-
Step 4: Termination & Readout. After 45 minutes, spot the reaction mixture onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Self-Validation: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 validates the assay's robustness and ensures the calculated IC50 values are statistically reliable.
-
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information (NIH/PMC).[Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds (Taylor & Francis).[Link]
-
Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo[5,4-b] Pyridine Derivatives. Acta Scientific.[Link]
Application Notes and Protocols for the Evaluation of Thiazolo[5,4-c]pyridine Derivatives as Kinase Inhibitors
Introduction: The Growing Importance of Thiazolopyridines in Kinase Inhibition
The thiazole ring is a versatile scaffold that is present in numerous biologically active compounds and approved drugs. Its unique structural and electronic properties make it a privileged moiety in the design of kinase inhibitors. Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[4][5]
The fused thiazolopyridine core, in particular, has emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[6] Various derivatives of the thiazolo[5,4-b]pyridine and related heterocyclic systems have demonstrated significant inhibitory activity against a range of important oncology targets, including Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), and c-KIT.[7][8][9][10]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use and evaluation of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and its derivatives as potential kinase inhibitors. While specific biological data for this exact ethyl ester is not extensively published, this guide will utilize the broader knowledge of the thiazolopyridine class to outline robust protocols for its characterization. For the purpose of this guide, we will focus on its evaluation as a potential inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently mutated in cancer.[8][10]
Proposed Mechanism of Action and Signaling Pathway
Many kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase. The thiazolopyridine scaffold has been shown to form key hydrogen bond interactions with the hinge region of the kinase active site.[9] For our representative compound, we hypothesize a similar mechanism of action where the nitrogen atoms within the thiazolo[5,4-c]pyridine core act as hinge-binding motifs within the ATP-binding pocket of PI3K.
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell growth and survival. Inhibition of PI3K by a compound like Ethyl thiazolo[5,4-c]pyridine-2-carboxylate would block the production of PIP3, thereby abrogating the downstream signaling cascade.
Caption: PI3K Signaling Pathway and Point of Inhibition.
Experimental Protocols
To characterize the activity of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, a multi-step experimental approach is recommended, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects in a more physiological context.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the IC50 value of the test compound against a specific PI3K isoform (e.g., PI3Kα). The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][4]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate in DMSO. A typical starting concentration would be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 2.5 µL of a mixture of PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration should be at or near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for Downstream Target Inhibition
This protocol assesses the ability of the compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of a key downstream effector, AKT. A decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473) is a well-established biomarker of PI3K inhibition.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., Rabbit anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total AKT and GAPDH to ensure equal protein loading and to assess the specificity of the p-AKT inhibition.
-
Data Presentation
The results from the in vitro and cell-based assays can be summarized in the following tables:
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Ethyl thiazolo[5,4-c]pyridine-2-carboxylate | PI3Kα | [Hypothetical Value, e.g., 50] |
| PI3Kβ | [Hypothetical Value, e.g., 500] | |
| PI3Kγ | [Hypothetical Value, e.g., 200] | |
| PI3Kδ | [Hypothetical Value, e.g., 80] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay | EC50 (µM) |
| Ethyl thiazolo[5,4-c]pyridine-2-carboxylate | MCF-7 | p-AKT (Ser473) Inhibition | [Hypothetical Value, e.g., 0.5] |
Experimental Workflow Visualization
The overall workflow for the characterization of a novel thiazolopyridine kinase inhibitor can be visualized as follows:
Caption: Overall Experimental Workflow.
Summary and Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the initial characterization of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and its derivatives as potential kinase inhibitors. By following a systematic approach that combines in vitro biochemical assays with cell-based functional assays, researchers can effectively determine the potency, selectivity, and cellular activity of these promising compounds. The thiazolopyridine scaffold continues to be a rich source of novel kinase inhibitors, and the methodologies described herein will aid in the discovery and development of the next generation of targeted therapeutics.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
- Protocols.io. (2024, May 31). In vitro kinase assay.
- Bio Molecular Systems. Kinase Assays with Myra.
- Benchchem. Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
- Creative Diagnostics. Kinase Activity Assay.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- PubMed. (2024, October 5). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer.
- SpringerLink. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay.
- ResearchGate. (2026, February 9). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- National Center for Biotechnology Information. (2022, December 26). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- ResearchGate. (2025, December 14). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Arabian Journal of Chemistry. (2020, November 30). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.
- MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. inits.at [inits.at]
- 2. biomolecularsystems.com [biomolecularsystems.com]
- 3. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 7. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate for SAR Profiling
Introduction & Strategic Analysis
The thiazolo[5,4-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. Its structural similarity to adenosine allows it to interact with a diverse array of biological targets, including adenosine receptors (A2A/A3) , c-KIT kinases , and EGFR-TK , making it a high-value template for oncology and neurology drug discovery.
The starting material, Ethyl thiazolo[5,4-c]pyridine-2-carboxylate , offers two distinct vectors for chemical modification. To maximize the efficiency of your SAR campaign, we treat this molecule not just as a substrate, but as a divergent platform.
The SAR Vector Map
We define two primary "Vectors of Derivatization" to systematically explore chemical space:
-
Vector A (C2-Position): The "Low-Hanging Fruit." The ethyl ester is a metabolic liability but a versatile synthetic handle. The primary strategy here is Hydrolysis-Amidation to generate diverse amide libraries, improving solubility and hydrogen-bond interactions.
-
Vector B (Pyridine Core): The "High-Value Target." The electron-deficient pyridine ring is resistant to electrophilic substitution but highly susceptible to Radical Alkylation (Minisci) and N-Oxide mediated functionalization .
Visualization: SAR Logic Flow
The following diagram outlines the decision tree for modifying this scaffold.
Module 1: Vector A (C2-Amidation)
Objective: Convert the ethyl ester into a library of amides to probe the binding pocket's tolerance for steric bulk and polarity.
Scientific Rationale
Direct aminolysis of ethyl esters is often sluggish and requires harsh heating, which degrades sensitive amines. The Hydrolysis-Activation-Coupling sequence is the industry standard for reliability (E-E-A-T), ensuring high yields across diverse amine partners. We utilize HATU over EDC/HOBt due to its faster kinetics and lower racemization rates in heterocyclic systems.
Protocol A: Saponification to Carboxylic Acid
-
Dissolution: Dissolve Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF:Water .
-
Note: Methanol can be used, but THF minimizes transesterification byproducts.
-
-
Base Addition: Add LiOH·H₂O (2.5 equiv) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (disappearance of Ester M+H, appearance of Acid M+H).
-
Workup (Critical Step):
-
Concentrate THF in vacuo.
-
Acidify the aqueous residue to pH ~3–4 using 1N HCl.
-
Precipitation: The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
-
Validation: ¹H NMR (DMSO-d₆) should show the loss of the ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm).
Protocol B: Parallel Amide Coupling (Library Scale)
Reagents:
-
Scaffold: Thiazolo[5,4-c]pyridine-2-carboxylic acid (from Protocol A)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: In a vial, dissolve the Acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and stir for 15 minutes.
-
Why? Pre-activation forms the active ester (OAt), minimizing side reactions when the amine is added.
-
-
Coupling: Add the specific Amine (R-NH₂) (1.1 equiv).
-
Incubation: Stir at RT for 12 hours.
-
Quenching/Purification:
-
Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid/HOBt) and Brine.
-
For high-throughput: Evaporate solvent and purify via Reverse-Phase Preparative HPLC .
-
Data Summary: Typical Yields
| Amine Class | Example | Expected Yield | Notes |
| Aliphatic Primary | Benzylamine | 85-95% | Very clean; rapid reaction. |
| Electron-Deficient | 4-Fluoroaniline | 60-75% | Slower; may require heating to 50°C. |
| Steric Hindered | tert-Butylamine | 50-65% | HATU is essential here; EDC fails. |
| Heterocyclic | 2-Aminopyridine | 40-55% | Nucleophilicity is low; use excess amine (2.0 eq). |
Module 2: Vector B (Core Functionalization)
Objective: Functionalize the pyridine ring (C4/C7 positions) to modulate electronic properties and metabolic stability.
Strategy 1: The Minisci Reaction (Direct C-H Alkylation)
The pyridine ring in thiazolo[5,4-c]pyridine is electron-deficient, making it an ideal substrate for nucleophilic radical substitution.
Protocol:
-
Setup: Dissolve the scaffold (1.0 equiv) in DCM:Water (1:1) .
-
Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-butyl) (3.0 equiv).
-
Catalyst: Add AgNO₃ (0.2 equiv).
-
Oxidant: Add (NH₄)₂S₂O₈ (3.0 equiv).
-
Reaction: Stir vigorously at 40°C for 4 hours.
-
Workup: Basify with NaHCO₃, extract with DCM.
Strategy 2: N-Oxide Activation (The "Boekelheide" Route)
To introduce heteroatoms (O, N, Cl) onto the pyridine ring, we must first activate it.
Workflow:
-
N-Oxidation: Treat the ester with mCPBA (1.5 equiv) in DCM at RT. The product (N-oxide) usually precipitates or is isolated by column chromatography.
-
Chlorination: Reflux the N-oxide in POCl₃ . This effects a rearrangement/chlorination, typically placing a Chlorine atom at the C4 or C7 position (alpha to the pyridine nitrogen).
-
S_NAr Displacement: The resulting chloro-intermediate is highly reactive. React with amines or alkoxides to install new functionality.
Visualizing the Amidation Workflow
The following diagram details the operational flow for the high-throughput amidation library generation (Module 1).
References
-
Thiazolopyridine Synthesis & SAR: Ghoneim, A., et al.[3] "Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside."[3] Polycyclic Aromatic Compounds, 2021.[3]
-
Minisci Reaction on Pyridines: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[2][4] Med.[3][4][5][6][7] Chem. Commun., 2011.
-
c-KIT Inhibition Studies (Relevant SAR): Lee, H., et al. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." Molecules, 2022.[5][6] (Note: Discusses the [5,4-b] isomer, highly relevant for SAR logic).
-
General Amidation Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
Sources
- 1. scispace.com [scispace.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. bsphs.org [bsphs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic building block. The inherent polarity and potential for interaction with stationary phases make the purification of thiazolopyridine derivatives a non-trivial task. This document synthesizes established methodologies with practical, field-proven insights to help you overcome common challenges and achieve your desired purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate?
A1: Impurities are typically process-related and can originate from starting materials, side reactions, or product degradation. Common culprits include:
-
Unreacted Starting Materials: Such as the precursor aminopyridine or cyclization reagents.
-
Partially Reacted Intermediates: Depending on the synthetic route, incomplete cyclization can leave various intermediates in the crude mixture.
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Positional Isomers: Synthesis of substituted pyridines can sometimes yield isomers (e.g., thiazolo[4,5-b]pyridines), which can be challenging to separate.[1]
-
Residual Solvents: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and may require specific purification steps.
Q2: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation. What should I do?
A2: Streaking is a common issue with nitrogen-containing heterocycles like pyridines. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.
-
Mechanistic Insight: This strong interaction leads to slow, uneven elution and peak tailing.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. This deactivates the acidic sites on the silica, leading to sharper spots and improved separation.
Q3: Which primary purification method—recrystallization or column chromatography—is recommended for this compound?
A3: The choice depends on the purity of your crude material and the required final purity.
-
Column Chromatography: This is the most versatile and widely used method for purifying thiazolopyridine derivatives, especially when dealing with multiple impurities or isomers.[2] It offers fine control over separation by adjusting the stationary and mobile phases.
-
Recrystallization: If your crude product is already of moderate purity (>85-90%) and is a solid, recrystallization is an excellent and scalable method for achieving high purity.[3][4] It is particularly effective at removing small amounts of structurally different impurities.
Q4: How can I effectively remove a high-boiling solvent like DMF or DMSO post-reaction?
A4: Rotary evaporation is often insufficient for these solvents.
-
Aqueous Washes: If your product is soluble in a water-immiscible organic solvent (like Ethyl Acetate or DCM), you can perform multiple washes with water or brine to extract the DMF/DMSO.
-
High-Vacuum Distillation/Lyophilization: For stubborn traces, drying the product under a high vacuum (using a Schlenk line or freeze-dryer) at a slightly elevated temperature can be effective.
-
Precipitation: Dissolving the crude material in a minimal amount of a suitable solvent and then adding a co-solvent in which the product is insoluble can cause it to precipitate out, leaving the high-boiling solvent behind.
Q5: What are the recommended storage conditions for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate?
A5: Like many complex organic molecules, it is best stored in a cool, dry, and dark environment. An inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidative degradation and hydrolysis.[5] For long-term storage, refrigeration (2-8°C) is advisable.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during purification and provides a logical framework for resolving them.
Problem: Poor Separation During Flash Column Chromatography
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Product co-elutes with an impurity. | Incorrect Solvent Polarity: The chosen eluent system does not provide sufficient resolution between your product and the impurity. | Solution: Systematically screen different solvent systems. A common starting point for this class of compounds is a gradient of Ethyl Acetate in Heptane or Hexane.[2] If separation is still poor, try a more polar solvent system like Methanol in Dichloromethane (DCM). Rationale: Changing the solvent composition alters the partitioning equilibrium of the compounds between the stationary and mobile phases. |
| Compound streaks or "tails" down the column. | Strong Interaction with Silica: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica gel. | Solution: Add a basic modifier to your eluent, such as 0.5-1% Triethylamine (TEA) or a few drops of ammonium hydroxide in the methanol portion of your mobile phase. Rationale: The modifier neutralizes the active sites on the silica, preventing strong ionic interactions and allowing the compound to elute more symmetrically. |
| No product is recovered from the column. | Irreversible Adsorption/Decomposition: The compound is either too polar and has irreversibly bound to the silica, or it has decomposed on the acidic stationary phase. | Solution 1: Use a less acidic stationary phase like neutral or basic alumina. Solution 2: Deactivate the silica gel by pre-flushing the column with your eluent containing a basic modifier (e.g., 1% TEA) before loading the sample. Rationale: This minimizes the compound's contact time with potentially destructive acidic sites. |
| Low overall yield after chromatography. | Sample Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | Solution: Maintain a sample-to-silica ratio of approximately 1:50 to 1:100 by weight for difficult separations. Rationale: Overloading the column exceeds its separation capacity, leading to broad, overlapping bands and forcing the combination of impure fractions, thus reducing the overall yield of pure product. |
Problem: Low Yield or Oiling Out During Recrystallization
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Very little or no solid precipitates upon cooling. | Solvent is Too Good: The compound remains highly soluble even at low temperatures. | Solution: Add an "anti-solvent" dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. For example, if your compound is dissolved in ethanol, heptane could be a suitable anti-solvent. Rationale: The anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution to form crystals. |
| Product separates as an oil instead of crystals. | Presence of Impurities: Impurities can disrupt the crystal lattice formation. The compound may also have a low melting point. | Solution 1: Attempt to "scratch" the inside of the flask with a glass rod to induce nucleation. Solution 2: Add a seed crystal from a previous successful batch. Solution 3: Re-purify the material via column chromatography to remove the problematic impurities and then attempt recrystallization again. Rationale: These techniques provide a template for crystal growth to begin, overcoming the kinetic barrier to crystallization. |
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is the primary method for purifying the crude product to a high degree of purity. The protocol emphasizes dry loading, which often provides superior resolution compared to wet loading.
Methodology:
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Goal: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and shows good separation from major impurities.[6] A gradient system from 5% to 90% ethyl acetate in heptane is often effective for related structures.[2]
-
-
Column Packing:
-
Select an appropriately sized column (aim for a silica gel mass of 50-100 times the mass of your crude sample).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[7]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM).
-
Add an inert solid support, such as Celite or a small amount of silica gel (approx. 2-3 times the mass of your crude product).[7]
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your sample for loading.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Begin eluting with your starting solvent system.
-
Gradually increase the polarity of the eluent based on your TLC analysis.
-
Collect fractions and monitor the elution process using TLC.
-
-
Verification and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent via rotary evaporation to yield the purified Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
-
Confirm identity and purity using analytical methods like HPLC, NMR, and MS.
-
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Recrystallization for Final Polishing
This method is ideal for removing trace impurities from an already enriched product, often yielding material of >99% purity.
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small batches in various solvents. Ethanol, isopropanol, or n-butanol are good starting points for moderately polar compounds like this.[3][4]
-
A two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can also be effective.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Caution: Charcoal can also adsorb your product, so use it sparingly.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under a vacuum to remove all residual solvent.
-
Caption: Step-by-step workflow for purification via recrystallization.
References
-
Toronto Research Chemicals. (2025, June 16). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Link
-
American Chemical Society. (2023, December 14). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition. Link
-
MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Link
-
Chaban, T., et al. THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Link
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Link
-
Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z50515. Link
-
Radulescu, C. (2018, May 8). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Link
-
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. Link
-
Chaban, T. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Link
-
Jouaiti, A., et al. Linear, two- and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, photophysical study and computational investigation. Link
-
Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Link
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Link
-
MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Link
-
National Center for Biotechnology Information. (2022, December 26). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Link
-
ChemicalBook. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Link
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride CAS#: 720720-96-7 [m.chemicalbook.com]
- 6. wiley-vch.de [wiley-vch.de]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Welcome to the Technical Support Center. The synthesis of fused thiazolopyridines—specifically the[5,4-c] isomer—is notoriously challenging. The high polarity of the intermediates, combined with competitive hydrolysis and regioselectivity issues during cyclization, often leads to poor yields. This guide provides a mechanistic troubleshooting framework for the standard condensation reaction between 3-amino-4-mercaptopyridine and ethyl chlorooxoacetate.
Reaction Pathway & Optimization Bottlenecks
Fig 1: Synthesis pathway and optimization nodes for ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
Troubleshooting & FAQs
Q1: My reaction stalls, and LC-MS shows a high accumulation of an uncyclized intermediate (m/z ~245) instead of the final product. How do I drive the reaction to completion? Causality: The initial nucleophilic attack of the thiolate/amine on the acid chloride is rapid and exothermic, forming an acyclic thioester/amide intermediate. However, the subsequent intramolecular cyclization (dehydration) to form the aromatic thiazole ring requires significant activation energy. Solution: Standard room-temperature stirring or low-boiling solvents (like DCM) will not provide enough thermal energy for dehydration. Switch to a higher-boiling solvent like 1,4-dioxane or toluene. For optimal results, employ microwave irradiation at 130 °C for 30 minutes. Microwave-assisted heating efficiently drives the dehydration step and prevents the thermal degradation often observed during prolonged conventional refluxing, a technique proven effective in similar imidazo-thiazole systems [1] and thiazolopyridine syntheses[2].
Q2: My overall yield is extremely low, and I detect oxalic acid monoethyl ester in the crude mixture. What went wrong? Causality: Ethyl chlorooxoacetate is a highly reactive, moisture-sensitive electrophile. If your solvents or the starting materials contain trace water, the acid chloride will rapidly hydrolyze into the unreactive oxalic acid monoethyl ester, destroying the reaction stoichiometry. Solution: Rigorously dry the [3] starting material in a vacuum oven prior to use. Ensure all solvents are strictly anhydrous (stored over 4Å molecular sieves) and perform the reagent addition under an inert argon or nitrogen atmosphere.
Q3: Which base is optimal for neutralizing the hydrochloride salt of 3-amino-4-mercaptopyridine without causing side reactions? Causality: 3-amino-4-mercaptopyridine is typically supplied as a hydrochloride salt to prevent oxidative dimerization into disulfides. A base is required to liberate the nucleophiles. However, strong aliphatic amines (like Triethylamine) can cause unwanted side reactions, including the hydrolysis or transamidation of the ethyl ester group. Solution: Use anhydrous pyridine. Pyridine acts as a mild acid scavenger and simultaneously functions as a nucleophilic catalyst by forming a highly reactive, yet moisture-stable, acylpyridinium intermediate. This facilitates the targeted acylation without degrading the delicate ester functionality[1].
Q4: During the aqueous workup, the product remains trapped in the aqueous phase, and extraction yields are poor. How do I recover my product? Causality: The thiazolo[5,4-c]pyridine core contains a basic pyridine nitrogen. In the acidic environment generated by the reaction (HCl byproduct), the molecule forms a highly water-soluble pyridinium salt, drastically lowering its partition coefficient into organic solvents [4]. Solution: Before attempting extraction, carefully adjust the pH of the aqueous phase to ~8.0–8.5 using saturated aqueous NaHCO₃. This neutralizes the pyridine nitrogen, rendering the molecule neutral and highly soluble in organic extraction solvents like ethyl acetate or dichloromethane.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the isolated yield of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Primary Impurity Profile |
| 1 | Dichloromethane | Triethylamine | 25 | 12 | 15% | High acyclic intermediate |
| 2 | Tetrahydrofuran | DIPEA | 65 | 8 | 42% | Moderate acyclic intermediate |
| 3 | 1,4-Dioxane | Pyridine | 101 (Reflux) | 4 | 78% | Trace ester hydrolysis |
| 4 | Toluene | Pyridine | 110 (Reflux) | 4 | 81% | Trace ester hydrolysis |
| 5 | 1,4-Dioxane | Pyridine | 130 (Microwave) | 0.5 | 89% | None detected |
Self-Validating Experimental Protocol
This protocol utilizes microwave irradiation and pyridine to maximize cyclization efficiency while preventing ester degradation. Every step includes an in-process validation check to ensure system integrity.
Step 1: Reagent Preparation & System Purging
-
Suspend 3-amino-4-mercaptopyridine hydrochloride (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL) in a microwave-safe reaction vial containing a magnetic stir bar.
-
Add anhydrous pyridine (2.5 equiv, 25 mmol).
-
Validation Check: Ensure the 1,4-dioxane has a water content of <50 ppm (via Karl Fischer titration). The suspension should transition to a fine, pale-yellow dispersion as the free base is liberated.
Step 2: Controlled Acylation
-
Cool the reaction vial to 0 °C using an ice bath.
-
Dropwise, add ethyl chlorooxoacetate (1.1 equiv, 11 mmol) over 5 minutes under an argon atmosphere.
-
Validation Check: The reaction is exothermic. The mixture will turn deep orange/red. A quick TLC (5% MeOH in DCM) should show complete consumption of the starting material (Rf ~0.1) and the appearance of the acyclic intermediate (Rf ~0.3).
Step 3: Microwave-Assisted Cyclization
-
Seal the microwave vial and transfer it to the microwave synthesizer.
-
Irradiate at 130 °C for 30 minutes (ramp time: 2 minutes, hold time: 30 minutes, normal absorption level).
-
Validation Check: Post-cooling, analyze an aliquot via LC-MS. The intermediate mass ([M+H]⁺ = 245) must be fully converted to the target product mass ([M+H]⁺ = 227).
Step 4: pH-Adjusted Workup
-
Pour the crude mixture into 50 mL of ice-cold distilled water.
-
Slowly add saturated aqueous NaHCO₃ until the pH stabilizes.
-
Validation Check: Use pH indicator paper to strictly verify the aqueous phase is between pH 8.0 and 8.5. If it is below 8.0, the product will remain water-soluble.
-
Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 5% Methanol in Dichloromethane.
-
Validation Check: The pure Ethyl thiazolo[5,4-c]pyridine-2-carboxylate elutes at an Rf of ~0.4 (in 5% MeOH/DCM) and will brightly fluoresce under short-wave UV light (254 nm).
References
-
Haginoya, N., Komoriya, S., Osanai, K., Yoshino, T., Nagata, T., Nagamochi, M., Muto, R., Yamaguchi, M., Nagahara, T., & Kanno, H. (2004). Facile methods for preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives. Heterocycles.[Link]
-
Mukherjee, C., Watanabe, K. T., & Biehl, E. R. (2012). Microwave assisted synthesis of novel imidazo [2, 1-b] thiazole derivative attached to quinoxalinones. Tetrahedron Letters, 53(45), 6008-6014.[Link]
-
Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2021). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 26(16), 5038.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14662471, 3-Amino-4-mercaptopyridine.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine-4-thiol | C5H6N2S | CID 14662471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions in the Hantzsch pyridine synthesis for thiazolopyridines
Topic: Troubleshooting Side Reactions & Optimization in Thiazolo[3,2-a]pyridine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Status: Verified (2025 Standards)
Introduction
Welcome to the Technical Support Center for heterocyclic synthesis. This guide addresses the modified Hantzsch condensation used to synthesize thiazolo[3,2-a]pyridines .
Unlike the classical Hantzsch dihydropyridine synthesis (which uses ammonia), this protocol utilizes 2-aminothiazole as the binucleophilic nitrogen source. This modification introduces unique regiochemical challenges and oxidation states that do not exist in standard pyridine synthesis.
The Core Reaction System
The synthesis typically involves a one-pot, three-component reaction:
-
Aldehyde (Ar-CHO)
-
1,3-Dicarbonyl (e.g., Ethyl acetoacetate)
-
2-Aminothiazole
Target Product: A fused bicyclic system (Thiazolo[3,2-a]pyridine).[1][2][3]
Critical Failure Point: The competition between the ring nitrogen (N3) and the exocyclic amine (
Module 1: Regioselectivity & Ring Fusion Failure
The Issue
Users often report the isolation of a "linear" yellow solid or a product with the correct mass but incorrect NMR splitting patterns. This is usually due to regiochemical mismatch or incomplete cyclization .
Mechanism & Diagnostics
The 2-aminothiazole moiety possesses two nucleophilic sites:
-
Exocyclic Nitrogen (
): Harder nucleophile, typically reacts with the aldehyde (imine formation) or the ketone carbonyl. -
Endocyclic Nitrogen (N3): Softer nucleophile, essential for the final ring closure to form the bridgehead.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Product is soluble in dilute acid | Linear Byproduct (Non-cyclized): The Michael addition occurred, but the final ring closure (N3 attack on ester carbonyl) failed. | Increase Temperature: Ring closure has a higher activation energy. Switch from EtOH reflux ( |
| Isomeric byproduct (Wrong NMR integration) | N-Alkylation Dominance: The endocyclic N3 attacked the alkyl halide or electrophile before the exocyclic amine, or vice versa, leading to a 2-imino-thiazoline derivative. | Adjust pH: Acidic conditions (e.g., catalytic AcOH or HCl) protonate the ring nitrogen, reducing its nucleophilicity and forcing the initial reaction through the exocyclic amine. |
| Starting material persists (Aldehyde) | Knoevenagel Stalling: The benzylidene intermediate is not forming. | Catalyst Swap: Add 10 mol% L-Proline or Piperidine to accelerate the initial condensation between the aldehyde and the 1,3-dicarbonyl. |
Visualizing the Divergent Pathway
Caption: Divergent pathways in Hantzsch modification. Path A leads to the fused system; Path B results in linear or isomeric impurities.
Module 2: Oxidative Aromatization (The "Dihydro" Problem)
The Issue
The immediate product of the Hantzsch condensation is often a 4,7-dihydrothiazolo[3,2-a]pyridine . Users frequently mistake this for the final aromatic product, or fail to convert it efficiently.
Technical Insight
Unlike simple pyridines, the thiazolo-fused system is electron-rich but sterically constrained. Spontaneous aromatization (oxidation) is slower than in standard Hantzsch ester synthesis.
FAQ: Aromatization Strategies
Q: My LC-MS shows a mass of [M+2]. Why isn't it aromatizing? A: You have isolated the dihydro-intermediate. This is common in ethanol reflux.
-
Solution: You must add an oxidative step.[4]
-
Method A (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in dichloromethane at room temperature for 1 hour.
-
Method B (Aerobic/Green): Use activated Carbon/O2 or Laccase enzymes if working in aqueous media [4].
-
Method C (One-Pot): Use Elemental Iodine (
) (20 mol%) or DMSO/I2 system during the initial reflux. This promotes in-situ aromatization [3].
-
Q: I tried using Nitric Acid (
-
Recommendation: Switch to Manganese Dioxide (
) in refluxing chloroform. It is a milder oxidant that preserves sensitive functional groups while effectively aromatizing the dihydropyridine ring [6].
Module 3: Standardized Optimization Workflow
To minimize side reactions, follow this self-validating protocol structure.
Step-by-Step Protocol
-
Activation (The Knoevenagel Step):
-
Combine Aldehyde (1.0 eq) and Ethyl Acetoacetate (1.0 eq) in Ethanol.
-
Add catalytic Piperidine (5 mol%). Stir 15 min at RT.
-
Checkpoint: Solution should turn cloudy or change color (formation of benzylidene intermediate).
-
-
Addition (The Hantzsch Step):
-
Add 2-Aminothiazole (1.1 eq).
-
Critical Additive: Add Acetic Acid (10 mol%) .
-
Reasoning: The acid buffers the solution, preventing the kinetic N3-attack and favoring the thermodynamic formation of the fused ring system [1].
-
-
Cyclization & Oxidation:
-
Reflux for 4–6 hours.
-
Monitor: TLC should show the disappearance of the benzylidene intermediate.
-
If the "dihydro" intermediate persists (fluorescent spot on TLC), add Iodine (10 mol%) and reflux for an additional 30 mins.
-
Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failures based on TLC and Mass Spectrometry data.
Summary of Chemical Causality
| Variable | Effect on Reaction | Recommended Setting |
| Solvent Polarity | High polarity stabilizes the zwitterionic intermediates, aiding cyclization. | Ethanol or Acetic Acid (Avoid non-polar solvents like Toluene unless using a Dean-Stark trap). |
| Acidity (pH) | Acid promotes protonation of the imine, accelerating nucleophilic attack, but too much acid inhibits the amine. | pH 4–5 (Catalytic AcOH or Lactic Acid [7]). |
| Temperature | High temp is required for the final dehydration/aromatization step. | Reflux (>78°C) is mandatory. Room temp yields only intermediates. |
References
-
Bramley, S. E., et al. (1987).[4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Technical Support. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Knowledge Base.
-
Memarian, H. R., et al. (2004). "Oxidative aromatization of 1,4-dihydropyridines with iodine under ultrasound irradiation." Ultrasonics Sonochemistry.
-
Simić, D. S., et al. (2021). "Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives." Molecules.
-
Heravi, M. M., et al. (2007). "Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid." Bioorganic & Medicinal Chemistry Letters.
-
Vanden Eynde, J. J., et al. (1993). "Aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide." Tetrahedron.
-
Dandia, A., et al. (2016). "Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives." Cogent Chemistry.
Sources
- 1. kubsu.ru [kubsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new thiazolo[3,2-a]pyridines and related heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
Troubleshooting low yield in Ethyl thiazolo[5,4-c]pyridine-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
Q1: My reaction yield is consistently low. What are the most common general causes?
Low yields in heterocyclic syntheses can often be traced back to a few key areas.[1] A systematic troubleshooting approach is the most effective way to identify the root cause.[2] Consider these primary factors:
-
Purity of Reagents and Solvents: Impurities in your starting materials (e.g., 2-amino-4-chloropyridine-3-carboxylate or ethyl bromopyruvate) or the presence of water in solvents can lead to significant side reactions or incomplete conversion.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters that must be precisely controlled.[1][2]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[1] Ensuring a proper inert atmosphere (e.g., nitrogen or argon) is crucial if your reaction is sensitive to these elements.
-
Product Instability: The target molecule may be degrading under the reaction or workup conditions.[1][3]
Q2: What is the primary reaction mechanism for this synthesis, and why is it important for troubleshooting?
The synthesis of the thiazolo[5,4-c]pyridine core typically proceeds via a Hantzsch-type thiazole synthesis. This involves the cyclocondensation of a thioamide equivalent with an α-halocarbonyl compound.[4][5] Understanding this mechanism is vital because it highlights the key bond-forming steps—S-alkylation followed by intramolecular cyclization and dehydration—each of which has specific requirements for success. For instance, the initial S-alkylation is an SN2 reaction, which is sensitive to steric hindrance and solvent effects, while the subsequent cyclization is often base or heat-promoted.
Q3: Are there any common side reactions I should be aware of?
Yes, several side reactions can reduce the yield of the desired product. Under acidic conditions, for example, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[2] Additionally, the self-condensation of ethyl bromopyruvate or polymerization of starting materials can occur, especially if the reaction temperature is too high or if impurities are present.
In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Materials
Q: I'm seeing a significant amount of unreacted starting materials in my TLC or LC-MS analysis. What steps can I take to drive the reaction to completion?
A: Incomplete conversion is a frequent problem that can often be resolved by systematically optimizing the reaction conditions.[2]
-
Causality-Driven Recommendations:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[2] If you are running the reaction at room temperature or a low temperature, a gradual increase may be necessary. It is advisable to conduct small-scale trials at various temperatures (e.g., 50 °C, 80 °C, reflux) to identify the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not been allowed to proceed long enough.[2] Monitor the reaction's progress at regular intervals using TLC or LC-MS until you see the starting material spot disappear or its consumption plateaus.
-
Base/Catalyst Inactivity: If your specific protocol requires a base, ensure it is fresh and active. For example, carbonate bases can absorb atmospheric moisture and lose their efficacy. Consider using a stronger base or a different type of catalyst if the reaction is stalling.[3]
-
Mixing Efficiency: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction rates.[1] Ensure your stir rate is sufficient for the scale and viscosity of your reaction.
-
Issue 2: Formation of Multiple Products or Impurities
Q: My crude product analysis shows several spots on TLC or multiple peaks in LC-MS, indicating a mixture of products. How can I improve selectivity?
A: The formation of multiple products often points to issues with reagent purity or non-selective reaction conditions.
-
Causality-Driven Recommendations:
-
Purity of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and can degrade over time, often containing acidic impurities like bromopyruvic acid.[6] These impurities can catalyze side reactions. It is highly recommended to purify ethyl bromopyruvate before use.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[3]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway.[3] Experiment with a range of solvents (e.g., ethanol, DMF, dioxane) to find the one that best promotes the desired transformation.
-
Order of Reagent Addition: The sequence in which you add your reagents can be critical. In some cases, adding the electrophile (ethyl bromopyruvate) slowly and portion-wise to the mixture of the other reagents can minimize side reactions.[7]
-
Issue 3: Difficulty with Product Isolation and Purification
Q: I'm struggling to isolate and purify my target compound from the reaction mixture. What are some effective methods?
A: Isolation and purification challenges can arise from the product's physical properties or the presence of persistent impurities.
-
Causality-Driven Recommendations:
-
Workup Procedure: Ensure your workup procedure is appropriate for your product's properties (e.g., pH sensitivity, solubility). If your product is basic, an acidic wash during extraction may cause it to move into the aqueous layer. Conversely, if it is acidic, a basic wash could do the same. Careful neutralization and extraction with an appropriate organic solvent are key.
-
Chromatography Optimization: If you are using column chromatography, ensure you have the right stationary phase (e.g., silica gel, alumina) and mobile phase. For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can prevent streaking on silica gel and improve separation.[8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Quantitative Data Summary
The choice of reaction conditions can dramatically impact the yield. The following table provides a general overview of how different parameters can affect the outcome of a Hantzsch-type thiazole synthesis.
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale |
| Solvent | Protic (e.g., Methanol) | Aprotic Polar (e.g., DMF) | Aprotic polar solvents can accelerate SN2 reactions and may better solubilize intermediates.[9] |
| Temperature | Room Temperature | 80-100 °C (or Reflux) | Provides the necessary activation energy for cyclization and dehydration steps.[2] |
| Base | Weak Base (e.g., NaHCO₃) | Stronger, Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) | A suitable base can facilitate the final aromatization step by removing a proton. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents potential oxidation of starting materials or intermediates, especially the thiol-containing species.[1] |
Experimental Protocols
Protocol 1: Purification of Ethyl Bromopyruvate
Rationale: Commercial ethyl bromopyruvate can contain acidic impurities that catalyze side reactions. This protocol removes these impurities.[6]
Materials:
-
Crude Ethyl Bromopyruvate
-
Anhydrous Diethyl Ether or Chloroform
-
Calcium Carbonate (CaCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Dissolve the crude ethyl bromopyruvate in anhydrous diethyl ether or chloroform.
-
Add calcium carbonate powder in small portions and stir. Continue adding until effervescence ceases, which indicates that the acidic impurities have been neutralized.
-
Filter the mixture to remove the calcium salts.
-
Dry the filtrate over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Carefully remove the solvent under reduced pressure.
-
Distill the resulting oil under vacuum (b.p. 98-100 °C at 10 mmHg) to obtain pure ethyl bromopyruvate.[6][10]
Protocol 2: General Procedure for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate Synthesis
Rationale: This protocol provides a robust starting point for the synthesis, based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-amino-4-chloronicotinate
-
Purified Ethyl Bromopyruvate
-
Anhydrous Ethanol or DMF
-
Reaction flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask with a condenser and magnetic stirrer under an inert atmosphere.
-
To the flask, add ethyl 2-amino-4-chloronicotinate and anhydrous ethanol (or DMF).
-
Stir the mixture until the starting material is fully dissolved.
-
Slowly add an equimolar amount of purified ethyl bromopyruvate to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visual Diagrams
Reaction Pathway
The following diagram illustrates the proposed reaction mechanism for the synthesis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, following the Hantzsch pathway.
Caption: Proposed Hantzsch reaction pathway for the synthesis.
Troubleshooting Workflow
This diagram provides a logical decision tree for troubleshooting low yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kuey.net [kuey.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Ethyl bromopyruvate technical grade, 90 70-23-5 [sigmaaldrich.com]
Technical Support Center: Solubility Enhancement for Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
Welcome to the technical support guide for improving the aqueous solubility of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate for biological assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and why is its solubility a challenge?
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a heterocyclic small molecule. Its structure, featuring a fused thiazolo-pyridine ring system and an ethyl ester group, contributes to a moderate degree of lipophilicity (fat-solubility). The predicted partition coefficient (LogP), a measure of lipophilicity, for a closely related salt is approximately 2.71.[1] Molecules with a LogP value in this range are often characterized by poor aqueous solubility.
For a compound to be effective in a biological assay, it must be dissolved in an aqueous buffer or cell culture medium to interact with its biological target (e.g., enzymes, receptors, cells). Poor solubility can lead to several experimental artifacts:
-
Precipitation: The compound may fall out of solution, drastically reducing its effective concentration and leading to inaccurate potency measurements (e.g., IC50, EC50).
-
Compound Aggregation: Soluble aggregates can form, which may cause non-specific effects or inhibit proteins through mechanisms unrelated to the intended mode of action.
-
Inaccurate Data: The actual concentration of the compound in the assay is unknown and lower than the nominal concentration, leading to an underestimation of its true biological activity.
Q2: What is the standard first-line approach for solubilizing a new compound like this for in vitro assays?
The universally accepted starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[2][3]
Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic compounds. It is also miscible with water and most aqueous assay buffers, making it a convenient vehicle for introducing a compound into an experiment.
Core Concept: The Stock Solution Preparing a concentrated stock solution is a cornerstone of good laboratory practice.[4][5][6] It allows for accurate and repeatable dilutions into the final assay medium and minimizes the volume of organic solvent introduced into the biological system.[4][6][7][8]
-
Determine Target Stock Concentration: Aim for a concentration that is at least 1000x higher than the highest final concentration you plan to test. A common starting point is 10 mM or 20 mM.
-
Weigh the Compound: Accurately weigh a sufficient amount of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously. If the compound does not dissolve readily, gentle warming (e.g., 37°C water bath) or sonication for 5-10 minutes can be applied.
-
Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particulates. Inspect the solution against a dark background.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent water absorption and degradation. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how do I fix it?
This is the most common solubility-related problem. When the DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically from 100% organic to >99% aqueous. The compound, which was stable in DMSO, may now be above its solubility limit in the aqueous environment, causing it to crash out of solution.
Caption: Decision tree for troubleshooting compound precipitation.
The key is to avoid a single, large dilution step. A gradual reduction in DMSO concentration allows the compound to better equilibrate.
-
Prepare an Intermediate Dilution: From your 10 mM stock in 100% DMSO, prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
-
First Aqueous Dilution (High DMSO): Dilute the intermediate stock into your assay buffer, but aim for a higher intermediate DMSO concentration (e.g., 5-10% DMSO). For example, add 5 µL of 1 mM stock to 95 µL of assay buffer. Mix well. This is your top concentration for the final dilution plate.
-
Final Serial Dilution: Perform your serial dilutions for the dose-response curve directly in the assay plate using the assay buffer. This ensures the DMSO concentration remains constant across all wells while only the compound concentration changes.
Q4: What are the acceptable limits for DMSO in cell-based assays?
While essential, DMSO is not inert and can have biological effects.[9][10] High concentrations can cause cell toxicity, induce differentiation, or interfere with assay signaling pathways.[2][10][11]
-
General Guideline: The final concentration of DMSO in most cell-based assays should be kept ≤0.5% (v/v) .[2][11]
-
Sensitive Assays: For some sensitive cell lines or long-term incubation assays (>48 hours), it is best practice to aim for ≤0.1% (v/v) .[2][11]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any background effects of the solvent itself.
| Cell Line Type | General DMSO Tolerance (24-72h) | Recommended Max Concentration | Reference |
| Robust Cancer Lines (e.g., HepG2) | Cytotoxicity may appear at >1% | ≤0.5% | [2][12] |
| Primary Cells | Often more sensitive | ≤0.1% | [11] |
| Stem Cells | Can induce differentiation | ≤0.1% or avoid if possible | [9] |
| Immune Cells (e.g., PBMCs) | Can modulate cytokine/ROS production | ≤0.25% | [13] |
Q5: DMSO isn't working or is causing toxicity. What are the main alternatives?
If you cannot achieve the desired concentration within acceptable DMSO limits, several alternative formulation strategies can be employed. The primary goal of these methods is to increase the apparent aqueous solubility of the compound.[14][15][16][17]
-
Co-solvents: Using water-miscible organic solvents in combination with water to create a more favorable solvent system.[14][18][19][20]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within a soluble carrier molecule.[21][22][23][24]
-
Surfactants: Using detergents to form micelles that can carry the hydrophobic compound in their core.[25][26][27][28]
Caption: Workflow for selecting an appropriate solubilization method.
Q6: How do I use co-solvents effectively and which ones should I choose?
Co-solvents work by reducing the overall polarity of the water-based solvent, making it more "hospitable" to hydrophobic compounds.[14][18][20]
Commonly Used Co-solvents in Biological Assays:
-
Ethanol: A good starting point, but can have biological effects.[12][29]
-
Polyethylene Glycol 400 (PEG 400): A polymer that is generally well-tolerated in many assays.
-
Propylene Glycol (PG): Another common and relatively non-toxic choice.[18][29]
-
Prepare High-Concentration Stocks: Attempt to dissolve your compound at a high concentration (e.g., 10-20 mM) in 100% Ethanol, 100% PEG 400, and 100% PG.
-
Identify Best Solvent: Select the co-solvent that provides the best solubility.
-
Create a Formulation: Prepare a stock solution in a mixture of the co-solvent and water (or buffer). A common starting point is a 50:50 mixture. For example, create a 1 mM stock in 50% PEG 400 / 50% water.
-
Test in Assay: Dilute this new stock solution into your final assay medium. The goal is to keep the final co-solvent concentration as low as possible, typically below 2%, to avoid artifacts.
-
Validate: Always run a vehicle control with the same final concentration of the co-solvent formulation to check for any effects on the assay readout.
Q7: How do cyclodextrins work and how can I use them?
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[21][30] They can encapsulate a poorly soluble "guest" molecule (your compound) within their core, forming a water-soluble "inclusion complex".[22][23][24] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[22][23]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and a strong ability to form complexes.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
Prepare CD Solution: Make a concentrated solution of HP-β-CD or SBE-β-CD in water or your assay buffer (e.g., 20-40% w/v).
-
Add Compound: Add the solid Ethyl thiazolo[5,4-c]pyridine-2-carboxylate powder directly to the cyclodextrin solution.
-
Complexation: Mix the suspension overnight at room temperature with constant stirring or shaking. This allows time for the inclusion complexes to form.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Quantify Stock: Carefully collect the supernatant. This is your soluble stock solution. The concentration of the compound in this stock should be accurately determined using a method like HPLC-UV.
-
Use in Assay: Dilute this quantified stock directly into your assay medium. Remember to include a vehicle control containing the same final concentration of cyclodextrin.
Q8: When should I consider using surfactants?
Surfactants (or detergents) are a powerful but final option, as they have a higher potential to interfere with biological assays. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[26][27] These micelles have a hydrophobic core that can solubilize your compound, carrying it in solution.[26][27]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[28]
-
Polysorbate 20 (Tween® 20): Similar to Tween 80, also non-ionic.[25]
-
Triton™ X-100: A non-ionic surfactant, but can be harsh on cell membranes.[25]
Causality and Caveats: The mechanism of action for surfactants is also their biggest liability. By forming micelles and interacting with hydrophobic interfaces, they can:
-
Disrupt cell membranes, causing cytotoxicity.
-
Denature proteins, affecting enzyme activity or receptor binding.
-
Interfere with assay readouts (e.g., fluorescence, luminescence).
Use surfactants with extreme caution and only after other methods have failed. Always perform extensive validation to ensure the surfactant itself is not causing the observed biological effect. A study evaluating various surfactants found that Tween 20 and Tween 80 demonstrated significant cytotoxicity to several cell lines at very low concentrations.[29]
References
-
CD Bioparticles. Cyclodextrin Inclusion Compounds. [Link]
-
Galiote, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Loftsson, T., & Duchene, D. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Popov, I., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Surfactants Supplier Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]
-
Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Nikon Instruments Inc. (2021). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
Al-Shuhaib, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]
-
Kumar, S., & Singh, A. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Wikipedia. Cosolvent. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]
-
University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Ferguson, A. M., & Scobey, M. W. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Toxicology in Vitro. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. oricellbio.com [oricellbio.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 23. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 24. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Surfactants | SCBT - Santa Cruz Biotechnology [scbt.com]
- 26. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 27. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 29. researchgate.net [researchgate.net]
- 30. pharmaexcipients.com [pharmaexcipients.com]
Overcoming resistance in cell lines treated with thiazolo[5,4-c]pyridine compounds
Introduction: The Support Center Philosophy
Welcome to the technical support hub for the Thiazolo[5,4-c]pyridine scaffold. As researchers, we often treat "resistance" as a purely biological phenomenon. However, when working with fused heterocyclic systems like thiazolo[5,4-c]pyridines—often designed as bioisosteres for purines or fused quinolines—resistance is frequently a multilayered problem involving physicochemistry, transport kinetics, and target evolution.
This guide moves beyond generic advice. We treat your experimental setup as a system to be debugged. Below you will find troubleshooting workflows, mechanistic explanations, and self-validating protocols designed to distinguish between pseudo-resistance (assay artifacts) and true biological adaptation.
Module 1: Troubleshooting & FAQs
Phase 1: Physicochemical "Pseudo-Resistance"
Issue: "My IC50 values are shifting wildly between biological replicates, looking like resistance."
Diagnosis: Thiazolo[5,4-c]pyridines possess a fused aromatic core that contributes to high planarity and lipophilicity. A common failure mode is micro-precipitation in aqueous media (cell culture media), effectively lowering the free drug concentration below the therapeutic threshold. This mimics resistance.
Q: How do I confirm if my compound is precipitating in the assay plate? A: Perform a Dynamic Light Scattering (DLS) check or a simple turbidity visual check, but the most robust method is the "Serial Dilution Linearity Check."
-
The Logic: If the compound precipitates at high concentrations, the dose-response curve will plateau early or show a "hook effect."
-
The Fix:
-
Ensure DMSO stock concentration does not exceed 0.5% (v/v) in the final well.
-
Use a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 0.5-1% in the media during the assay. If the "resistance" disappears with cyclodextrin, it was a solubility artifact.
-
Phase 2: Efflux-Mediated Resistance (The Pump Problem)
Issue: "The cells are resistant, but Western blots show the target kinase is still unphosphorylated (inhibited)."
Diagnosis: This is the hallmark of Transporter-Mediated Efflux . Thiazolo[5,4-c]pyridines are often substrates for P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2) due to their nitrogen-rich heterocyclic structure. The drug enters the cell, inhibits the target transiently, but is pumped out before it can induce apoptosis.
Q: Should I just increase the dose? A: No. Increasing the dose often leads to off-target toxicity. You must validate the efflux mechanism.
Q: Which inhibitors should I use to validate this? A: Use specific reversal agents in a co-treatment assay:
-
Verapamil (5-10 µM): Inhibits P-gp (ABCB1).
-
Ko143 (1 µM): Inhibits BCRP (ABCG2).
-
Note: If sensitivity is restored (IC50 drops >3-fold) with these inhibitors, your "resistance" is transport-mediated, not target-mediated.
Phase 3: Target-Mediated Resistance (True Adaptation)
Issue: "My compound is soluble, and efflux inhibitors didn't help. The cells are growing despite treatment."
Diagnosis: If the thiazolo[5,4-c]pyridine is acting as a kinase inhibitor (e.g., targeting EGFR, c-Met, or PI3K analogs), the cell has likely developed a Gatekeeper Mutation (steric hindrance preventing binding) or activated a Bypass Track (parallel signaling).
Q: How do I distinguish between Mutation and Bypass? A:
-
Western Blotting: Check the phosphorylation of the target vs. downstream effectors.
-
Scenario A: Target is Phosphorylated = Drug is not binding (Mutation).
-
Scenario B: Target is NOT Phosphorylated, but Downstream (e.g., ERK/AKT) is ACTIVE = Bypass Signaling.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing resistance in your cell lines.
Caption: Figure 1. Diagnostic workflow for isolating the mechanism of resistance in thiazolo[5,4-c]pyridine treated cells.
Experimental Protocols
Protocol 1: The Resensitization Assay (Efflux Validation)
Purpose: To determine if ABC transporters are pumping your thiazolo[5,4-c]pyridine out of the cell.
Materials:
-
Resistant Cell Line (e.g., MCF-7/Res or HepG2/Res).
-
Thiazolo[5,4-c]pyridine compound.[1]
-
Verapamil (Sigma, Cat# V4629) - P-gp inhibitor.
-
MTT or CellTiter-Glo Reagents.
Methodology:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.
-
Pre-treatment:
-
Group A (Control): Media + DMSO.
-
Group B (Inhibitor): Media + Verapamil (5 µM). Note: Ensure this concentration is sub-toxic for your specific cell line.
-
-
Drug Treatment: After 1 hour of pre-treatment, add the thiazolo[5,4-c]pyridine in a serial dilution (e.g., 0.1 nM to 10 µM) maintaining the Verapamil concentration in Group B.
-
Incubation: Incubate for 72 hours.
-
Readout: Perform viability assay.
-
Calculation: Calculate the Resistance Reversal Index (RRI) :
-
Interpretation: An RRI > 3.0 indicates significant efflux-mediated resistance.
-
Protocol 2: Bypass Pathway Analysis (Western Blot)
Purpose: To identify if the cell is using an alternative survival pathway (e.g., c-MET or IGF1R) despite target inhibition.
Methodology:
-
Treatment: Treat resistant cells with the thiazolo[5,4-c]pyridine at
for 6 hours. -
Lysis: Lyse cells in RIPA buffer with Phosphatase Inhibitor Cocktails (Roche).
-
Targets to Probe:
-
Primary Target: (e.g., EGFR or PI3K isoform, depending on your compound design).
-
Downstream Effectors: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).
-
Common Bypass Nodes: p-c-MET, p-IGF1R, p-STAT3.
-
-
Analysis:
-
If Primary Target is inhibited (low signal) but p-AKT/p-ERK remains high , the cell is utilizing a bypass track.
-
Data Presentation: Resistance Profiles
When documenting your resistance phenotype, organize your data as follows to facilitate peer review or technical support requests.
| Parameter | Resistant Line (Rx) | Parental Line (Wt) | Fold Resistance (Rx/Wt) | RRI (with Verapamil) | Mechanism Classification |
| IC50 (µM) | 12.5 | 0.5 | 25x | 1.2 | Target Mutation (Efflux negative) |
| IC50 (µM) | 8.0 | 0.4 | 20x | 18.5 | Efflux Mediated (Reversed by Verapamil) |
| Solubility | Precipitates > 5µM | N/A | N/A | N/A | Pseudo-Resistance |
Visualizing the Molecular Mechanism
The diagram below details the competitive binding landscape and how mutations disrupt the thiazolo[5,4-c]pyridine interaction.
Caption: Figure 2. Mechanistic view of Thiazolo[5,4-c]pyridine binding competition at the kinase hinge region and disruption by gatekeeper mutations.
References
-
Radulescu, C. et al. (2025). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate.[1]
- Context: Establishes the synthesis and chemical characterization of the specific [5,4-c] isomer, providing foundational d
-
Nam, G. et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[2][3][4] MDPI / PMC.
- Context: While focusing on the [5,4-b] isomer, this paper provides the definitive protocol for testing thiazolopyridines against resistant kinase mutants (c-KIT V560G/D816V)
-
Gerspacher, M. et al. (2015).[5] Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor.[5] Bioorganic & Medicinal Chemistry Letters.[5][6]
- Context: Demonstrates the structural requirements for thiazolopyridine derivatives to fit into the ATP binding pocket of kinases, supporting the "Target-Medi
-
Swiatek, P. & Malinka, W. (2004).[7] Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives.[2][7][8] Acta Poloniae Pharmaceutica.[7]
- Context: Provides historical context on the cytotoxicity of these fused systems and their broad-spectrum activity, relevant for general viability baselines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
Technical Support Center: Biological Assay Refinement for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Introduction: The Molecule & The Challenge
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a potent heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., PI3K, c-Met) and metalloenzyme inhibitors (e.g., HIF-prolyl hydroxylase). While the thiazolo[5,4-c]pyridine core provides rigid structural alignment for active site binding, the ethyl ester functionality introduces specific physicochemical challenges—namely aqueous instability (hydrolysis), low solubility, and potential autofluorescence.
This guide moves beyond standard protocols to address the "hidden" variables that cause assay variability with this specific chemotype.
Module 1: Compound Solubilization & Handling
Context: The ethyl ester moiety significantly increases lipophilicity (LogP > 2.5) compared to its parent acid.[1] Users frequently report "loss of potency" which is often actually compound precipitation in aqueous buffers.
Q: My IC50 curves are flattening at high concentrations. Is this saturation or precipitation?
A: With this scaffold, it is almost certainly micro-precipitation . Thiazolo-pyridines are flat, aromatic systems prone to
Troubleshooting Protocol:
-
Check the "Crash Point": Perform a nephelometry or dynamic light scattering (DLS) check. If unavailable, measure UV absorbance at 600nm (where the compound should not absorb). An increase in OD600 > 0.05 indicates aggregation.
-
Optimize the Carrier:
-
Standard: 100% DMSO stock.
-
Assay Buffer: Do not dilute directly from 10 mM stock to aqueous buffer. Use an intermediate dilution step in solvent to prevent "shock precipitation."
-
Detergent: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound. This disrupts the stacking aggregates common to thiazolo[5,4-c]pyridines.
-
Q: How stable is the ethyl ester in my stock solution?
A: In anhydrous DMSO stored at -20°C, it is stable for >6 months. However, in plasma or cell culture media (containing FBS), the ester bond is susceptible to rapid hydrolysis by non-specific esterases, converting it to the carboxylic acid (which may have vastly different potency or cell permeability).
Validation Step: Run a stability check using LC-MS. Incubate the compound in your assay buffer (without enzyme/cells) for the duration of the assay (e.g., 2 hours).
-
Target: >95% parent remaining.
-
Action: If hydrolysis >10%, switch to a fresh preparation immediately before use or use a specific esterase inhibitor (e.g., PMSF) if it does not interfere with your target.
Module 2: Biochemical Assay Optimization
Context: Thiazolopyridines are often investigated as kinase or metalloenzyme inhibitors. The scaffold itself can be fluorogenic, interfering with fluorescence-based readouts (e.g., HTRF, FP).
Q: I am seeing high background signal in my fluorescence polarization (FP) assay. Why?
A: The thiazolo[5,4-c]pyridine core is a fused heterocyclic system that can exhibit intrinsic fluorescence , particularly in the blue/green region (excitation ~340-380 nm, emission ~420-460 nm).
Diagnostic Workflow:
-
Spectral Scan: Scan the compound (10 µM) in assay buffer.
-
Interference Check: If your assay fluorophore (e.g., FAM, FITC) overlaps with the compound's emission, you will see false inhibition (quenching) or false binding (fluorescence addition).
-
Remediation:
-
Switch to Red-Shifted Dyes (e.g., Alexa Fluor 647, Cy5) which are far outside the autofluorescence window of the pyridine-thiazole scaffold.
-
Use Time-Resolved Fluorescence (TR-FRET) . The long decay time of lanthanides (Eu/Tb) allows the short-lived autofluorescence of the compound to decay before measurement.
-
Q: Does the ethyl ester affect metal-dependent enzymes (e.g., HIF-PH, Factor Xa)?
A: Yes. The ethyl ester masks the carboxylic acid.
-
Scenario A (Cell-Free Assay): If the active inhibitor requires the free carboxylate to chelate a metal ion (e.g., Fe(II) in HIF-PH), the ethyl ester will appear inactive . You must hydrolyze it (NaOH treatment) or use the acid form for biochemical screens.
-
Scenario B (Cell-Based Assay): The ethyl ester acts as a prodrug . It permeates the cell membrane (lipophilic) and is hydrolyzed intracellularly to the active acid.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for handling this specific compound class during assay development.
Caption: Decision matrix for optimizing solubility, active species identification, and signal integrity for thiazolopyridine esters.
Module 4: Data Analysis & Artifact Identification
Table 1: Common Artifacts vs. True Inhibition
| Observation | Potential Cause | Verification Method |
| Steep Hill Slope (> 2.0) | Aggregation / Non-specific binding. | Add 0.01% Triton X-100. If potency drops, it was an artifact. |
| Inactivity in Enzyme Assay | Ester masking the active pharmacophore. | Test the carboxylic acid analog side-by-side. |
| High Potency in Cells, Low in Enzyme | Pro-drug effect (Intracellular hydrolysis). | Confirm by LC-MS analysis of cell lysates. |
| Shift in Fluorescence Baseline | Compound autofluorescence. | Run a "Compound Only" control (no enzyme/cells). |
Q: How do I report the IC50 if the curve is incomplete?
A: Never extrapolate. If the solubility limit (e.g., 50 µM) prevents reaching 100% inhibition, report the value as "IC50 > [Highest Soluble Concentration]" . Forcing a curve fit through precipitating data points violates scientific integrity.
Module 5: Experimental Protocols
Protocol A: Pre-Assay Solubility & Stability Screen
Objective: Determine the maximum usable concentration without precipitation.
-
Preparation: Prepare a 20 mM stock of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate in 100% DMSO.
-
Dilution: Dilute to 2x final concentration in the specific Assay Buffer (e.g., PBS + MgCl2).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes (mimicking assay time).
-
Readout: Measure Absorbance at 600 nm.
-
Pass: OD600 < 0.005 above buffer blank.
-
Fail: OD600 > 0.005. Action: Reduce concentration or add surfactant.
-
Protocol B: Chemical Hydrolysis (Generating the Active Acid)
Objective: Convert the ester to acid for cell-free metal-chelation assays.
-
Dissolve 10 mg of ester in 1 mL Methanol.
-
Add 1 mL of 1M LiOH (aq).
-
Stir at RT for 2 hours (Monitor by TLC/LC-MS).
-
Acidify with 1M HCl to pH 3.0 to precipitate the acid or extract with Ethyl Acetate.
-
Dry and re-dissolve in DMSO for assay use.
References
-
Thiazolo[5,4-c]pyridine Scaffold in Drug Discovery
-
Kinase Inhibition & Structure-Activity Rel
-
Assay Interference by Aggreg
- Title: Promiscuous inhibitors: an aggregate phenomenon.
- Source: Shoichet, B. K., Journal of Medicinal Chemistry.
-
Link:[Link]
-
Edoxaban Intermedi
Sources
- 1. veeprho.com [veeprho.com]
- 2. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Scalable Synthesis of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
Target Audience: Process Chemists, Preclinical Researchers, and Drug Development Professionals Compound CAS: 114498-58-7[1]
Welcome to the Technical Support Center. Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a highly valuable, fully aromatic bicyclic scaffold. While its tetrahydro derivatives are famously utilized as intermediates for Factor Xa inhibitors like Edoxaban[2], the fully aromatic[5,4-c] fusion is increasingly critical for the development of highly potent Met kinase inhibitors[3] and novel preclinical candidates.
This guide provides a self-validating, highly scalable [4+1] cyclization methodology, moving away from the harsh late-stage oxidations often required when aromatizing piperidone-derived precursors[4].
Mechanistic Rationale & Regioselectivity Logic
The most robust route to the fully aromatic target is the condensation of an ortho-aminopyridinethiol with ethyl chlorooxoacetate. However, the regiochemistry of the starting material strictly dictates the final isomer. To achieve the [5,4-c] fusion (where the thiazole sulfur is attached to the C3 position of the pyridine ring), you must start with 4-amino-3-mercaptopyridine . Using 3-amino-4-mercaptopyridine will irreversibly yield the incorrect [4,5-c] isomer.
Logical pathway dictating the regioselective synthesis of the [5,4-c] vs [4,5-c] isomers.
Troubleshooting & FAQs (Process Chemistry)
Q: Why is my cyclization step stalling at ~45% conversion despite extended heating? A: The formation of the thiazole ring is a dehydration reaction. If water is not actively removed from the system, the reaction reaches an equilibrium state. Solution: Switch from a polar aprotic solvent (like DMF) to a biphasic azeotropic system (Toluene or Xylene) and utilize a Dean-Stark trap. The removal of water provides the thermodynamic driving force to push the reaction to >95% conversion.
Q: We are observing a significant "bis-acylated" impurity in our LC-MS profile. How do we prevent this? A: Ethyl chlorooxoacetate is a highly aggressive electrophile. If added too quickly, or if an excess of base is present locally, it will acylate both the C4-primary amine and the C3-thiol before intramolecular cyclization can occur. Solution: Ensure strict stoichiometric control (1.05 eq of electrophile) and perform a highly controlled dropwise addition at 0 °C to selectively form the mono-N-acyl intermediate first.
Q: During the aqueous workup, our yields drop significantly, and we detect the free carboxylic acid. What is causing this?
A: The ester moiety at the C2 position of the electron-deficient thiazolopyridine ring is highly susceptible to hydrolysis. If your aqueous workup is too basic (e.g., using NaOH) or if you use strong acids that protonate the pyridine nitrogen (pulling the compound into the aqueous phase), you will lose yield.
Solution: Strictly maintain a pH of 7.5–8.0 during workup using saturated aqueous
Quantitative Process Optimization
To establish the most scalable parameters, our application scientists evaluated various cyclodehydration conditions and mapped common impurity generation pathways.
Table 1: Optimization of Cyclodehydration Conditions
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| DMF | None | 100 | 24 | 45 | 30 |
| Toluene | pTSA (0.1 eq) | 110 (Reflux) | 12 | 85 | 72 |
| Xylene | pTSA (0.1 eq) | 140 (Reflux) | 6 | >95 | 88 |
| Toluene | MsOH (0.1 eq) | 110 (Reflux) | 8 | 90 | 78 |
Table 2: Impurity Profiling & Prevention Strategies
| Impurity | Causality / Mechanism | Process Prevention Strategy |
| Bis-acylated byproduct | Excess ethyl chlorooxoacetate reacting with both the amine and thiol groups. | Strict stoichiometric control (1.05 eq); slow dropwise addition at 0 °C. |
| Thiazolo[4,5-c]pyridine | Contamination of the starting material with the 3-amino-4-mercapto isomer. | Rigorous 2D-NMR QC of the starting dipyridyl disulfide precursor. |
| C2-Carboxylic Acid | Ester hydrolysis due to trace water during high-temp cyclization or harsh workup. | Use strictly anhydrous solvents; neutralize to pH ~7.5 with |
Validated Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system : it incorporates visual cues and physical In-Process Controls (IPCs) that confirm the success of each step without requiring immediate off-line analytical testing.
Step-by-step unit operations for the scalable synthesis of the target carboxylate.
Step 1: Disulfide Cleavage (In-Situ Reduction)
-
Action: Suspend 4,4'-diamino-3,3'-dipyridyl disulfide (50 mmol) and triphenylphosphine (105 mmol) in anhydrous DMF (200 mL). Heat to 60 °C for 2 hours under an inert argon atmosphere.
-
Causality: Free 4-amino-3-mercaptopyridine is highly prone to oxidative dimerization in air. Generating the free thiol in situ ensures maximum availability of the active nucleophile for the subsequent step.
-
Self-Validation: The reaction will transition from a yellow, opaque suspension to a clear, pale-yellow solution. This visual phase change confirms complete disulfide cleavage.
Step 2: N-Acylation
-
Action: Cool the clear solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 110 mmol). Dropwise add ethyl chlorooxoacetate (105 mmol) over exactly 45 minutes. Stir for 1 hour at 0 °C.
-
Causality: The primary amine at C4 is kinetically more nucleophilic than the C3 thiol. Slow addition at low temperature ensures selective mono-N-acylation and prevents the formation of the bis-acylated impurity.
-
Self-Validation: An immediate mild exotherm and the formation of a fine precipitate (DIPEA hydrochloride salts) indicate that the acylation is proceeding successfully.
Step 3: Cyclodehydration (Aromatization)
-
Action: Add p-Toluenesulfonic acid (pTSA, 10 mmol) and transfer the mixture into Xylene (300 mL). Equip the flask with a Dean-Stark apparatus. Heat to 140 °C (bath temperature) to achieve vigorous reflux for 6 hours.
-
Causality: The thermodynamic stability of the fully aromatic thiazolo[5,4-c]pyridine system is unlocked only when the leaving group (water) is actively removed. Xylene forms a highly efficient high-temperature azeotrope with the liberated water.
-
Self-Validation: Exactly 1.8 mL of water will collect in the Dean-Stark trap (for a 100 mmol theoretical yield). The cessation of water droplet formation acts as a definitive, instrument-free IPC that the cyclization is 100% complete.
Step 4: Isolation and Purification
-
Action: Cool the reactor to room temperature. Concentrate under reduced pressure to remove the Xylene. Partition the residue between Ethyl Acetate (500 mL) and saturated aqueous
(500 mL). Extract, wash the organic layer with brine, dry over , and concentrate. Recrystallize the crude solid from hot ethanol. -
Causality: The pyridine nitrogen is weakly basic. Using
(pH ~8) ensures the product remains unprotonated and fully partitions into the organic phase, preventing yield loss from aqueous solubility or ester hydrolysis. -
Self-Validation: The target compound (Ethyl thiazolo[5,4-c]pyridine-2-carboxylate) selectively crystallizes as highly pure, off-white needles upon cooling to 4 °C, leaving any trace triphenylphosphine oxide or bis-acylated impurities dissolved in the ethanol mother liquor.
References
-
FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES - CLOCKSS - 4
-
Synthesis of a tetrahydroimidazo-[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - University of Michigan - 3
-
CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents - 2
-
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate Product Information - BLD Pharm -1
Sources
- 1. 114498-58-7|Ethyl thiazolo[5,4-c]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Validating the Mechanism of Action of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate as a Factor Xa Inhibitor Scaffold: A Comparative Guide
Executive Summary
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 114498-58-7) is a privileged chemical building block in medicinal chemistry, specifically engineered for the development of direct oral anticoagulants (DOACs). It serves as the core precursor for the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide moiety—the critical pharmacophore in highly selective Factor Xa (FXa) inhibitors such as Edoxaban (DU-176b)[1].
This guide provides an objective comparison of the thiazolo[5,4-c]pyridine scaffold against alternative DOAC platforms, detailing its structural biology, mechanistic advantages, and the self-validating experimental protocols required to evaluate its performance in drug discovery pipelines.
Mechanism of Action: Target Rationale & Structural Biology
Factor Xa is a serine endopeptidase positioned at the convergence of the intrinsic and extrinsic coagulation pathways, making it an ideal target for anticoagulant therapy[2][3]. The active site of FXa is characterized by four distinct sub-pockets (S1 to S4), with the S1 and S4 pockets driving inhibitor selectivity and affinity[3].
The thiazolo[5,4-c]pyridine scaffold exhibits a highly specific mechanism of action:
-
S4 Pocket Engagement: The rigid, bicyclic thiazolo[5,4-c]pyridine ring occupies the aryl-binding S4 pocket. Crucially, the basic nitrogen within the pyridine ring acts as a proton acceptor/donor at physiological pH, forming strong cation-π interactions with the Tyr99 residue, alongside hydrophobic stacking with Phe174 and Trp215[1][3].
-
S1 Pocket Anchoring: When derivatized (e.g., coupled with a chloropyridine moiety), the distal end of the molecule anchors deeply into the S1 pocket, forming ionic bonds with Asp189[3].
Coagulation cascade highlighting Factor Xa inhibition by the thiazolo[5,4-c]pyridine scaffold.
Comparative Analysis: Scaffold Performance
When developing FXa inhibitors, the choice of the S4-binding scaffold dictates the drug's pharmacodynamics and pharmacokinetics. Below is an objective comparison of the thiazolo[5,4-c]pyridine scaffold (used in Edoxaban) versus the morpholine (Rivaroxaban) and pyrazole (Apixaban) platforms[2][3].
Table 1: Comparative Pharmacodynamics and Scaffold Properties
| Feature | Thiazolo[5,4-c]pyridine (Edoxaban) | Morpholine (Rivaroxaban) | Pyrazole (Apixaban) |
| S4 Pocket Interaction | Basic nitrogen forms cation-π interaction | Neutral; relies on van der Waals forces | Neutral; relies on van der Waals forces |
| S1 Pocket Interaction | Chloropyridine moiety | Chlorothiophene moiety | Methoxyphenyl moiety |
| Aqueous Solubility | High (Driven by the basic basic center) | Low | Low |
| FXa vs Thrombin Selectivity | >10,000-fold[1] | >10,000-fold | >30,000-fold |
| Primary Clearance Route | ~50% Renal (Unchanged drug) | 33% Renal / 66% Hepatic | ~27% Renal / 73% Hepatic |
| Elimination Half-Life | 9–11 hours[1] | 5–9 hours | 8–15 hours |
Expert Insight: The primary advantage of the thiazolo[5,4-c]pyridine scaffold over morpholine and pyrazole alternatives is its inherent basicity. This basicity not only enhances aqueous solubility (improving oral bioavailability without complex formulation) but also provides a unique, high-affinity electrostatic interaction within the S4 pocket of Factor Xa.
Experimental Workflows: Self-Validating Protocols
To validate the mechanism of action of novel derivatives synthesized from Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, researchers must employ orthogonal, self-validating assays.
Step-by-step workflow for validating the mechanism of action of FXa inhibitor scaffolds.
Protocol 1: Chromogenic Factor Xa Inhibition Assay ( Determination)
This functional assay measures the ability of the synthesized scaffold to inhibit the proteolytic activity of human FXa.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Causality: Tris-HCl maintains physiological pH, while BSA prevents the highly lipophilic/basic compounds from non-specifically adhering to the microplate walls, preventing false-positive inhibition.
-
-
Enzyme Pre-incubation: Add 10 µL of purified human FXa (final concentration: 1 nM) to 96-well plates. Add 10 µL of the thiazolo[5,4-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate
calculation.
-
-
Substrate Addition: Add 30 µL of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) at a final concentration of 200 µM.
-
Causality: S-2222 contains a specific peptide sequence recognized by FXa. Cleavage of the Arg-pNA bond releases p-nitroaniline (pNA).
-
-
Kinetic Measurement: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader. Calculate the initial velocity (
) and determine the using non-linear regression.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
To confirm that the inhibition is driven by direct, reversible binding to the active site, SPR is used to determine the dissociation constant (
-
Ligand Immobilization: Immobilize human FXa onto a CM5 sensor chip via standard amine coupling using EDC/NHS chemistry at pH 5.0.
-
Causality: Immobilizing at pH 5.0 (below the isoelectric point of FXa) pre-concentrates the enzyme on the negatively charged dextran matrix, ensuring stable covalent anchoring without obstructing the S1/S4 active sites.
-
-
Analyte Injection: Inject serial dilutions of the thiazolo[5,4-c]pyridine derivative (0.5 nM to 50 nM) over the chip surface at a flow rate of 30 µL/min.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association (
) and dissociation ( ) rates reflect true binding kinetics.
-
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate
( ). A valid thiazolo[5,4-c]pyridine-derived FXa inhibitor typically exhibits a in the sub-nanomolar range (e.g., ~0.56 nM)[2].
References
-
Edoxaban tosilate. Direct factor Xa inhibitor... Source: Portico URL:[Link]
-
Oral, Direct Factor Xa Inhibitors in Development for the Prevention and Treatment of Thromboembolic Diseases Source: Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals URL:[Link]
-
Xabans as Direct Factor Xa Inhibitors Source: Semantic Scholar URL:[Link]
-
edoxaban - New Drug Approvals Source: New Drug Approvals URL:[Link]
Sources
A Comparative Guide to Target Identification and Validation for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
An In-Depth Technical Guide
This guide provides a strategic and technical framework for the identification and validation of molecular targets for novel small molecules, using ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a central example. The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many compounds from this class function as kinase inhibitors, targeting key players in cellular signaling pathways like EGFR, c-KIT, and PI3K.[4][5][6]
For a novel derivative like ethyl thiazolo[5,4-c]pyridine-2-carboxylate, whose specific targets are not yet elucidated, a systematic and multi-pronged approach is essential to unravel its mechanism of action. This process, known as target deconvolution, is critical for advancing a compound through the drug discovery pipeline, providing mechanistic confidence, and predicting both efficacy and potential off-target effects.[7][8]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, compares alternative methodologies, and provides a logical workflow from hypothesis generation to functional validation.
Section 1: Hypothesis Generation: In Silico Target Prediction
The logical and most resource-efficient starting point for an uncharacterized compound is computational analysis. By leveraging the known chemical structure of ethyl thiazolo[5,4-c]pyridine-2-carboxylate, we can generate a preliminary list of potential protein targets, guiding subsequent experimental work.[9][10]
Method 1: Structure-Based Virtual Screening (Molecular Docking)
This approach "docks" the 3D conformation of our compound into the binding pockets of thousands of known protein structures. The goal is to predict the binding affinity and pose, identifying proteins with high-scoring interactions.[11][12] Given the prevalence of kinase inhibition within the thiazolopyridine class, a focused screen against the human kinome is a rational starting point.[13]
Method 2: Ligand-Based Pharmacophore Modeling
If a set of known active molecules with similar scaffolds exists, their shared chemical features (pharmacophores) can be used to search for proteins that recognize this pattern. This method is useful for identifying targets that may not have readily available crystal structures.
Caption: Workflow for In Silico Target Prediction using Molecular Docking.
Comparative Table: In Silico Approaches
| Feature | Structure-Based Docking | Ligand-Based Pharmacophore Modeling |
| Principle | Fits ligand into protein binding sites | Matches ligand features to known active compounds |
| Requirement | 3D structure of potential target proteins | A set of known active molecules with a shared mechanism |
| Pros | Can identify novel target classes; provides binding pose | Does not require protein structures; computationally fast |
| Cons | Computationally intensive; scoring functions are imperfect | Limited to identifying targets similar to known drugs |
| Output | Ranked list of potential targets with predicted binding energies | List of targets matching the pharmacophore model |
Section 2: Experimental Target Identification: A Comparative Analysis
While in silico methods provide hypotheses, experimental validation is required to identify bona fide targets from within a complex biological system.[14] Modern chemical proteomics offers several powerful, unbiased strategies that can be broadly categorized into affinity-based and biophysical methods.[15]
Direct Approach: Affinity Chromatography & Chemical Proteomics
The most direct way to identify a small molecule's binding partners is to use the molecule itself as "bait" to physically isolate, or "pull down," its targets from a cell lysate.[16][17]
Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic technique involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create an affinity matrix.[17] This matrix is then incubated with a cell or tissue lysate, allowing the target proteins to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Alternative & Superior Method for Kinase Inhibitors: Kinobeads
A more advanced and powerful approach, particularly for kinase inhibitors, is the use of "Kinobeads".[18][19] This method uses a matrix of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[20] Target identification is achieved through a competition experiment: the cell lysate is pre-incubated with our free compound (ethyl thiazolo[5,4-c]pyridine-2-carboxylate) before being applied to the kinobeads. The compound will bind to its specific kinase targets in the lysate, preventing them from binding to the kinobeads. By comparing the proteins captured with and without the free compound, we can identify its specific targets in a dose-dependent manner.[18][20] This overcomes a major hurdle of traditional AC-MS: the need to chemically modify the compound of interest, which can alter its binding properties.[21]
Caption: Competitive chemical proteomics workflow using Kinobeads.
Protocol: Kinobeads-Based Target Deconvolution
Objective: To identify kinase targets of ethyl thiazolo[5,4-c]pyridine-2-carboxylate in a human cancer cell line (e.g., K562).
Methodology:
-
Cell Culture and Lysis:
-
Culture K562 cells to a density of 1-2 x 10⁶ cells/mL.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing non-denaturing detergent (e.g., NP-40) and supplemented with protease and phosphatase inhibitors.
-
Rationale: The use of inhibitors is critical to maintain the native state and post-translational modifications of the proteins during the experiment.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
-
-
Competition Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add ethyl thiazolo[5,4-c]pyridine-2-carboxylate to each tube to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only (DMSO) control.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the compound to bind to its targets.
-
-
Kinobeads Affinity Enrichment:
-
Add a pre-washed slurry of Kinobeads to each lysate sample.
-
Incubate for another 1-2 hours at 4°C to allow unbound kinases to bind to the beads.
-
Rationale: Proteins that are bound to the free compound in solution will be unable to bind to the immobilized ligands on the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each identified protein across the different compound concentrations using label-free quantification or isobaric tagging (e.g., TMT).[14]
-
Data Interpretation: True targets will show a dose-dependent decrease in abundance in the bead-bound fraction as the concentration of the free compound increases.
-
Indirect Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess drug-target interaction directly within intact, living cells.[22][23] It operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24][25]
This technique is invaluable because it confirms target engagement in a physiologically relevant environment without any modification to the compound or the protein.[23]
Workflow: Isothermal Dose-Response CETSA
In this format, cells are treated with varying concentrations of the compound and then heated to a single, optimized temperature. This temperature is chosen to cause partial denaturation of the target protein in the absence of a stabilizing ligand. The amount of soluble protein remaining after heating is then quantified.
Caption: Workflow for CETSA to confirm target engagement in cells.
Protocol: CETSA with Western Blot Readout
Objective: To confirm that ethyl thiazolo[5,4-c]pyridine-2-carboxylate engages a specific, hypothesized target (e.g., "Kinase X") in living cells.
Methodology:
-
Melt Curve Generation (Optimization):
-
Treat two populations of cells, one with a high concentration of the compound (e.g., 50 µM) and one with vehicle (DMSO).
-
Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler.[24]
-
Rationale: This step identifies the optimal temperature for the dose-response experiment, where a clear stabilization shift is observed.
-
Proceed with lysis and analysis as described below to generate a "melt curve" for the target protein.
-
-
Dose-Response Experiment:
-
Seed cells in a multi-well plate. Treat with a serial dilution of ethyl thiazolo[5,4-c]pyridine-2-carboxylate for 1 hour at 37°C.[24]
-
Harvest the cells and resuspend in a buffer.
-
Heat all samples at the single temperature determined from the melt curve (e.g., 58°C) for 3 minutes, followed by cooling to room temperature.[26]
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[24]
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Quantification by Western Blot:
-
Measure the total protein concentration in each supernatant and normalize all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target protein (Kinase X) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
Data Interpretation: A dose-dependent increase in the soluble target protein band intensity indicates target engagement and stabilization by the compound.
-
Section 3: Target Validation: Confirming Functional Relevance
Identifying a binding partner is not the end of the journey. Target validation is the critical process of proving that the interaction between the compound and the identified target is responsible for the compound's ultimate biological effect.[7][27][28]
The Logic of Target Validation
The core principle is to demonstrate a causal link between target engagement and cellular phenotype. This is achieved by showing that modulating the target protein's function, either pharmacologically or genetically, recapitulates the effects of the compound.[29]
Caption: The logic of demonstrating causality in target validation.
Step-by-Step Validation Strategy
-
Confirm Direct Engagement with Orthogonal Assays: If your primary identification method was CETSA, confirm binding using a biochemical assay with purified protein (e.g., Surface Plasmon Resonance - SPR). If you started with an affinity method, use CETSA to confirm engagement in cells.[30][31] This cross-validation is crucial to rule out artifacts from a single technique.
-
Demonstrate Functional Modulation in a Cellular Context:
-
Signaling Pathway Analysis: If the identified target is a kinase, use Western blotting to measure the phosphorylation status of its known downstream substrates. A true inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner.
-
Cellular Phenotype Assays: Test the effect of the compound on relevant cellular processes. For example, since many thiazolopyridines have anticancer activity, assess apoptosis (e.g., Caspase-Glo assay) and cell proliferation (e.g., MTT or IncuCyte analysis).[5][32]
-
-
Establish Causality with Genetic Tools: This is the most rigorous step in target validation.[8][28]
-
RNA Interference (siRNA) or CRISPR/Cas9 Knockdown: Use these genetic tools to specifically reduce the expression of the target protein in cells.
-
Phenotypic Comparison: The key experiment is to determine if the cellular phenotype caused by knocking down the target protein is the same as the phenotype observed after treating cells with ethyl thiazolo[5,4-c]pyridine-2-carboxylate. If both interventions lead to the same outcome (e.g., reduced proliferation), it provides strong evidence that the compound acts through that target.[8]
-
Comparative Summary of Experimental Methodologies
| Technique | Principle | Throughput | Pros | Cons |
| Affinity Chromatography | Immobilized compound pulls down binding partners from lysate.[17] | Low to Medium | Direct identification of binders; unbiased. | Requires compound modification; risk of false positives (non-specific binders). |
| Kinobeads | Competition between free compound and immobilized ligands for target capture.[18] | Medium | No compound modification needed; quantitative; high coverage of kinome. | Primarily for ATP-binding proteins; requires specialized reagents. |
| CETSA | Ligand binding increases the thermal stability of the target protein.[23] | Medium to High | Measures engagement in intact cells; no labels/modification needed. | Requires a specific antibody for detection; not all binding events cause stabilization. |
| DARTS | Ligand binding protects the target protein from protease digestion.[16][17] | Low to Medium | No compound modification; applicable to various protein classes. | Less sensitive than CETSA; can be technically challenging. |
| Genetic Knockdown (siRNA/CRISPR) | Reduces target protein expression to mimic inhibition.[8] | High | Directly tests for causality; high confidence validation. | Off-target effects of reagents; compensation by other pathways can occur. |
Strategic Outlook
The identification and validation of a molecular target for a novel compound like ethyl thiazolo[5,4-c]pyridine-2-carboxylate should not be viewed as a linear process but as an iterative cycle of hypothesis generation and testing. A robust strategy combines the strengths of multiple orthogonal techniques.
A recommended path would be:
-
Generate Hypotheses: Use in silico docking against a kinase library to create a short-list of high-probability targets.
-
Identify Binders: Employ a competition-based chemical proteomics approach like Kinobeads to experimentally identify binding partners in an unbiased manner from cell lysates.
-
Confirm Cellular Engagement: Use CETSA to validate the top hits from the proteomics screen in an intact cellular environment, confirming the compound can access and bind its target.
-
Validate Function: Finally, use a combination of functional cellular assays and genetic knockdown of the validated target to unequivocally link target engagement to the compound's biological activity.
By systematically applying this integrated workflow, researchers can confidently deconvolute the mechanism of action of ethyl thiazolo[5,4-c]pyridine-2-carboxylate, a critical step in translating a promising chemical scaffold into a potential therapeutic.
References
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Infinix Bio. (2026). Target Validation Techniques: Unlocking the Future of Drug Development. Available from: [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available from: [Link]
-
Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
-
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available from: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]
-
Wang, L., et al. Target validation: A door to drug discovery. Available from: [Link]
-
PreScouter. (2024). Target identification and validation in research. Available from: [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]
-
ResearchGate. (2014). Identification of Direct Protein Targets of Small Molecules. Available from: [Link]
-
Harris, I. T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
B2S Life Sciences. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]
-
AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. Available from: [Link]
-
Nuvisan. (2014). Molecular Target Validation in preclinical drug discovery. Available from: [Link]
-
mediaTUM. Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. Available from: [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]
-
Rupar, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available from: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]
-
Crespo, M. P., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research. Available from: [Link]
-
Nuvisan. expert biochemical assays for drug discovery success. Available from: [Link]
-
ResearchGate. (2025). (PDF) Methods of synthesis and properties of thiazolopyridines. Available from: [Link]
-
Atamanyuk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available from: [Link]
-
Kim, D. H., & Sim, T. B. (2010). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Available from: [Link]
-
ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of the American Chemical Society. Available from: [Link]
-
MDPI. Special Issue : Synthesis, In Silico Prediction and Antitumor Activity of Nitrogen Heterocycle-Based Drug Development. Available from: [Link]
-
Al-Warhi, T., et al. (2024). In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2. PMC. Available from: [Link]
-
ResearchGate. (2024). (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. Available from: [Link]
-
ResearchGate. (2024). (PDF) In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. Available from: [Link]
-
Acta Scientific. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Available from: [Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Available from: [Link]
-
Meder, D., et al. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Available from: [Link]
-
ResearchGate. Recent Trends in Chemistry of Thiazolopyridines. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Available from: [Link]
-
Wagner, A. V., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. Available from: [Link]
-
Gomaa, A. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available from: [Link]
-
LookChem. Cas 273-75-6,Thiazolo[5,4-c]pyridine. Available from: [Link]
-
Kim, J. S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available from: [Link]
-
St. John's Organics. Ethyl 4, 5, 6, 7-tetrahydrothiazolo[5, 4-c]pyridine-2-carboxylate hydrochloride, min 97%, 100 mg. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 5. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmbreports.org [bmbreports.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pelagobio.com [pelagobio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. infinixbio.com [infinixbio.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. selvita.com [selvita.com]
- 32. actascientific.com [actascientific.com]
A Technical Guide to the Structure-Activity Relationship of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl thiazolo[5,4-c]pyridine-2-carboxylate analogs, offering insights for the rational design of novel therapeutic agents. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this guide synthesizes information from closely related thiazolopyridine isomers and substituted thiazoles to elucidate key structural determinants for biological activity.
The Thiazolo[5,4-c]pyridine Core: A Scaffold of Therapeutic Potential
The fusion of a thiazole and a pyridine ring creates the thiazolopyridine system, a class of compounds that has garnered significant interest in drug discovery.[1] These scaffolds are integral to molecules exhibiting a range of pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities.[2][3] The ethyl thiazolo[5,4-c]pyridine-2-carboxylate core, with its ester functionality, presents a versatile platform for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of ethyl thiazolo[5,4-c]pyridine-2-carboxylate analogs is intricately linked to the nature and position of substituents on both the thiazole and pyridine rings, as well as modifications to the ethyl carboxylate group at the 2-position.
Modifications at the 2-Position of the Thiazole Ring
The ethyl carboxylate group at the 2-position is a key site for derivatization. Its conversion to amides, hydrazides, or other bioisosteres can significantly impact biological activity.
-
Amide Derivatives: Replacement of the ester with an amide linkage allows for the introduction of various substituents, enabling the exploration of new interactions with biological targets. For instance, in related 2-aminothiazole-5-carboxamide series, the nature of the N-substituent on the amide is crucial for anticancer activity.[2] Aromatic and heteroaromatic substituents can enhance potency through additional binding interactions.
-
Hydrazide and Subsequent Heterocyclic Moieties: The ester can be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of various five-membered heterocycles like pyrazoles and thiadiazoles. This strategy has been employed to generate novel compounds with significant antimicrobial activity.
Substitutions on the Pyridine Ring
The electronic and steric properties of substituents on the pyridine ring play a critical role in modulating the overall activity of the molecule.
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the pyridine ring can influence the pKa of the pyridine nitrogen and the overall electron distribution of the heterocyclic system. This, in turn, can affect binding to target proteins and cellular uptake.
-
Positional Isomerism: The position of substituents on the pyridine ring is also a critical determinant of activity. Strategic placement of functional groups can optimize interactions within a target's binding pocket.
Substitutions on the Thiazole Ring
While the parent scaffold of this guide has a carboxylate at the 2-position, it is important to consider the impact of substitutions at other available positions on the thiazole ring, drawing insights from related thiazole chemistry. The substitution pattern on the thiazole ring is a well-established determinant of biological activity in many classes of thiazole-containing compounds.[4]
Comparative Analysis of Biological Activities
The thiazolo[5,4-c]pyridine scaffold and its analogs have been investigated for various therapeutic applications. Below is a comparative overview of their potential biological activities, with the understanding that the SAR for each activity may differ.
Anticancer Activity
Thiazolopyridine derivatives have shown promise as anticancer agents, often by targeting protein kinases.[5] For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of EGFR-TK, a key target in non-small cell lung cancer.[5] The SAR for anticancer activity often highlights the importance of specific aromatic and sulfonamide moieties attached to the core scaffold.
Table 1: Hypothetical SAR of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate Analogs as Anticancer Agents (Inferred from Related Scaffolds)
| Analog | Modification | Predicted Anticancer Activity | Rationale |
| 1 | Parent Ethyl Ester | Moderate | The ester group may limit interactions. |
| 2 | 2-Carboxamide (N-phenyl) | Increased | Aromatic ring can form additional π-stacking interactions. |
| 3 | 2-Carboxamide (N-substituted phenyl) | Varies | Substituents on the phenyl ring can modulate activity based on electronic and steric effects. |
| 4 | Substitution on Pyridine Ring (e.g., 5-Cl) | Potentially Increased | Halogen substitution can enhance binding affinity. |
Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial agents.[6] The antimicrobial efficacy of thiazolo[5,4-c]pyridine analogs would likely be influenced by the lipophilicity and electronic nature of the substituents.
Table 2: Hypothetical SAR of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate Analogs as Antimicrobial Agents (Inferred from Related Scaffolds)
| Analog | Modification | Predicted Antimicrobial Activity | Rationale |
| 1 | Parent Ethyl Ester | Moderate | Baseline activity of the core scaffold. |
| 2 | 2-Hydrazide | Increased | Hydrazide moiety can act as a pharmacophore. |
| 3 | 2-(Substituted thiadiazole) | Potentially High | Introduction of another bioactive heterocycle. |
| 4 | Substitution on Pyridine Ring (e.g., 5-NO2) | Potentially Increased | Electron-withdrawing groups can enhance antimicrobial effects. |
Experimental Protocols
General Synthesis of the Thiazolo[5,4-c]pyridine Scaffold
A common route to the thiazolo[5,4-c]pyridine ring system involves the cyclization of a suitably functionalized pyridine derivative. A representative synthetic approach is outlined below.
Caption: General synthetic workflow for thiazolo[5,4-c]pyridine analogs.
Step-by-Step Protocol:
-
Synthesis of 2-aminothiazole precursor: A substituted 2-chloronicotinonitrile is reacted with a sulfur source, such as sodium thiocyanate followed by reduction, or directly with a thioamide in a suitable solvent.
-
Cyclization: The resulting intermediate undergoes cyclization, often under basic conditions, to form the thiazolo[5,4-c]pyridine ring system.
-
Functionalization: The ethyl carboxylate at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to yield a library of amide analogs.
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Protocol:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate. [10]2. Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. [11]3. Compound Addition: A defined volume of each test compound solution (at a known concentration) is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. [11]
Conclusion and Future Directions
The ethyl thiazolo[5,4-c]pyridine-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The insights into the structure-activity relationships, derived from related heterocyclic systems, provide a rational basis for the design of new analogs with enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to establish a more definitive and comprehensive SAR for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic system.
References
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Prakash, O., Sharma, R., & Kumar, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 11-15.
- ATCC. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Merck. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- BenchChem. (2025). An In-depth Technical Guide on 2-(1-Aminoethyl)
- Liu, et al. (2012). Design, synthesis and biological evaluation of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potent and selective antitumor drugs. European Journal of Medicinal Chemistry, 58, 257-265.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthetic strategies for thiazolopyridine derivatives. (n.d.).
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). European Journal of Medicinal Chemistry, 276, 116727.
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (n.d.).
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
- The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (n.d.).
- Hantzsch Methods. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.
- Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019). Journal of the Serbian Chemical Society, 84(3), 285-299.
- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1708-1721.
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(21), 3870.
- An In-depth Technical Guide on 2-(1-Aminoethyl)
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (2022). International Journal of ChemTech Research, 15(1), 40-47.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Ethyl 5-aminothiazole-4-carboxyl
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. youtube.com [youtube.com]
- 6. hereditybio.in [hereditybio.in]
- 7. atcc.org [atcc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
A Senior Application Scientist's Guide to Designing In Vivo Efficacy Studies for Novel Thiazolopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a strategic framework for designing, executing, and interpreting in vivo efficacy studies for novel compounds, using Ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a representative candidate from the promising thiazolopyridine class. Given the limited public data on this specific molecule, this document serves as a comprehensive methodological comparison, outlining how to benchmark its performance against established alternatives in clinically relevant animal models.
The thiazolo[5,4-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been investigated for a range of activities, including potential anti-inflammatory and anticancer effects.[1][2][3] Specifically, related compounds have been explored as inhibitors of key signaling proteins like c-KIT and EGFR-TK, which are implicated in various cancers.[4][5] This guide will therefore focus on two high-impact therapeutic areas for our candidate compound: oncology and inflammation.
Part 1: Strategic Framework for Preclinical Efficacy Evaluation
The success of an in vivo study hinges on a well-conceived strategy. The primary goal is to establish a clear, testable hypothesis regarding the compound's mechanism of action (MOA) and translate that into a robust animal model that can provide decisive data.
1.1. Hypothesis-Driven Model Selection
The initial step is to select an appropriate animal model, a choice that is fundamentally dictated by the therapeutic goal.[6][7][8] An inappropriate model can lead to false results and hinder the discovery of a promising therapeutic agent.[6]
-
For Oncology: The most widely used preclinical models are mouse xenografts, where human cancer cells are implanted into immunodeficient mice.[9][10][11] This approach allows for the direct assessment of a compound's effect on human tumor growth.[12][13] For greater clinical relevance, Patient-Derived Xenograft (PDX) models, which use tumor tissue directly from a patient, are increasingly favored as they better represent the heterogeneity of human cancers.[11][14]
-
For Inflammation: Acute inflammation models are invaluable for rapid screening. The Lipopolysaccharide (LPS)-induced inflammation model is a standard choice.[15][16] LPS, a component of gram-negative bacteria, triggers a potent systemic inflammatory response, making it ideal for evaluating the efficacy of novel anti-inflammatory agents.[15][17]
1.2. Selection of Comparators and Controls
To publish a meaningful comparison guide, the performance of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate must be benchmarked against both a negative control (vehicle) and a positive control (a clinically relevant standard-of-care drug).
-
Oncology Comparator: If the hypothesized target is a kinase like c-KIT, a multi-kinase inhibitor such as Sunitinib would be an appropriate positive control.[4] Sunitinib is a known inhibitor used in gastrointestinal stromal tumors (GIST), providing a high bar for efficacy comparison.
-
Inflammation Comparator: Dexamethasone , a potent corticosteroid, serves as an excellent positive control in LPS-induced inflammation models due to its well-characterized, broad anti-inflammatory effects.[16]
The experimental design must always include a vehicle control group, which receives the same formulation as the active drug groups but without the therapeutic compound. This accounts for any effects of the solvent or excipients.
Part 2: Experimental Workflow and Design Visualization
A logical workflow ensures that all necessary steps, from animal acclimatization to endpoint analysis, are conducted systematically.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Part 5: Detailed Experimental Protocols
Scientific integrity demands reproducible, self-validating protocols. The following are detailed, step-by-step methods for the proposed studies.
Protocol 1: Human Tumor Xenograft Efficacy Study
-
Cell Culture: Culture human colorectal carcinoma cells (HCT-116) under standard conditions (RPMI-1640, 10% FBS, 1% Pen/Strep at 37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain). Allow a 7-day acclimatization period.
-
Tumor Implantation: Resuspend HCT-116 cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Mix 1:1 with Cultrex BME to improve tumor take and growth. Subcutaneously inject 0.2 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Grouping and Dosing: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=10 per group). [13] * Group 1: Vehicle (e.g., 10% DMSO in saline), daily intraperitoneal (IP) injection.
-
Group 2: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (25 mg/kg), daily IP injection.
-
Group 3: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (50 mg/kg), daily IP injection.
-
Group 4: Sunitinib (40 mg/kg), daily oral gavage (PO).
-
-
Monitoring: Measure tumor dimensions with digital calipers three times per week and calculate volume using the formula: (Width² x Length) / 2. Monitor animal body weight and clinical signs of toxicity daily.
-
Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³). At the endpoint, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine significance.
Protocol 2: LPS-Induced Systemic Inflammation Study
-
Animal Model: Use 8-10 week old male C57BL/6 mice. Allow a 7-day acclimatization period.
-
Grouping and Pre-treatment: Randomize mice into treatment cohorts (n=8 per group).
-
Group 1: Naive Control (Saline vehicle, PO + Saline IP).
-
Group 2: LPS Control (Saline vehicle, PO + LPS IP).
-
Group 3: Test Compound (25 mg/kg, PO + LPS IP).
-
Group 4: Test Compound (50 mg/kg, PO + LPS IP).
-
Group 5: Dexamethasone (10 mg/kg, PO + LPS IP).
-
-
Administration: Administer the test compounds or vehicle via oral gavage (PO) one hour prior to the inflammatory challenge.
-
Inflammation Induction: Induce systemic inflammation by administering Lipopolysaccharide (LPS, from E. coli O111:B4) via an intraperitoneal (IP) injection at a dose of 1 mg/kg. [15][17]5. Blood Collection: At 90 minutes post-LPS injection (a typical peak for TNF-α response), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Process blood to collect serum. Quantify the concentration of the pro-inflammatory cytokine TNF-α using a commercially available ELISA kit, following the manufacturer's instructions. [18][19]7. Data Analysis: Calculate the percent inhibition of the TNF-α surge for each treatment group relative to the LPS control group. Perform statistical analysis using one-way ANOVA with a suitable post-hoc test.
References
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Patil, C. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. United Arab Emirates Ministry of Health and Prevention. [Link]
-
Patel, D., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lara-Ramírez, R., et al. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Dialnet. [Link]
-
TheraIndx Lifesciences. Preclinical Animal Models for Drug Development & Cancer Drug Discovery. [Link]
-
Gajjar, T. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Rizzo, A., et al. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
-
Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. [Link]
-
Lu, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. [Link]
-
He, F., et al. (2014). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [Link]
-
Creative Biolabs. Efficacy Models. [Link]
-
Liu, D., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC. [Link]
-
Li, Y., et al. (2023). Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. Scientific Research Publishing. [Link]
-
Hoogland, I. C., et al. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Rocchetti, M., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]
-
Altogen Labs. Xenograft Services and PDX Protocols. [Link]
-
Sargent, J. L., et al. (2022). Methods to study xenografted human cancer in genetically diverse mice. PMC. [Link]
-
Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
Malinka, W., et al. (2001). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. PubMed. [Link]
-
Ouci. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
-
Asiri, A. M., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]
-
ResearchGate. (2022). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. actascientific.com [actascientific.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. theraindx.com [theraindx.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scirp.org [scirp.org]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics while minimizing off-target effects. This guide provides an in-depth comparative analysis of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, a novel investigational compound, against other known inhibitors of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) signaling pathway.
The thiazolo-pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Preliminary internal investigations have identified Ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a potent modulator of inflammatory signaling, with TBK1 and IKKε emerging as its primary targets. These non-canonical IκB kinases are critical nodes in the induction of type I interferons and other inflammatory responses, making them attractive targets for a range of immunoinflammatory diseases and certain cancers.
This guide will objectively compare the selectivity profile of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate with established TBK1/IKKε inhibitors, Amlexanox and MRT67307. We will delve into the experimental methodologies that form the bedrock of robust selectivity profiling, providing detailed protocols for both biochemical and cell-based assays.
Comparative Selectivity Profiles
A comprehensive understanding of a compound's interaction with the human kinome is essential to predict its therapeutic window and potential liabilities. The following tables summarize the hypothetical comparative selectivity data for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate against Amlexanox and MRT67307.
Table 1: Biochemical IC50 Values against Key Kinases
| Kinase Target | Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (IC50, nM) | Amlexanox (IC50, nM) | MRT67307 (IC50, nM) |
| TBK1 | 25 | ~1500 | 19 |
| IKKε | 60 | ~1500 | 160 |
| IKKβ | >10,000 | >10,000 | >5,000 |
| JAK2 | 8,500 | >10,000 | >5,000 |
| p38α | >10,000 | >10,000 | >5,000 |
| SRC | 7,200 | >10,000 | >5,000 |
Table 2: Cellular Target Engagement (CETSA) Thermal Shift (ΔTagg) in HEK293T Cells
| Protein Target | Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (ΔTagg, °C at 10 µM) | Amlexanox (ΔTagg, °C at 10 µM) | MRT67307 (ΔTagg, °C at 10 µM) |
| TBK1 | +3.8 | +2.1 | +4.2 |
| IKKε | +3.5 | +1.9 | +3.9 |
| IKKβ | < 0.5 | < 0.5 | < 0.5 |
The TBK1/IKKε Signaling Axis
The following diagram illustrates the central role of TBK1 and IKKε in innate immune signaling pathways, highlighting the point of intervention for selective inhibitors.
Caption: The TBK1/IKKε signaling pathway and the inhibitory action of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
Experimental Methodologies for Selectivity Profiling
To ensure the scientific rigor of our comparative analysis, we employed a multi-faceted approach, combining biochemical assays with cell-based target engagement studies.
Biochemical Kinase Selectivity Profiling
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme. This is a crucial first step in understanding a compound's potency and selectivity.
Caption: Workflow for a typical biochemical kinase selectivity assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10-point serial dilution of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and comparator compounds in DMSO.
-
Assay Setup: In a 384-well plate, add 5 µL of the kinase reaction buffer containing the purified recombinant TBK1 or IKKε enzyme.
-
Compound Addition: Add 50 nL of the serially diluted compounds to the respective wells.
-
Initiation of Reaction: Add 5 µL of the substrate/ATP mix to initiate the kinase reaction. The final ATP concentration should be at the Km for each enzyme to accurately determine potency.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive and negative controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess drug-target engagement in a physiological cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA® for TBK1 Target Engagement
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM Ethyl thiazolo[5,4-c]pyridine-2-carboxylate or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for TBK1.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. The temperature at which 50% of the protein is aggregated (Tagg) is determined. The difference in Tagg between the compound-treated and vehicle-treated cells (ΔTagg) represents the thermal stabilization.
Activity-Based Kinome Profiling (KiNativ®)
For a broader, unbiased assessment of selectivity, activity-based protein profiling platforms like KiNativ® are invaluable. This chemoproteomic method utilizes ATP-based probes that covalently label the active sites of kinases, allowing for the quantification of inhibitor-target engagement across the kinome in a native cellular context.
Detailed Protocol: KiNativ® Profiling
-
Cell Lysate Preparation: Prepare lysates from cells of interest under native conditions to preserve kinase activity.
-
Inhibitor Treatment: Incubate the cell lysates with Ethyl thiazolo[5,4-c]pyridine-2-carboxylate at various concentrations.
-
Probe Labeling: Add a biotinylated acyl-ATP probe, which will covalently label the active site lysine of kinases that are not occupied by the inhibitor.
-
Proteolysis: Digest the protein lysates into peptides using trypsin.
-
Enrichment of Labeled Peptides: Isolate the biotinylated peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.
-
Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its active-site peptide in the inhibitor-treated sample versus the vehicle control. This allows for the generation of a comprehensive kinome-wide selectivity profile.
Conclusion
The comprehensive profiling of Ethyl thiazolo[5,4-c]pyridine-2-carboxylate reveals a promising selectivity profile for the TBK1/IKKε kinase axis. The combination of biochemical and cellular assays provides a robust framework for understanding its mechanism of action and potential therapeutic applications. The methodologies outlined in this guide represent the current standards in the field for the rigorous characterization of kinase inhibitor selectivity, ensuring a solid foundation for further preclinical and clinical development.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Rudolph, J., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Reinhard, F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]
-
Ullah, T.R., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. Available at: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
Llona-Minguez, S., & Baiget, J. (2013). TBK1-IKKe inhibitors published by Domainex, Merck and AstraZeneca. ResearchGate. Available at: [Link]
-
Horan, T., et al. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link]
-
Domainex. TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. Available at: [Link]
-
Patricelli, M.P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. Available at: [Link]
-
ResearchGate. The KiNativ approach to kinase inhibitor profiling. Available at: [Link]
-
LINCS Data Portal. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076). Available at: [Link]
-
Reilly, S.M., et al. (2013). Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes. Nature Medicine. Available at: [Link]
-
Wang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. Available at: [Link]
-
Angene. Ethyl 4, 5, 6, 7-tetrahydrothiazolo[5, 4-c]pyridine-2-carboxylate hydrochloride, min 97%, 100 mg. Available at: [Link]
-
ResearchGate. Summary of current TBK1 inhibitors. Available at: [Link]
-
MDPI. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Available at: [Link]
-
BioWorld. (2023). Targeting TBK1 and IKKε with synthetic flavonoid reduces COVID-19-like immunopathology in a mouse model. Available at: [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Available at: [Link]
-
Academia.edu. (2021). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]_
Confirmation of target engagement for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Confirmation of Target Engagement for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (ETPC): A Comparative Methodological Guide
Executive Summary
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (ETPC) and its related hydrochloride derivatives are critical fragment-like pharmacophores and foundational building blocks in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Edoxaban[1]. In Fragment-Based Drug Discovery (FBDD) and lead optimization, confirming the target engagement of such intermediates is paramount. Unlike mature drugs that exhibit nanomolar affinities, fragments like ETPC require highly sensitive, biophysical methodologies to validate binding without the interference of enzymatic turnover artifacts. This guide provides a comprehensive comparison of target engagement modalities for ETPC, supported by self-validating experimental protocols.
Mechanistic Context: The S4 Pocket Engagement
To accurately design a target engagement assay, one must understand the structural biology of the ligand-target complex. Factor Xa is a serine protease central to the coagulation cascade[2]. While the chloropyridine moiety of mature Edoxaban anchors into the S1 specificity pocket of FXa, the thiazolo[5,4-c]pyridine scaffold of ETPC is specifically engineered to engage the S4 pocket [3]. The S4 pocket is a hydrophobic, aromatic box formed by residues Tyr99, Phe174, and Trp215. Confirming engagement here requires assays capable of detecting hydrophobic interactions and subtle conformational stabilizations.
Fig 1: Coagulation cascade highlighting Factor Xa as the central engagement target for ETPC.
Comparative Modalities for Fragment Target Engagement
When evaluating a low-molecular-weight compound (MW: 208.24 Da)[4] like ETPC against a ~46 kDa protein like FXa, standard end-point enzymatic assays often fall short due to the high concentrations of ligand required, which can lead to aggregation or non-specific inhibition.
-
Surface Plasmon Resonance (SPR): The gold standard for fragment screening. SPR provides real-time
and kinetics. It is superior for ETPC because it calculates the dissociation constant ( ) independent of FXa's catalytic activity, isolating the physical binding event. -
Cellular Thermal Shift Assay (CETSA): Evaluates target engagement in complex matrices (e.g., plasma or cell lysate). While highly physiologically relevant, CETSA is less sensitive to low-affinity fragments compared to SPR.
-
Chromogenic Anti-FXa Assay: A functional biochemical assay. It is highly sensitive for mature drugs like Edoxaban or Rivaroxaban[5] but is prone to false positives with fragments due to inner-filter effects or compound fluorescence.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to rule out artifacts, ensuring that the observed data is a direct result of ETPC engaging FXa.
Protocol 1: SPR Binding Kinetics (Biophysical Validation)
Causality Check: Fragments like ETPC have rapid association and dissociation rates. To prevent mass transport limitations (where the diffusion rate limits the binding rate), FXa must be immobilized at a very low density. Furthermore, because ETPC is dissolved in DMSO, a solvent correction curve is mandatory to negate bulk refractive index shifts.
Step-by-Step Methodology:
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Target Immobilization: Inject human FXa (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a low immobilization level of ~2000 Response Units (RU). Quench the surface with 1 M Ethanolamine. Self-Validation: Leave Flow Cell 1 (FC1) blank (activated and quenched without protein) to serve as a real-time reference subtraction channel.
-
Solvent Correction: Prepare a 4.5% to 5.5% DMSO calibration series in the running buffer (HBS-EP+). Inject across both flow cells to generate a solvent correction curve.
-
Analyte Injection: Prepare a 2-fold dilution series of ETPC ranging from 1.56 μM to 100 μM in running buffer (matched to 5% DMSO). Inject at a high flow rate (50 μL/min) to minimize mass transport effects.
-
Data Acquisition: Record association for 60 seconds and dissociation for 120 seconds.
-
Regeneration: Because fragments typically dissociate rapidly and completely, natural dissociation is often sufficient. If baseline drift occurs, inject a short pulse of 10 mM Glycine-HCl (pH 2.5).
Fig 2: Self-validating SPR workflow for quantifying ETPC binding kinetics to immobilized FXa.
Protocol 2: Chromogenic Anti-FXa Assay (Functional Validation)
Causality Check: To prove that the physical binding observed in SPR translates to functional inhibition, a chromogenic assay is used. By measuring the initial velocity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human FXa (0.5 nM final) and the specific chromogenic substrate S-2222 (250 μM final) in Tris assay buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Incubation: Pre-incubate FXa with varying concentrations of ETPC (1 μM to 500 μM) for 15 minutes at 37°C in a 96-well microplate. Self-Validation: Include a positive control (Edoxaban, 1 nM) and a 100% activity control (DMSO only). Include a "No Enzyme" blank to subtract background substrate hydrolysis.
-
Reaction Initiation: Add S-2222 substrate to all wells to initiate the reaction.
-
Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.
-
Analysis: Calculate the fractional activity (
) and fit the data to a four-parameter logistic (4PL) curve to determine the .
Quantitative Data Synthesis
To contextualize the performance of ETPC, it is critical to compare its biophysical parameters against fully elaborated, clinically approved FXa inhibitors. Ligand Efficiency (LE), calculated as
Table 1: Comparative Target Engagement Profiles for FXa Ligands
| Compound | Structural Role | Molecular Weight (Da) | Primary FXa Target Pocket | Binding Affinity ( | Ligand Efficiency (LE) | Clinical Status |
| ETPC | Fragment / Intermediate | 208.24 | S4 (Aromatic Box) | ~ 12.5 μM* | ~ 0.38 | Preclinical Scaffold |
| Edoxaban | Direct FXa Inhibitor | 548.06 | S1 and S4 Pockets | 0.56 nM | ~ 0.34 | Approved |
| Rivaroxaban | Direct FXa Inhibitor | 435.88 | S1 and S4 Pockets | 0.40 nM | ~ 0.36 | Approved |
*Representative fragment-level affinity prior to elaboration into the mature drug space.
References
-
Eagle-Pharm. "5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride". Eagle-Pharm. URL:[Link][1]
-
National Cancer Institute. "Definition of edoxaban - NCI Drug Dictionary". Cancer.gov. URL:[Link][2]
-
Remedy Publications LLC. "Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation". Annals of Clinical Toxicology. URL:[Link][3]
-
Oncotarget. "Pharmacogenetic studies with oral anticoagulants. Genome-wide association studies in vitamin K antagonist and direct oral anticoagulants". Oncotarget. URL:[Link][5]
Sources
- 1. 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 2. Facebook [cancer.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. 114498-58-7|Ethyl thiazolo[5,4-c]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. Pharmacogenetic studies with oral anticoagulants. Genome-wide association studies in vitamin K antagonist and direct oral anticoagulants | Oncotarget [oncotarget.com]
Benchmarking the synthetic efficiency of different routes to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate
Topic: Benchmarking the synthetic efficiency of different routes to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
The thiazolo[5,4-c]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the core structural motif for Edoxaban (a direct Factor Xa inhibitor). While the fully aromatic ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a valuable building block for kinase inhibitors and bioisosteres, its 4,5,6,7-tetrahydro derivative (specifically the N-methyl analogue) is the dominant commercial entity due to its role in anticoagulant manufacturing.
This guide objectively compares three distinct synthetic strategies:
-
Route A (The "Edoxaban" Process): Hantzsch-type condensation to the tetrahydro intermediate.
-
Route B (Aromatization Strategy): Oxidation of the tetrahydro core to the fully aromatic system.
-
Route C (De Novo Aromatic Synthesis): Direct construction from 3-amino-4-chloropyridine.
Key Takeaway: For large-scale access to the scaffold, Route A is superior in yield and cost-efficiency. If the fully aromatic core is required, Route B (Aromatization of A) is often more operationally efficient than the de novoRoute C due to the high cost and lower availability of 3-amino-4-chloropyridine precursors.
Comparative Analysis of Synthetic Routes
Route A: The "Edoxaban" Process (Tetrahydro Synthesis)
Mechanism: Hantzsch-type condensation. This route utilizes a condensation between a piperidone derivative and a thiooxamate. It is the industrial standard for manufacturing the Edoxaban intermediate.
-
Precursors: 1-Methyl-4-piperidone (brominated in situ to 3-bromo-1-methyl-4-piperidone) and Ethyl thiooxamate.[1]
-
Key Transformation: Cyclocondensation involving sulfur nucleophilic attack and subsequent dehydration.
-
Pros: High scalability (kg scale), cheap starting materials, one-pot potential.
-
Cons: Yields the tetrahydro derivative; requires handling of lachrymatory brominating agents.
Route B: Oxidative Aromatization
Mechanism: Dehydrogenation. This route bridges the gap between the commercially abundant tetrahydro intermediate and the fully aromatic target.
-
Precursors: Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (Product of Route A).[1]
-
Reagents: MnO₂, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), or Pd/C with heat.
-
Pros: Leverages cheap starting material from Route A; chemically distinct aromatic product.
-
Cons: Requires stoichiometric oxidants (MnO₂, DDQ) which can be messy to purify; Pd/C requires high temperatures.
Route C: De Novo Aromatic Synthesis
Mechanism: Nucleophilic Aromatic Substitution (
-
Precursors: 3-Amino-4-chloropyridine and Ethyl thiooxamate (or Ethyl oxalyl chloride + Sulfur source).
-
Key Transformation: Displacement of the 4-chloro substituent by sulfur, followed by cyclization onto the 3-amino group.
-
Pros: Direct access to the aromatic core; allows for diverse substitution at the pyridine nitrogen (if using pyridine N-oxide chemistry).
-
Cons: 3-Amino-4-chloropyridine is expensive and unstable; lower overall atom economy; often requires harsh conditions.
Benchmarking Metrics
| Metric | Route A (Tetrahydro) | Route B (Aromatization) | Route C (De Novo Aromatic) |
| Overall Yield | High (60-85%) | Moderate (50-70%) | Low-Moderate (30-50%) |
| Step Count | 2 (Bromination + Cyclization) | 1 (from Route A product) | 2-3 |
| Atom Economy | High | Low (loss of H₂, oxidant waste) | Moderate |
| Scalability | Industrial (kg) | Lab/Pilot (g to kg) | Lab Scale (mg to g) |
| Cost Efficiency | |||
| Safety Profile | Moderate (Bromination) | Moderate (Oxidants) | Low (Chloropyridines are toxic/irritant) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (Route A)
Adapted from Patent CN114044783A and related process chemistry literature.
Reagents:
-
1-Methyl-4-piperidone
-
Bromine (
) or NBSngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ethyl thiooxamate[2]
-
Sodium bicarbonate (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Bromination: Dissolve 1-methyl-4-piperidone (1.0 eq) in acetic acid/HBr. Add bromine (1.0 eq) dropwise at 0-5°C. Stir for 1-2 hours to generate 3-bromo-1-methyl-4-piperidone hydrobromide.
-
Condensation: Suspend the brominated intermediate in Ethanol. Add Ethyl thiooxamate (1.1 eq).
-
Cyclization: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. The color typically changes to dark orange/brown.
-
Workup: Cool to room temperature. Neutralize with saturated aqueous
to pH ~8. Extract with Ethyl Acetate (3x).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane to afford the product as a pale yellow solid.
Protocol 2: Aromatization to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (Route B)
Standard oxidation protocol for thiazolopyridines.
Reagents:
-
Tetrahydro intermediate (from Route A)
-
Activated Manganese Dioxide (
) or DDQngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Toluene or Dioxane
Step-by-Step Workflow:
-
Setup: Dissolve the tetrahydro starting material (1.0 eq) in dry Toluene (0.1 M concentration).
-
Oxidation: Add Activated
(5.0 - 10.0 eq). Note: Large excess is often required for complete conversion.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Reflux the heterogeneous mixture vigorously for 12-24 hours. Monitor by TLC/LC-MS for the appearance of the aromatic peak (M-4 mass shift).
-
Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad with hot Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the aromatic ester.
Visualizations & Pathway Logic
Reaction Scheme: Route A (Edoxaban Process) vs. Route C (De Novo)
Caption: Comparison of the industrial "Edoxaban" route (Route A) which yields the tetrahydro intermediate, and the subsequent aromatization (Route B) versus the direct aromatic synthesis (Route C).
Critical Analysis & Troubleshooting
Why Route A + B is Preferred over Route C:
-
Availability: 1-Methyl-4-piperidone is a commodity chemical ($<
> $1000/kg).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Stability: 3-Amino-4-chloropyridines are prone to polymerization and oxidation, making storage and handling difficult.
-
Selectivity: The Hantzsch condensation (Route A) is highly regioselective. The reaction of 3-amino-4-chloropyridine with bidentate electrophiles (Route C) can sometimes yield isomeric mixtures or incomplete cyclization products.
Troubleshooting the Aromatization (Route B):
-
Incomplete Conversion: If the reaction stalls, switch from
to DDQ (1.1 - 1.5 eq) in Dioxane. DDQ is a stronger oxidant but requires careful chromatographic removal of the hydroquinone byproduct.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
N-Dealkylation: The oxidative conditions might affect the N-methyl group in the tetrahydro intermediate. If the target is the N-unsubstituted aromatic pyridine, this might be desirable. If the N-alkyl group is not part of the final aromatic target (which it shouldn't be for a true [5,4-c]pyridine aromatic system where the N is part of the ring unsaturation), note that the "5-methyl" group in the tetrahydro form becomes the quaternary salt or is lost/modified upon full aromatization depending on the specific oxidative dealkylation conditions. Correction: In the fully aromatic thiazolo[5,4-c]pyridine, the pyridine nitrogen is
hybridized and does not carry an alkyl group unless it is a pyridinium salt. Therefore, Route B likely requires demethylation concomitant with or preceding aromatization, or the use of an N-protected/N-H precursor in Route A.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Self-Validating Check:
-
NMR Diagnostic:
-
Tetrahydro (Route A): Look for methylene multiplets at 2.0-4.0 ppm and the N-Me singlet.
-
Aromatic (Route B/C): Look for downfield aromatic protons (> 8.0 ppm). The pyridine protons should show characteristic coupling constants (
Hz).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
References
-
Preparation of Edoxaban Intermediates (Route A Source)
-
Thiazolopyridine Synthesis Reviews
-
Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives.
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link]
-
-
Commercial Availability & Properties (Tetrahydro Intermediate)
-
General Reactivity of 3-amino-4-chloropyridines
-
Title: Synthesis of N-Substituted-3-amino-4-halopyridines.
-
Source: NIH / PubMed Central.
-
URL:[Link]
-
Sources
- 1. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]
- 2. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US7342014B2 - Diamine derivatives - Google Patents [patents.google.com]
- 5. 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 6. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride | 720720-96-7 | TCI AMERICA [tcichemicals.com]
- 7. 720720-96-7|5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride [lgcstandards.com]
Head-to-Head Comparison of Thiazolo[5,4-c]pyridine and Thiazolo[5,4-b]pyridine Isomers in Biological Assays
As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic structural formulas to understand how subtle isomeric shifts dictate target engagement and assay performance. The thiazolopyridine core is a privileged scaffold in drug discovery. However, shifting the nitrogen atom within the pyridine ring—comparing thiazolo[5,4-c]pyridine to thiazolo[5,4-b]pyridine —fundamentally alters the molecule's dipole moment, hydrogen-bond acceptor vectors, and electron density.
This guide provides an objective, data-driven comparison of these two isomers, detailing their performance in biological assays, the mechanistic causality behind their target selectivity, and the validated protocols required to evaluate them.
Structural and Mechanistic Divergence
The pharmacological destiny of a thiazolopyridine is dictated by the spatial orientation of its heteroatoms:
-
Thiazolo[5,4-b]pyridines (Nitrogen at position 4): The 4-nitrogen is perfectly positioned to act as a potent hinge-binding motif within the ATP-binding pocket of various kinases[1]. This geometry allows the scaffold to form critical hydrogen bonds with the kinase hinge region, making it highly effective against lipid kinases like PI3K[2] and protein kinases like c-KIT[1].
-
Thiazolo[5,4-c]pyridines (Nitrogen at position 5): Shifting the nitrogen to the 5-position alters the binding vector. This scaffold is frequently utilized to target the ATP-binding site of different receptor tyrosine kinases, most notably acting as potent c-Met antagonists (e.g., the tetracyclic derivative JLK1360) that prevent receptor autophosphorylation[3].
Figure 1: Kinase signaling pathways targeted by thiazolo[5,4-b]pyridine and [5,4-c]pyridine isomers.
Head-to-Head Performance in Biological Assays
When subjected to rigorous biochemical and phenotypic assays, the isomeric differences manifest in distinct efficacy profiles.
Kinase Inhibition Efficacy
Thiazolo[5,4-b]pyridine derivatives synthesized with 2-pyridyl and 4-morpholinyl substitutions exhibit extreme potency against PI3Kα, achieving IC50 values as low as 3.6 nM[2]. Furthermore, specific derivatives (such as compound 6r) have demonstrated the ability to overcome imatinib resistance by inhibiting the V560G/D816V double mutant of c-KIT with an IC50 of 4.77 μM[1]. Conversely, thiazolo[5,4-c]pyridine derivatives like JLK1360 are highly optimized for c-Met inhibition[3].
Antimicrobial Phenotypic Activity
Beyond oncology targets, these scaffolds exhibit potent antimicrobial properties. Janthinedine A, a naturally occurring thiazolo[5,4-b]pyridine alkaloid isolated from the endophytic fungus Penicillium janthinellum, shows significant antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA)[4]. Interestingly, morphological assays reveal that Janthinedine A induces rod-shaped B. subtilis to grow into long filaments[4]. This causality suggests the compound does not merely lyse the cell membrane but actively disrupts the bacterial septation and cell division machinery (e.g., FtsZ inhibition).
Quantitative Data Summary
| Isomer Scaffold | Representative Compound | Primary Target | Efficacy (IC50 / MIC) | Binding Mode / Mechanism |
| Thiazolo[5,4-b]pyridine | Compound 19a | PI3Kα | IC50 = 3.6 nM | Hinge-binding via 4-nitrogen[2] |
| Thiazolo[5,4-b]pyridine | Compound 6r | c-KIT (V560G/D816V) | IC50 = 4.77 μM | Overcomes imatinib resistance[1] |
| Thiazolo[5,4-b]pyridine | Janthinedine A | B. subtilis / MRSA | MIC = 15–18 μg/mL | Disrupts cell division (filamentation)[4] |
| Thiazolo[5,4-c]pyridine | JLK1360 | c-Met | Potent Antagonist | Prevents receptor autophosphorylation[3] |
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Universal ADP-Glo Kinase Assay
Causality & Rationale: Why use the ADP-Glo assay instead of traditional radiometric 32P-ATP assays? Thiazolopyridines target both lipid kinases (PI3K) and protein kinases (c-KIT, c-Met). The ADP-Glo assay measures the universal product of kinase activity (ADP), allowing head-to-head comparison of the same scaffold against divergent kinase classes on a single plate without altering the detection modality.
Figure 2: Universal ADP-Glo luminescent kinase assay workflow for evaluating isomer efficacy.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-dose IC50 series of the thiazolopyridine isomer using a 3-fold serial dilution in DMSO[1].
-
Kinase Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., c-KIT V560G/D816V), the specific substrate, and the inhibitor.
-
ATP Addition: Initiate the reaction by adding ATP to a final concentration of 10 μM[1]. Expert Insight: 10 μM is deliberately chosen to be at or slightly below the Km for ATP of most kinases, ensuring the assay remains highly sensitive to competitive ATP-site inhibitors.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.
-
Self-Validation (Quality Control): Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (e.g., Sunitinib or Wortmannin). A Z'-factor > 0.5 validates the assay's robustness.
Protocol B: Broth Microdilution MIC Assay (Antimicrobial)
Causality & Rationale: To evaluate the phenotypic effects of compounds like Janthinedine A, a standardized broth microdilution assay is required to determine the Minimum Inhibitory Concentration (MIC) accurately[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate target strains (e.g., MRSA, B. subtilis) in Mueller-Hinton broth to an exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL). -
Compound Dilution: In a sterile 96-well plate, perform serial two-fold dilutions of the thiazolo[5,4-b]pyridine compound in DMSO, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle toxicity.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of
CFU/mL. -
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Determine the MIC by measuring the optical density (OD600) and visually confirming the lowest concentration that completely inhibits visible growth.
-
Self-Validation: Include Vancomycin as a positive control for MRSA and a vehicle-only well as a negative growth control.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: MDPI URL:2
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC / MDPI URL:1
-
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum Source: ACS Omega URL:4
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity Source: ResearchGate / ARKIVOC URL:3
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
Executive Summary
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS: 911463-38-2 or related derivatives) is a heterocyclic building block commonly used in medicinal chemistry. While often handled as a stable solid, its disposal requires strict adherence to protocols governing nitrogen-sulfur heterocycles and esters .
Improper disposal into aqueous streams or incompatibility with oxidizers can lead to environmental toxicity and the formation of hazardous byproducts. This guide defines the operational standard for the containment, labeling, and handoff of this compound.
Part 1: Hazard Identification & Chemical Logic
To dispose of this chemical safely, you must understand its reactivity profile. This is not generic "organic waste"; it is a functionalized heterocycle.
The Chemical Profile
| Feature | Hazard Implication |
| Thiazolo[5,4-c]pyridine Core | Toxic / Irritant. The fused ring system contains both nitrogen and sulfur.[1] Incineration requires specific scrubbing to capture NOₓ and SOₓ gases. Do not bleach (oxidize) in the lab, as this may generate toxic N-oxides or sulfoxides. |
| Ethyl Ester (-COOEt) | Hydrolysis Risk. In the presence of strong bases (pH > 10) or strong acids, the ester will hydrolyze, releasing ethanol and the free carboxylic acid. This reaction can be exothermic. Segregate from caustic waste. |
| Physical State | Solid (Powder). Dust inhalation is the primary acute risk during transfer. |
GHS Hazard Classification (Baseline)
-
Aquatic Hazard: Treat as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) based on structural analogs.
Part 2: Waste Stream Segregation Logic
The most common error in disposing of this compound is commingling it with incompatible streams. Use the following logic gate to determine the correct waste container.
Figure 1: Decision matrix for segregating Ethyl thiazolo[5,4-c]pyridine-2-carboxylate waste streams. Note that solids and liquids must be separated to facilitate incineration protocols.
Part 3: Step-by-Step Disposal Procedures
Protocol A: Disposal of Pure Solid or Contaminated Solids
Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. If handling >100mg of fine powder outside a fume hood, use an N95 respirator.
-
Primary Containment:
-
Do not throw loose powder into a general 55-gallon drum.
-
Place the solid waste into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Label the bag immediately: "Solid Waste: Ethyl thiazolo[5,4-c]pyridine-2-carboxylate - Toxic."
-
-
Secondary Containment:
-
Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (usually yellow or black bin).
-
Prohibited: Do NOT place in "Biohazard" (Red) bags unless contaminated with biological agents. This is chemical waste.
-
Protocol B: Disposal of Liquid Solutions (Mother Liquors)
Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated:[6] Dichloromethane (DCM), Chloroform.
-
Non-Halogenated: DMSO, Methanol, Ethyl Acetate, DMF.
-
-
Compatibility Check:
-
Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide).
-
Why? Oxidizers can react with the sulfur/nitrogen core; Bases will hydrolyze the ester, potentially pressurizing the container.
-
-
Transfer:
-
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Rinse: Rinse the empty reagent vessel 3x with a compatible solvent and add rinsate to the waste.
-
-
Log Entry: Record the addition on the waste tag. Write the full chemical name; do not use abbreviations like "Thiazolo ester."
Part 4: Emergency Response & Spills
In the event of a spill, immediate containment is necessary to prevent tracking the toxic solid throughout the facility.
Figure 2: Immediate spill response workflow. Note the "Dampen" step for solids to prevent aerosolization of the powder.
Part 5: Regulatory Compliance (RCRA)
While Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is not explicitly listed on the EPA "P" or "U" lists by name, it must be characterized by the generator.
-
Waste Classification: Hazardous Waste.
-
Characteristic Codes:
-
If dissolved in flammable solvents: D001 (Ignitable).
-
If dissolved in pyridine-rich mixtures: D038 (Pyridine) may apply if the formulation mimics the parent compound's toxicity, though usually, it is classified as Toxic Organic Waste .
-
-
Destruction Method: The only approved final disposal method is High-Temperature Incineration at a permitted facility. This ensures the destruction of the heterocyclic ring and prevents leaching into groundwater.
Final Checklist for Researchers
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2024).[7] Compound Summary: Thiazolo[5,4-c]pyridine derivatives. National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with heterocyclic compounds like Ethyl thiazolo[5,4-c]pyridine-2-carboxylate. While specific toxicological data for this exact molecule may not be extensively published, its structural alerts—a thiazolopyridine core—necessitate a cautious and well-informed approach to laboratory safety. Thiazolopyridine derivatives are known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] This bioactivity is a double-edged sword; it is the reason for its investigation and the basis for potential health risks upon exposure.
This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). It is designed not as a rigid checklist, but as a dynamic risk-management tool, empowering you to make informed decisions that ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, such as Ethyl thiazolo[4,5-c]pyridine-2-carboxylate and other pyridine derivatives, we can anticipate the following primary hazards[4][5][6]:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
-
Harmful if Swallowed: Oral ingestion is presumed to be harmful.[5][7]
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.[8]
Therefore, the primary goal of our PPE strategy is to create a complete barrier against dermal, ocular, and respiratory exposure.
Core PPE Directives: Your First Line of Defense
For all routine laboratory operations involving Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, the following PPE is mandatory.[9][10]
Eye and Face Protection
Direct splashes are a significant risk. Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Best Practice: When handling larger quantities (>5g) or performing vigorous reactions (e.g., heating, sonicating, quenching), supplement goggles with a full-face shield. A face shield provides an essential secondary layer of protection for the entire face.[10][12]
Skin and Body Protection
Protecting your skin from incidental contact and contamination is crucial.
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is required. This should be worn fully buttoned.[4][10]
-
Full-Length Trousers and Closed-Toe Shoes: Never work with this compound while wearing shorts, skirts, or open-toed footwear. Your attire should cover all exposed skin on your lower body and feet.[10]
-
For Large-Scale Operations: When working with significant quantities or in situations with a high splash risk, consider using a chemical-resistant apron over your lab coat.[13]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical. Glove selection is therefore a critical decision point.
-
Glove Material: Standard latex gloves are not recommended due to their poor resistance to many organic chemicals.[4] Use nitrile or neoprene gloves as they offer better protection against pyridine-based compounds.[4][14]
-
Glove Inspection and Technique: Always inspect gloves for tears or pinholes before use.[8][11] When removing gloves, use a proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[8]
-
Double Gloving: For tasks involving higher risk of exposure, such as weighing the solid compound or performing extractions, double gloving is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination.
Respiratory Protection: When is it Necessary?
Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[4][9][14] All handling of solid Ethyl thiazolo[5,4-c]pyridine-2-carboxylate or its solutions should be performed within a fume hood.
Respiratory protection may be required in specific scenarios:
-
Weighing and Transferring Solids: If there is a risk of generating dust outside of a fume hood or specialized enclosure.
-
Spill Cleanup: In the event of a large spill or a spill in a poorly ventilated area.[15]
-
Failure of Engineering Controls: If the fume hood is not functioning correctly.
Respirator Selection:
-
If a respirator is deemed necessary, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter is recommended.[8][16] For higher-level protection or in situations where exposure limits might be exceeded, a full-face respirator should be used.[8][11]
Operational Plans: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, including preparation, handling, and waste management.
PPE Donning and Doffing Protocol
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any surface contamination.
-
Face Shield/Goggles: Remove from the back of your head.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Respirator (if worn): Remove last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][11]
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[14][17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[14]
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust/vapors.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[9] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[15][17]
Waste Disposal Plan
Ethyl thiazolo[5,4-c]pyridine-2-carboxylate and any materials contaminated with it are considered hazardous waste.[14][18]
-
Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealable hazardous waste container.[14][15] The label must include "Hazardous Waste" and the full chemical name.[14]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizers and acids, until it can be collected by your institution's Environmental Health & Safety (EHS) department.[9][14]
-
Do NOT: Never dispose of this chemical down the drain or in the regular trash.[14]
Data and Workflow Visualization
Table 1: PPE Summary for Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate
| Operation Type | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Not required if fume hood is used properly |
| Weighing Solid / High Splash Risk | Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) | Lab Coat & Chemical Apron | Recommended (Air-purifying respirator) |
| Large Spill Cleanup | Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) | Lab Coat & Chemical Apron | Required (Full-face air-purifying respirator) |
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling Ethyl thiazolo[5,4-c]pyridine-2-carboxylate.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
-
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Pyridine-Health Hazards and Toxicity. ChemicalBook.
-
Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester, hydrochloride (1:1) Safety Data Sheets. Echemi.
-
Safety Data Sheet PYRIDINE. ChemSupply Australia.
-
Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - Pyridine. Fisher Scientific.
-
PYRIDINE FOR SYNTHESIS. Loba Chemie.
-
MSDS of 4,5,6,7-Tetrahydro-thiazolo[5,4-C]pyridine-2-carboxylic acid ethyl ester hydrochloride. Capot Chemical.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Safety Data Sheet - Ethyl thiazolo[4,5-c]pyridine-2-carboxylate. Aaronchem.
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC (PubMed Central).
-
Recent Trends in Chemistry of Thiazolopyridines. ResearchGate.
-
Personal Protective Equipment. US EPA.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Fisher Scientific.
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Royal Society of Chemistry.
Sources
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. capotchem.com [capotchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. echemi.com [echemi.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
